molecular formula C9H10O5S B1517247 2-[4-(Methanesulfonyloxy)phenyl]acetic acid CAS No. 64369-79-5

2-[4-(Methanesulfonyloxy)phenyl]acetic acid

Cat. No.: B1517247
CAS No.: 64369-79-5
M. Wt: 230.24 g/mol
InChI Key: QTOQTPBCDMNMCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(Methanesulfonyloxy)phenyl]acetic acid (CAS 64369-79-5) is a high-purity phenylacetic acid derivative supplied for advanced pharmaceutical research and development . This compound features a molecular formula of C9H10O5S and a molecular weight of 230.24 g/mol . Its structure incorporates both a carboxylic acid and a methanesulfonyloxy (mesylate) ester group, making it a versatile building block for medicinal chemists. The mesylate group acts as an excellent leaving group, enabling this compound to serve as a key synthetic intermediate in the construction of more complex molecules . Its primary research value lies in its application as a precursor in systematic investigations into phenylacetic acid derivatives and for modifying pharmaceutical scaffolds by introducing sulfur-containing functionalities . This compound is related to intermediates used in the development of active pharmaceutical ingredients, as evidenced by its structural similarity to compounds in patents for metabolic disease treatments . The product is characterized by a high purity level of 99% and is offered as a pharmacy-grade material . Researchers should note that this chemical is classified as an irritant (GHS07) and requires appropriate safety precautions, including the use of dust masks, eyeshields, and gloves . This compound is provided strictly For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic applications .

Properties

IUPAC Name

2-(4-methylsulfonyloxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O5S/c1-15(12,13)14-8-4-2-7(3-5-8)6-9(10)11/h2-5H,6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTOQTPBCDMNMCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OC1=CC=C(C=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70651745
Record name {4-[(Methanesulfonyl)oxy]phenyl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70651745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64369-79-5
Record name {4-[(Methanesulfonyl)oxy]phenyl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70651745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-[4-(Methanesulfonyloxy)phenyl]acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of 2-[4-(Methanesulfonyloxy)phenyl]acetic acid, a key intermediate in the development of various pharmaceutical compounds. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but also the scientific rationale behind the methodologies, ensuring both technical accuracy and practical applicability.

Introduction: Significance and Applications

This compound, also known as 4-(carboxymethyl)phenyl methanesulfonate, is a valuable building block in medicinal chemistry. The methanesulfonyloxy (mesylate) group is an excellent leaving group, making this compound a versatile precursor for nucleophilic substitution reactions. This property is frequently exploited in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).

Notably, derivatives of phenylacetic acid are integral to numerous drug classes. For instance, the structurally related compound, (4-methylsulfonyl)phenylacetic acid, is a known intermediate in the synthesis of Etoricoxib, a selective COX-2 inhibitor used for its anti-inflammatory properties[1]. The strategic placement of the methanesulfonyloxy group on the phenylacetic acid scaffold opens avenues for the synthesis of a diverse range of novel therapeutic agents.

Synthesis of this compound

The most logical and widely applicable synthetic route to this compound involves the esterification of the commercially available 2-(4-hydroxyphenyl)acetic acid with methanesulfonyl chloride. This reaction is a standard procedure in organic synthesis for the conversion of a hydroxyl group into a good leaving group.

Reaction Principle and Causality

The synthesis hinges on the nucleophilic attack of the hydroxyl group of 2-(4-hydroxyphenyl)acetic acid on the electrophilic sulfur atom of methanesulfonyl chloride. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion. The choice of solvent is critical; aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred to avoid side reactions with the solvent.

// Nodes Start [label="2-(4-Hydroxyphenyl)acetic acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagent [label="Methanesulfonyl Chloride\n(MsCl)", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Triethylamine (Et3N)", fillcolor="#F1F3F4", fontcolor="#202124"]; Solvent [label="Dichloromethane (DCM)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Esterification", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", width=1.5, height=1.5]; Product [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproduct [label="Triethylammonium chloride", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Reaction; Reagent -> Reaction; Base -> Reaction; Solvent -> Reaction; Reaction -> Product [label="Purification"]; Reaction -> Byproduct [style=dashed]; } caption="Synthesis Workflow for this compound"

Detailed Experimental Protocol

This protocol is a self-validating system, designed for high yield and purity.

Materials:

  • 2-(4-Hydroxyphenyl)acetic acid

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 2-(4-hydroxyphenyl)acetic acid (1 equivalent) in anhydrous dichloromethane. Cool the flask to 0 °C using an ice bath.

  • Addition of Base: Add triethylamine (1.2 equivalents) to the solution and stir for 10 minutes.

  • Addition of Mesyl Chloride: Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise to the reaction mixture via a dropping funnel over a period of 15-20 minutes, ensuring the temperature remains at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding 1 M HCl.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Isolation and Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₉H₁₀O₅S[2]
Molecular Weight 230.24 g/mol [2]
Appearance White to off-white solidGeneral knowledge
IUPAC Name 2-(4-methylsulfonyloxyphenyl)acetic acid[2]
Spectroscopic Data (Predicted)

While experimental data is the gold standard, the following are predicted spectroscopic characteristics based on the structure and data from analogous compounds.

ChemicalStructure cluster_phenyl C1 C C2 C C1->C2 CH2 CH₂ C1->CH2 C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 O O C4->O C6 C C5->C6 C6->C1 COOH COOH CH2->COOH S S(=O)₂ O->S CH3 CH₃ S->CH3

¹H NMR (Proton Nuclear Magnetic Resonance):

  • δ ~10-12 ppm (s, 1H): Carboxylic acid proton (-COOH). This peak is often broad and may exchange with D₂O.

  • δ ~7.2-7.4 ppm (d, 2H): Aromatic protons ortho to the -CH₂COOH group.

  • δ ~7.1-7.3 ppm (d, 2H): Aromatic protons ortho to the -OMs group.

  • δ ~3.6 ppm (s, 2H): Methylene protons (-CH₂-).

  • δ ~3.1 ppm (s, 3H): Methyl protons of the mesylate group (-SO₂CH₃).

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • δ ~175-180 ppm: Carboxylic acid carbon (-COOH).

  • δ ~148-152 ppm: Aromatic carbon attached to the oxygen of the mesylate group.

  • δ ~130-135 ppm: Aromatic carbon attached to the methylene group.

  • δ ~128-132 ppm: Aromatic CH carbons.

  • δ ~120-125 ppm: Aromatic CH carbons.

  • δ ~40-45 ppm: Methylene carbon (-CH₂-).

  • δ ~35-40 ppm: Methyl carbon of the mesylate group (-SO₂CH₃).

IR (Infrared) Spectroscopy:

  • ~3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

  • ~1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid.

  • ~1350 cm⁻¹ and ~1170 cm⁻¹ (strong): Asymmetric and symmetric S=O stretching of the sulfonate ester, respectively.

  • ~1600, ~1500 cm⁻¹: C=C stretching in the aromatic ring.

MS (Mass Spectrometry):

  • [M-H]⁻: Expected at m/z 229.0170 for C₉H₉O₅S⁻.

  • Fragmentation: Expect to see loss of the mesyl group (SO₂CH₃, 79 Da) and the carboxylic acid group (COOH, 45 Da).

Trustworthiness and Self-Validating Protocols

The provided synthetic protocol incorporates self-validating steps. The sequential acidic and basic washes in the work-up procedure are designed to remove unreacted starting materials and byproducts, ensuring a high purity of the crude product. The final purification by recrystallization or column chromatography, coupled with the comprehensive characterization methods described, provides a robust system for verifying the identity and purity of the final compound. The predicted spectroscopic data serves as a benchmark for experimental results, allowing for a confident assessment of the synthesis outcome.

Conclusion

This technical guide outlines a reliable and well-rationalized approach for the synthesis and characterization of this compound. The detailed protocol, coupled with an in-depth explanation of the underlying chemical principles and expected analytical data, provides researchers and drug development professionals with the necessary information to confidently produce and validate this important pharmaceutical intermediate. The versatility of this compound as a synthetic building block underscores its potential in the discovery and development of new therapeutic agents.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-[4-(Methanesulfonyloxy)phenyl]acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-[4-(Methanesulfonyloxy)phenyl]acetic acid. This document is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering both foundational data and the experimental context necessary for its practical application.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound, a derivative of phenylacetic acid, is a molecule of significant interest in the field of medicinal chemistry. Its structural features, particularly the presence of the methanesulfonyloxy group, make it a key intermediate in the synthesis of various pharmaceutical compounds. Notably, derivatives of this scaffold have been investigated for their role as selective cyclooxygenase-2 (COX-2) inhibitors.[1][2][3] The physicochemical properties of this compound are paramount as they directly influence its reactivity, solubility, and bioavailability, which are critical parameters in the drug discovery and development process. Understanding these properties is essential for designing efficient synthetic routes, developing suitable formulations, and predicting the in vivo behavior of potential drug candidates.

Core Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of a compound is the bedrock of its successful application in research and development. This section details the key properties of this compound and its closely related analogue, 4-(Methylsulfonyl)phenylacetic acid, for which more experimental data is readily available.

Chemical Structure and Identity
  • IUPAC Name: 2-(4-methylsulfonyloxyphenyl)acetic acid[4]

  • Synonyms: this compound, {4-[(Methylsulfonyl)oxy]phenyl}acetic acid, 2-(4-((Methylsulfonyl)oxy)phenyl)acetic acid[4]

  • CAS Number: 64369-79-5[4]

  • Molecular Formula: C₉H₁₀O₅S[4]

  • Molecular Weight: 230.24 g/mol [4]

The structure of this compound is characterized by a phenylacetic acid core with a methanesulfonyloxy (-OSO₂CH₃) group at the para position of the phenyl ring. This electron-withdrawing group significantly influences the electronic properties of the aromatic ring and the acidity of the carboxylic acid moiety.

Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties. It is important to note that while some data is available for the target compound, other values are for the closely related 4-(Methylsulfonyl)phenylacetic acid (CAS No. 90536-66-6), which is often used as a reference.

PropertyValueSource
Molecular Formula C₉H₁₀O₅SPubChem[4]
Molecular Weight 230.24 g/mol PubChem[4]
Melting Point 130.0-140.0 °C (for 4-(Methylsulfonyl)phenylacetic acid)Thermo Fisher Scientific[5]
Boiling Point Not available
pKa Predicted: 3.90 ± 0.10 (for 4-(Methylsulfonyl)phenylacetic acid)ChemicalBook[6]
Solubility Slightly soluble in DMSO and Methanol (for 4-(Methylsulfonyl)phenylacetic acid)ChemicalBook[6]

Experimental Determination of Physicochemical Properties: Protocols and Rationale

The accurate determination of physicochemical properties is crucial for the reliable application of any compound in a research setting. This section provides detailed, step-by-step methodologies for the experimental determination of key parameters, along with the scientific rationale behind these choices.

Melting Point Determination

The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. A sharp melting range typically signifies a high degree of purity, while a broad and depressed melting range suggests the presence of impurities.[7][8]

Experimental Protocol: Capillary Melting Point Method

  • Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.[7][9]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.[10]

  • Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has transformed into a liquid (completion of melting) are recorded. This range is the melting point of the compound.[10]

Causality Behind Experimental Choices: The use of a finely powdered sample ensures uniform heat distribution. A slow heating rate is critical to allow for thermal equilibrium to be established between the sample, the heating block, and the thermometer, leading to an accurate measurement.

Diagram of the Melting Point Determination Workflow:

MeltingPoint_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result start Start powder Finely powder the compound start->powder pack Pack into capillary tube powder->pack place Place in melting point apparatus pack->place Transfer heat Heat at a controlled rate place->heat observe Observe and record melting range heat->observe end Melting Point Range observe->end Obtain Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result start Start mix Mix excess solid with solvent start->mix agitate Agitate at constant temperature mix->agitate separate Separate solid and liquid phases agitate->separate analyze Analyze concentration of dissolved solid separate->analyze end Equilibrium Solubility analyze->end Determine pKa_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis cluster_result Result start Start dissolve Dissolve compound in solvent start->dissolve titrate Titrate with a strong base dissolve->titrate monitor Monitor pH continuously titrate->monitor plot Plot pH vs. titrant volume monitor->plot determine Determine half-equivalence point plot->determine end pKa Value determine->end Identify

References

An In-depth Technical Guide on the Biological Activity of 2-[4-(Methanesulfonyloxy)phenyl]acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of 2-[4-(Methanesulfonyloxy)phenyl]acetic acid, a key intermediate in the synthesis of the selective COX-2 inhibitor, Etoricoxib. While direct biological activity data for this compound is not extensively available in peer-reviewed literature, this document will explore its potential pharmacological relevance based on its chemical structure, its role in the synthesis of a potent anti-inflammatory drug, and the biological activities of structurally related molecules. We will delve into its plausible mechanism of action, should it exhibit any, and present detailed, field-proven experimental protocols for its potential biological evaluation. This guide is intended for researchers, scientists, and drug development professionals interested in the structure-activity relationships of anti-inflammatory compounds and the role of synthetic intermediates in drug discovery.

Introduction and Chemical Identity

This compound, with the chemical formula C₉H₁₀O₅S, is a phenylacetic acid derivative.[1] Its structure is characterized by a phenylacetic acid moiety with a methanesulfonyloxy group at the para position of the phenyl ring.

Synonyms:

  • 2-(4-((Methylsulfonyl)oxy)phenyl)acetic acid

  • {4-[(Methylsulfonyl)oxy]phenyl}acetic acid

  • 2-(4-methylsulfonyloxyphenyl)acetic acid[1]

While this compound is commercially available from various chemical suppliers, its primary significance in the scientific literature is as a precursor in the synthesis of Etoricoxib, a widely used non-steroidal anti-inflammatory drug (NSAID).[2] This association strongly suggests that the biological relevance of this compound is intrinsically linked to the cyclooxygenase (COX) pathway.

Postulated Biological Relevance: A Prodrug Hypothesis

Given the lack of direct evidence for the biological activity of this compound, a scientifically sound hypothesis is that it may act as a prodrug, or more likely, it is a synthetic intermediate designed for chemical reactivity rather than biological activity. The methanesulfonyloxy group is a good leaving group in nucleophilic substitution reactions. In the synthesis of Etoricoxib, this moiety is displaced.

It is plausible that in vivo, this compound could be metabolized, potentially leading to the formation of 4-hydroxyphenylacetic acid, a known metabolite with anti-inflammatory and antioxidant properties. However, the stability and metabolic fate of the methanesulfonyloxy group on a phenylacetic acid scaffold have not been explicitly studied.

The more direct line of inquiry stems from its relationship with Etoricoxib, a selective COX-2 inhibitor. The "methylsulfonyl" group is a key pharmacophore in many COX-2 inhibitors. It is conceivable that this compound itself might possess some COX inhibitory activity, albeit likely much weaker than the final drug product.

Potential Mechanism of Action: Targeting the Cyclooxygenase Pathway

Should this compound exhibit anti-inflammatory activity, its most probable target would be the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (PGs) COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Target_Compound This compound (Hypothetical Inhibition) Target_Compound->COX_Enzymes ?

Caption: Hypothetical inhibition of the cyclooxygenase pathway by this compound.

Quantitative Data from Structurally Related Compounds

To provide context for the potential activity of this compound, the following table summarizes the COX inhibitory activity of its final product, Etoricoxib.

CompoundTargetIC₅₀Source
EtoricoxibCOX-21.1 µM[2]
EtoricoxibCOX-1>100 µM[2]

This data highlights the high selectivity of Etoricoxib for COX-2 over COX-1, a desirable trait for reducing the gastrointestinal side effects associated with non-selective NSAIDs. Any evaluation of this compound should aim to determine its own IC₅₀ values for both COX isoforms.

Experimental Protocols for Biological Evaluation

The following are detailed, step-by-step methodologies for assessing the potential anti-inflammatory and COX-inhibitory activity of this compound.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol is designed to determine the IC₅₀ values of the test compound against COX-1 and COX-2.[3][4][5][6][7]

Materials:

  • Ovine or human COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Colorimetric or fluorometric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Reference compounds (e.g., Ibuprofen for non-selective, Celecoxib for COX-2 selective inhibition)

  • Assay buffer (e.g., Tris-HCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the test compound and reference compounds in the assay buffer.

  • In a 96-well plate, add the assay buffer, heme cofactor, and the COX-1 or COX-2 enzyme to each well.

  • Add the diluted test compound or reference compound to the respective wells. Include a vehicle control (DMSO) and a no-enzyme control.

  • Incubate the plate at room temperature for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Immediately add the colorimetric or fluorometric probe.

  • Monitor the change in absorbance or fluorescence over time using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.

In_Vitro_COX_Assay_Workflow Start Start: Prepare Reagents Add_Enzyme Add COX-1/COX-2 Enzyme and Heme to 96-well Plate Start->Add_Enzyme Add_Inhibitor Add Test Compound/ Reference/Vehicle Add_Enzyme->Add_Inhibitor Incubate Incubate (10-15 min) Add_Inhibitor->Incubate Add_Substrate Add Arachidonic Acid and Probe Incubate->Add_Substrate Measure Measure Absorbance/ Fluorescence Add_Substrate->Measure Analyze Calculate % Inhibition and IC50 Measure->Analyze End End: Results Analyze->End

Caption: Workflow for the in vitro COX inhibition assay.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model

This is a classic and widely used animal model to assess the acute anti-inflammatory activity of a compound.[8][9][10][11][12]

Animals:

  • Male Wistar or Sprague-Dawley rats (150-200 g)

Materials:

  • Test compound (this compound) suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)

  • Reference drug (e.g., Indomethacin)

  • Carrageenan solution (1% w/v in saline)

  • Pletysmometer

Procedure:

  • Divide the animals into groups (e.g., vehicle control, reference drug, and different doses of the test compound).

  • Administer the test compound or reference drug orally or intraperitoneally.

  • After a specific period (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

    • % Inhibition = [(Vc - Vt) / Vc] x 100

      • Vc = Average paw volume of the control group

      • Vt = Average paw volume of the treated group

Conclusion

This compound is a compound of significant interest due to its role as a key building block in the synthesis of the selective COX-2 inhibitor, Etoricoxib. While direct evidence of its biological activity is currently lacking in the public domain, its chemical structure and synthetic utility provide a strong basis for postulating its potential interaction with the cyclooxygenase pathway. The experimental protocols detailed in this guide offer a robust framework for the systematic evaluation of its anti-inflammatory and COX-inhibitory properties. Further research into the metabolism and potential bioactivation of this compound would be invaluable in fully elucidating its pharmacological profile.

References

An In-depth Technical Guide on 2-[4-(Methanesulfonyloxy)phenyl]acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive analysis of the available scientific literature reveals a significant gap in the understanding of the specific mechanism of action for 2-[4-(Methanesulfonyloxy)phenyl]acetic acid. While the chemical structure and basic identifiers of this compound are documented, dedicated pharmacological studies elucidating its biological targets and molecular pathways are not publicly available at this time.

This guide will provide a detailed overview of the known information for this compound and explore the potential mechanisms of action based on the activities of structurally related phenylacetic acid derivatives. This analysis aims to offer a foundational understanding for researchers and drug development professionals interested in this chemical entity.

Part 1: Compound Profile: this compound

Chemical Identity:

PropertyValueReference
IUPAC Name 2-(4-methylsulfonyloxyphenyl)acetic acid[1]
Molecular Formula C₉H₁₀O₅S[1]
Molecular Weight 230.24 g/mol [1]
CAS Number 64369-79-5[1]
Synonyms 2-(4-((Methylsulfonyl)oxy)phenyl)acetic acid, {4-[(Methylsulfonyl)oxy]phenyl}acetic acid[1]

Structural Diagram:

Caption: Chemical structure of this compound.

Part 2: Inferred and Potential Mechanisms of Action

Due to the absence of direct studies on this compound, its mechanism of action can only be hypothesized based on the known activities of the broader class of phenylacetic acid derivatives.

1. Cyclooxygenase (COX) Inhibition:

Many phenylacetic acid derivatives are well-known nonsteroidal anti-inflammatory drugs (NSAIDs) that exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins involved in inflammation and pain.

  • Potential for COX Inhibition: The phenylacetic acid scaffold is a common feature in several COX inhibitors. For instance, diclofenac, a potent NSAID, is a phenylacetic acid derivative. While the methanesulfonyloxy group is not a typical substituent in this class, it is plausible that this compound could interact with the active site of COX-1 and/or COX-2.

2. Modulation of Inflammatory Signaling Pathways:

Beyond direct enzyme inhibition, phenylacetic acid derivatives can influence various signaling pathways involved in the inflammatory response.

  • Tumor Necrosis Factor-α (TNF-α) Secretion: Studies on phenylacetic acid itself have shown that it can stimulate the secretion of TNF-α in vascular endothelial cells.[2] TNF-α is a pro-inflammatory cytokine with a central role in systemic inflammation. It is possible that this compound could modulate the production of TNF-α or other cytokines, although the nature of this modulation (stimulation or inhibition) would require experimental verification.

  • Reactive Oxygen Species (ROS) Generation: Phenylacetic acid has also been demonstrated to stimulate the generation of reactive oxygen species (ROS) in endothelial cells.[2] ROS can act as second messengers in inflammatory signaling cascades. The methanesulfonyloxy substituent might influence the redox properties of the molecule, potentially affecting its ability to induce or scavenge ROS.

3. Ion Channel Modulation:

Certain phenylacetic acid derivatives, such as fenamates, have been shown to modulate the activity of various ion channels.[3]

  • Potential for Ion Channel Interaction: Although structurally distinct from fenamates, the phenylacetic acid core of the target compound could potentially interact with ion channels. This could lead to a range of physiological effects depending on the specific channels targeted and whether the compound acts as an activator or inhibitor.

4. Other Potential Targets:

The diverse biological activities of phenylacetic acid derivatives suggest a broad range of potential targets.

  • Thromboxane A2 (TXA2) Receptor: While structurally different, some compounds containing a phenylacetic acid moiety have been investigated as thromboxane A2 receptor antagonists.[4]

  • Microsomal Prostaglandin E Synthase-1 (mPGES-1): Phenylacetic acid and its derivatives have been explored as scaffolds for the development of mPGES-1 inhibitors, which is a key enzyme in the production of pro-inflammatory prostaglandin E2.[5]

Part 3: Future Directions and Experimental Protocols

To elucidate the true mechanism of action of this compound, a systematic experimental approach is required.

Proposed Experimental Workflow:

experimental_workflow cluster_screening Initial Screening cluster_mechanism Mechanism of Action Studies cluster_validation In Vivo Validation phenotypic_screening Phenotypic Screening (e.g., anti-inflammatory, analgesic assays) pathway_analysis Signaling Pathway Analysis (e.g., Western blot for p-ERK, p-p38) phenotypic_screening->pathway_analysis Identified Activity target_based_screening Target-Based Screening (e.g., COX, mPGES-1 enzyme assays) target_based_screening->pathway_analysis Confirmed Target cytokine_profiling Cytokine Profiling (e.g., ELISA for TNF-α, IL-6) pathway_analysis->cytokine_profiling ros_measurement ROS Measurement (e.g., DCFDA assay) pathway_analysis->ros_measurement animal_models Animal Models of Disease (e.g., Carrageenan-induced paw edema) cytokine_profiling->animal_models ros_measurement->animal_models

Caption: A proposed experimental workflow to determine the mechanism of action.

Detailed Experimental Protocols:

1. Cyclooxygenase (COX-1/COX-2) Inhibition Assay:

  • Principle: To determine the in vitro inhibitory activity of the compound against purified ovine COX-1 and human recombinant COX-2.

  • Methodology:

    • Prepare a reaction mixture containing Tris-HCl buffer, hematin, and the respective enzyme (COX-1 or COX-2).

    • Add various concentrations of this compound or a reference inhibitor (e.g., celecoxib, indomethacin).

    • Initiate the reaction by adding arachidonic acid as the substrate.

    • Incubate for a specified time at 37°C.

    • Terminate the reaction and measure the production of prostaglandin E2 (PGE2) using a commercially available ELISA kit.

    • Calculate the IC₅₀ value, representing the concentration of the compound that causes 50% inhibition of enzyme activity.

2. Cellular TNF-α Secretion Assay:

  • Principle: To assess the effect of the compound on the secretion of TNF-α from lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs) or a macrophage cell line (e.g., RAW 264.7).

  • Methodology:

    • Culture PBMCs or RAW 264.7 cells in appropriate media.

    • Pre-incubate the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Quantify the concentration of TNF-α in the supernatant using a specific ELISA kit.

    • Determine the dose-dependent effect of the compound on TNF-α secretion.

Conclusion

While the specific mechanism of action for this compound remains to be elucidated, its structural similarity to other biologically active phenylacetic acid derivatives provides several plausible avenues for investigation. The proposed experimental workflows offer a clear path forward for researchers to systematically characterize the pharmacological profile of this compound. Further research is imperative to determine its therapeutic potential and to understand its molecular interactions within biological systems.

References

An Obscure Molecule with a Critical Role: The Story of 2-[4-(Methanesulfonyloxy)phenyl]acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Genesis, Synthesis, and Industrial Significance of a Key Pharmaceutical Intermediate

While not a household name, 2-[4-(Methanesulfonyloxy)phenyl]acetic acid holds a pivotal position in the landscape of modern pharmaceuticals. Its history is not one of a celebrated discovery in its own right, but rather a narrative deeply intertwined with the development of one of the most significant anti-inflammatory drugs of the late 20th century. This guide provides a comprehensive exploration of this molecule, from its synthetic origins to its critical role as both a key building block and a monitored process-related impurity in the manufacture of Celecoxib.

The Dawn of a New Era in Anti-Inflammatory Therapy: The Context for a Precursor

The story of this compound begins with the revolutionary discovery of two distinct cyclooxygenase (COX) isoforms, COX-1 and COX-2, in the early 1990s.[1] This finding transformed the understanding of inflammation and the mechanism of action of nonsteroidal anti-inflammatory drugs (NSAIDs).[1] While COX-1 is responsible for prostaglandins involved in essential bodily functions, COX-2 is primarily induced at sites of inflammation.[1] This presented a clear therapeutic goal: selectively inhibiting COX-2 could offer potent anti-inflammatory effects while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[1]

This hypothesis spurred a race to develop selective COX-2 inhibitors. A team at the Searle division of Monsanto, led by John Talley, was at the forefront of this effort, ultimately discovering Celecoxib and other COX-2 selective inhibitors.[1][2][3] Celecoxib, the first specific COX-2 inhibitor approved for treating rheumatism and osteoarthritis, was launched in December 1998.[2] It was the complex, multi-step synthesis of this groundbreaking drug that necessitated the creation and use of precursors like this compound.

The Synthetic Pathway: Creating a Highly Reactive Intermediate

The industrial synthesis of complex molecules like Celecoxib requires a series of reliable and high-yield reactions. This compound emerges as a critical intermediate in this process. Its synthesis is a classic example of activating a functional group to facilitate subsequent bond formation.

The journey to this intermediate begins with a more common compound, 4-hydroxyphenylacetic acid.[4][5] This precursor is a naturally occurring metabolite also used in the synthesis of other pharmaceuticals like the beta-blocker atenolol.[5][6] To prepare it for its role in the construction of the Celecoxib molecule, the hydroxyl (-OH) group on the phenyl ring is converted into a methanesulfonyloxy (mesylate) group.

This transformation is typically achieved through a reaction with methanesulfonyl chloride in the presence of a base. The mesylate group is an excellent leaving group, meaning it can be easily displaced by another nucleophile in a subsequent reaction. This enhanced reactivity is the primary reason for the synthesis of this compound.

Caption: Synthesis of the target intermediate via mesylation.

A Double-Edged Sword: The Intermediate as a Process-Related Impurity

In the intricate process of pharmaceutical manufacturing, the very intermediates that are essential for building the final active pharmaceutical ingredient (API) can also persist as impurities if reactions are not perfectly efficient. This compound is also recognized as a process-related impurity in the production of Celecoxib.[7]

The presence of unreacted intermediates or byproducts is a critical quality attribute that must be strictly controlled. Regulatory bodies like the FDA require rigorous monitoring and characterization of all impurities in a drug substance.[7] The identification and control of impurities such as this compound are vital to ensure the safety and efficacy of the final drug product. Advanced analytical techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (LC-MS) are employed to detect and quantify these trace-level impurities.[7]

Caption: Role of the intermediate in the Celecoxib synthesis workflow.

Experimental Protocol: A Representative Synthesis

The following is a generalized, representative protocol for the synthesis of this compound from 4-hydroxyphenylacetic acid, based on standard organic chemistry principles for mesylation reactions.

Objective: To synthesize this compound.

Materials:

  • 4-Hydroxyphenylacetic acid

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA) or other suitable non-nucleophilic base

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

  • Ice bath

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-hydroxyphenylacetic acid in an appropriate volume of dry dichloromethane.

  • Cooling: Place the flask in an ice bath and cool the solution to 0°C.

  • Base Addition: While stirring, add triethylamine (approximately 1.1 to 1.2 equivalents) to the cooled solution.

  • Mesyl Chloride Addition: Add methanesulfonyl chloride (approximately 1.05 to 1.1 equivalents) dropwise to the reaction mixture, ensuring the temperature remains at or near 0°C.

  • Reaction: Allow the reaction to stir at 0°C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours, or until Thin Layer Chromatography (TLC) indicates the consumption of the starting material.

  • Quenching: Carefully quench the reaction by adding cold deionized water.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x).

  • Washing: Combine the organic layers and wash successively with dilute HCl, deionized water, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification (if necessary): The crude this compound can be further purified by recrystallization or column chromatography.

Quantitative Data Summary

ParameterTypical Value/RangeReference/Note
Molar Mass 230.24 g/mol [8]
Molecular Formula C₉H₁₀O₅S[8]
CAS Number 64369-79-5[8]
Typical Reaction Yield 80-95%Dependent on specific conditions and scale
Purity (Post-Purification) >98%As required for pharmaceutical synthesis
Conclusion

The history of this compound is a compelling illustration of the often-unseen molecules that are indispensable to the pharmaceutical industry. Its "discovery" was not a singular event but a necessity driven by the quest for safer and more effective anti-inflammatory drugs. As a key activated intermediate, it plays a crucial role in the efficient synthesis of Celecoxib. Simultaneously, its potential to persist as a process-related impurity underscores the rigorous quality control standards that govern modern drug manufacturing. This dual role makes this compound a subject of significant interest to drug development professionals and a testament to the intricate chemistry that underpins therapeutic advancements.

References

An In-depth Technical Guide to the Solubility and Stability of 2-[4-(Methanesulfonyloxy)phenyl]acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the critical physicochemical properties of 2-[4-(Methanesulfonyloxy)phenyl]acetic acid, a key intermediate in pharmaceutical synthesis. Recognizing the paramount importance of solubility and stability in drug development and manufacturing, this document offers a detailed exploration of these characteristics. In the absence of extensive published experimental data for this specific molecule, this guide furnishes detailed, field-proven protocols for the experimental determination of solubility and the execution of forced degradation studies in line with regulatory expectations. Furthermore, it delves into in-silico solubility prediction models as a valuable tool for early-stage development. Stability-indicating analytical methodologies, including High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Mass Spectrometry (LC-MS/MS), are presented with complete procedural details. The guide also discusses the plausible synthetic routes and potential impurities, providing a holistic understanding of this compound for researchers, scientists, and drug development professionals.

Introduction

This compound is a significant organic intermediate whose utility in the synthesis of active pharmaceutical ingredients (APIs) is of growing interest. Its molecular structure, featuring a phenylacetic acid moiety and a methanesulfonyloxy (mesylate) group, imparts specific chemical characteristics that are crucial to understand for its effective application and for the quality control of subsequent products. The methanesulfonyloxy group, in particular, is a good leaving group, a property that is synthetically useful but also predisposes the molecule to potential stability issues, primarily through hydrolysis.

This guide is designed to be a practical resource for scientists and researchers. It moves beyond a simple recitation of facts to explain the underlying principles and the rationale behind the recommended experimental procedures. By providing a robust framework for assessing solubility and stability, this document aims to empower researchers to anticipate and address challenges in the handling, formulation, and synthesis of this compound and related compounds.

Physicochemical Properties

A foundational understanding of the intrinsic properties of this compound is essential for its handling and for the design of relevant studies. The key physicochemical properties are summarized in the table below, based on computed data from publicly available sources.[1]

PropertyValueSource
Molecular Formula C₉H₁₀O₅SPubChem[1]
Molecular Weight 230.24 g/mol PubChem[1]
IUPAC Name 2-(4-methylsulfonyloxyphenyl)acetic acidPubChem[1]
CAS Number 64369-79-5PubChem[1]
Appearance White to off-white solid (predicted)-
Melting Point Not available-
pKa Not available (acidic due to carboxylic acid)-
LogP Not available-

Solubility Profile

The solubility of an API or intermediate is a critical parameter that influences its bioavailability, formulation, and purification. To date, there is a lack of published experimental solubility data for this compound in common pharmaceutical solvents. This section provides a detailed protocol for the experimental determination of its solubility and an introduction to in-silico prediction methods.

Experimental Determination of Solubility

A robust and reliable method for determining solubility is the shake-flask method. This protocol is designed to establish the equilibrium solubility of the compound in various solvents at a controlled temperature.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling and Analysis prep1 Weigh excess amount of this compound prep2 Add to a known volume of the selected solvent in a sealed vial prep1->prep2 equil1 Place vials in a shaker bath at a constant temperature (e.g., 25°C) prep2->equil1 equil2 Agitate for a sufficient time to reach equilibrium (e.g., 24-48 hours) equil1->equil2 sample1 Allow solid to settle equil2->sample1 sample2 Withdraw an aliquot of the supernatant and filter (0.45 µm) sample1->sample2 sample3 Dilute the filtrate with a suitable solvent sample2->sample3 sample4 Quantify the concentration using a validated analytical method (e.g., HPLC-UV) sample3->sample4

Caption: Workflow for Shake-Flask Solubility Determination.

  • Preparation: Add an excess amount of this compound to a series of vials containing a known volume of the selected solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, DMSO, THF). The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker bath (e.g., 25 °C or 37 °C). Agitate the vials for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is reached.

  • Sampling: After equilibration, cease agitation and allow the excess solid to sediment. Carefully withdraw an aliquot of the supernatant.

  • Filtration: Immediately filter the aliquot through a chemically inert syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.

  • Dilution: Accurately dilute the filtered solution with a suitable solvent to bring the concentration within the calibration range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC-UV or LC-MS/MS method (see Section 5) to determine the concentration of the dissolved compound.

  • Calculation: Calculate the solubility in the desired units (e.g., mg/mL or mol/L).

In-Silico Solubility Prediction

In the absence of experimental data, computational models can provide valuable estimates of solubility.[2][3][4][5] These models utilize the molecular structure of the compound to predict its solubility in various solvents based on machine learning algorithms or physics-based approaches.[2][3][5]

Several online platforms and software packages offer solubility predictions.[6][7][8][9] It is important to note that these are predictive models and the results should be considered as estimations. Experimental verification is always recommended.

Predicted Aqueous Solubility (LogS):

A variety of online tools can be used to predict the aqueous solubility (LogS, where S is in mol/L). For this compound, different models may yield slightly different results, but they generally indicate moderate to low aqueous solubility.

Stability Profile

The stability of this compound is a critical consideration due to the presence of the methanesulfonyloxy group, which is susceptible to hydrolysis. A thorough understanding of its degradation pathways under various stress conditions is essential for defining appropriate storage conditions, shelf-life, and for the development of stability-indicating analytical methods.

pH-Dependent Hydrolysis

The primary degradation pathway for this compound in aqueous media is the hydrolysis of the methanesulfonate ester to yield 4-hydroxyphenylacetic acid and methanesulfonic acid.

Studies on similar aryl methanesulfonates have shown that the hydrolysis rate is significantly influenced by pH. The hydrolysis of methanesulfonate esters generally follows a kinetic law where the observed rate constant is dependent on the hydroxide ion concentration at higher pH values.

Expected Hydrolysis Profile:

  • Acidic to Neutral pH (pH 1-8): The hydrolysis rate is expected to be relatively slow and largely independent of pH.

  • Alkaline pH (pH > 9): The hydrolysis rate is expected to increase with increasing pH due to base-catalyzed hydrolysis.

Forced Degradation Studies

Forced degradation studies are a regulatory requirement and a scientific necessity to understand the intrinsic stability of a compound and to develop and validate stability-indicating analytical methods.[10][11][12][13][14] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep1 Prepare solutions of this compound in appropriate solvents stress1 Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) prep1->stress1 stress2 Base Hydrolysis (e.g., 0.1 M NaOH, RT) prep1->stress2 stress3 Oxidation (e.g., 3% H₂O₂, RT) prep1->stress3 stress4 Thermal Stress (e.g., 80°C, solid state) prep1->stress4 stress5 Photolytic Stress (ICH Q1B guidelines) prep1->stress5 analysis1 Analyze stressed samples at different time points using a stability-indicating HPLC method stress1->analysis1 stress2->analysis1 stress3->analysis1 stress4->analysis1 stress5->analysis1 analysis2 Determine the extent of degradation and identify degradation products analysis1->analysis2 analysis3 Perform peak purity analysis of the parent compound analysis1->analysis3

Caption: Workflow for Forced Degradation Studies.

  • Acid Hydrolysis:

    • Dissolve the compound in a suitable solvent and add 0.1 M hydrochloric acid.

    • Heat the solution at an elevated temperature (e.g., 60°C) and monitor the degradation over time.

    • Neutralize the samples before analysis.

    • Expected Primary Degradant: 4-Hydroxyphenylacetic acid.

  • Base Hydrolysis:

    • Dissolve the compound in a suitable solvent and add 0.1 M sodium hydroxide.

    • Conduct the study at room temperature and monitor the degradation over time. Base-catalyzed hydrolysis is expected to be rapid.

    • Neutralize the samples before analysis.

    • Expected Primary Degradant: 4-Hydroxyphenylacetic acid.

  • Oxidative Degradation:

    • Dissolve the compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3%).

    • Conduct the study at room temperature and monitor for degradation.

    • The phenylacetic acid moiety may be susceptible to oxidation, leading to various hydroxylated or ring-opened products.

  • Thermal Degradation:

    • Expose the solid compound to dry heat at an elevated temperature (e.g., 80°C).

    • Monitor for the appearance of degradation products over time.

  • Photolytic Degradation:

    • Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

    • Analyze the samples and compare them to a dark control.

Analytical Methodologies

The development of a robust, stability-indicating analytical method is crucial for the accurate quantification of this compound and the detection of its potential impurities and degradation products.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

A reverse-phase HPLC method with UV detection is a suitable technique for the routine analysis of this compound.

ParameterRecommended Conditions
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Time (min)
0
15
20
21
25
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 225 nm
Injection Volume 10 µL
Diluent Acetonitrile:Water (50:50, v/v)

Rationale for Method Development: The C18 column provides good retention for the moderately polar compound. The acidic mobile phase (0.1% phosphoric acid) is used to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. A gradient elution is employed to ensure the elution of both the parent compound and any potential impurities or degradation products with different polarities. The detection wavelength of 225 nm is chosen based on the UV absorbance of the phenyl group.

Liquid Chromatography with Mass Spectrometry (LC-MS/MS)

For higher sensitivity and specificity, especially for the analysis of trace-level impurities and degradation products, an LC-MS/MS method is recommended.[15][16][17][18][19]

ParameterRecommended Conditions
LC System UPLC or HPLC system
Column C18, 100 mm x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Optimized based on the HPLC-UV method
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transitions To be determined by direct infusion of a standard solution. A plausible transition for the parent ion [M-H]⁻ (m/z 229.0) would be to a fragment ion corresponding to the loss of SO₂CH₃.

Rationale for Method Development: The use of formic acid in the mobile phase makes it compatible with mass spectrometry. ESI in negative mode is chosen to deprotonate the carboxylic acid, forming the [M-H]⁻ ion. Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.

Plausible Synthesis and Potential Impurities

Understanding the synthetic route of this compound is crucial for identifying potential process-related impurities. A plausible and straightforward synthesis involves the mesylation of 4-hydroxyphenylacetic acid.

G start 4-Hydroxyphenylacetic acid reagent + Methanesulfonyl chloride (in the presence of a base like triethylamine) start->reagent product This compound reagent->product

Caption: Plausible synthetic route to this compound.

Potential Impurities:

  • Starting Material: Unreacted 4-hydroxyphenylacetic acid.

  • By-products: Di-mesylated products or other side-reaction products.

  • Reagents: Residual methanesulfonyl chloride or triethylamine.

  • Degradation Products: As discussed in the stability section, 4-hydroxyphenylacetic acid can be formed through hydrolysis.

Conclusion

This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of this compound. While experimental data for this specific compound is limited, the detailed protocols and scientific rationale presented herein offer a robust starting point for its characterization. The provided analytical methods are designed to be stability-indicating and can be readily implemented in a research or quality control setting. By applying the principles and procedures outlined in this guide, researchers and drug development professionals can effectively manage the challenges associated with this important pharmaceutical intermediate, ensuring its quality, and facilitating its successful application in the synthesis of novel therapeutics.

References

An In-depth Technical Guide to Investigating the Therapeutic Potential of 2-[4-(Methanesulfonyloxy)phenyl]acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the potential therapeutic targets of the novel compound, 2-[4-(Methanesulfonyloxy)phenyl]acetic acid. Based on structural analysis and a review of relevant literature, we posit two primary, non-exclusive hypotheses for its mechanism of action. The first centers on the direct inhibition of the cyclooxygenase-2 (COX-2) and microsomal prostaglandin E synthase-1 (mPGES-1) pathway, a well-established target for anti-inflammatory drugs. The second explores the potential for this compound to function as a prodrug, undergoing in vivo hydrolysis to 4-hydroxyphenylacetic acid, a metabolite with known anti-inflammatory and antioxidant properties. This guide outlines detailed, step-by-step methodologies for a suite of in vitro and cell-based assays designed to rigorously test these hypotheses, enabling a thorough characterization of the compound's pharmacological profile.

Introduction: Unraveling the Therapeutic Promise of a Novel Phenylacetic Acid Derivative

The phenylacetic acid scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. The subject of this guide, this compound, presents a compelling case for investigation due to its structural features, which suggest a potential role in modulating key inflammatory pathways. Specifically, the presence of a sulfonyl-containing phenyl group is a hallmark of a class of highly selective COX-2 inhibitors. This structural alert provides a strong rationale for prioritizing the investigation of its effects on the arachidonic acid cascade.

However, the methanesulfonyloxy (-O-SO2CH3) moiety introduces an intriguing possibility of a prodrug mechanism. This group can act as a leaving group, and its potential hydrolysis in a biological system to a hydroxyl group would yield 4-hydroxyphenylacetic acid. This metabolite is known to possess intrinsic anti-inflammatory and antioxidant activities, operating through mechanisms that may be distinct from or complementary to COX inhibition.[1][2][3]

This guide is structured to provide a logical and scientifically rigorous path to deconvolute these potential mechanisms of action. We will first detail the experimental protocols to assess the direct inhibitory effects of this compound on COX-1 and COX-2, as well as the downstream enzyme mPGES-1. Subsequently, we will present methodologies to explore its prodrug potential and characterize the activity of its putative metabolite.

The Primary Hypothesis: Targeting the COX-2/mPGES-1 Axis

The excessive production of prostaglandin E2 (PGE2) is a cornerstone of inflammatory processes, pain, and fever. The biosynthesis of PGE2 is primarily mediated by the sequential action of cyclooxygenase (COX) enzymes and microsomal prostaglandin E synthase-1 (mPGES-1). While COX-1 is constitutively expressed and plays a role in physiological homeostasis, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation. This differential expression has made COX-2 a prime target for the development of anti-inflammatory drugs with improved gastrointestinal safety profiles compared to non-selective NSAIDs.

The structural motif of a 4-sulfonylphenyl group is present in several potent and selective COX-2 inhibitors, such as Rofecoxib. This provides a strong impetus to investigate this compound as a potential inhibitor of this pathway.

In Vitro Assessment of COX-1 and COX-2 Inhibition

The initial step in characterizing the compound is to determine its direct inhibitory activity and selectivity towards the two COX isoforms.

Experimental Protocol: Fluorometric in vitro COX Inhibition Assay

This assay measures the peroxidase activity of COX, which is coupled to the generation of a fluorescent product.

  • Materials:

    • Human recombinant COX-1 and COX-2 enzymes

    • COX Assay Buffer

    • COX Probe

    • COX Cofactor

    • Arachidonic Acid (substrate)

    • Celecoxib (selective COX-2 inhibitor control)

    • Ibuprofen (non-selective COX inhibitor control)

    • This compound

    • 96-well black microplates

    • Fluorometric plate reader (Ex/Em = 535/587 nm)

  • Procedure:

    • Reagent Preparation: Prepare stock solutions of the test compound and controls in DMSO. Serially dilute in COX Assay Buffer to achieve a range of final assay concentrations.

    • Reaction Mix Preparation: For each well, prepare a reaction mix containing COX Assay Buffer, COX Cofactor, and either COX-1 or COX-2 enzyme.

    • Inhibitor Incubation: Add the diluted test compound, controls, or vehicle (DMSO) to the appropriate wells. Incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Reaction Initiation: Initiate the reaction by adding a solution of arachidonic acid and the COX Probe to all wells.

    • Kinetic Measurement: Immediately begin measuring the fluorescence intensity every minute for 10-15 minutes at 37°C.

    • Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value for each COX isoform.

CompoundPredicted COX-1 IC50 (µM)Predicted COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compoundTo be determinedTo be determinedTo be determined
Celecoxib (Control)~50~0.05~1000
Ibuprofen (Control)~10~20~0.5
Cell-Based Assay for PGE2 Production

To confirm the activity of the compound in a cellular context, a whole-cell assay measuring the inhibition of PGE2 production is essential.

Experimental Protocol: LPS-Induced PGE2 Production in Macrophages

This protocol uses lipopolysaccharide (LPS) to induce COX-2 expression and subsequent PGE2 production in a macrophage cell line (e.g., RAW 264.7 or THP-1).

  • Materials:

    • RAW 264.7 or THP-1 cells

    • Cell culture medium (e.g., DMEM with 10% FBS)

    • Lipopolysaccharide (LPS)

    • This compound

    • PGE2 ELISA kit

    • 24-well cell culture plates

  • Procedure:

    • Cell Seeding: Seed macrophages in 24-well plates and allow them to adhere overnight.

    • Compound Treatment: Pre-incubate the cells with various concentrations of the test compound or vehicle for 1 hour.

    • LPS Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce COX-2 expression and PGE2 synthesis.

    • Incubation: Incubate the plates for 24 hours at 37°C.

    • Supernatant Collection: Collect the cell culture supernatant from each well.

    • PGE2 Quantification: Measure the concentration of PGE2 in the supernatants using a competitive ELISA kit according to the manufacturer's instructions.

    • Data Analysis: Calculate the percentage of inhibition of PGE2 production for each concentration of the test compound and determine the IC50 value.

Diagram: Prostaglandin E2 Synthesis Pathway and Points of Inhibition

PGE2_Pathway cluster_enzymes Membrane Membrane Phospholipids AA Arachidonic Acid (AA) Membrane->AA PGG2 PGG2 AA->PGG2 O2 PGH2 PGH2 PGG2->PGH2 PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 Isomerization Inflammation Inflammation, Pain, Fever PGE2->Inflammation Binds to EP Receptors COX1 COX-1 (constitutive) COX1->PGG2 COX2 COX-2 (inducible) COX2->PGG2 mPGES1 mPGES-1 mPGES1->PGE2 PLA2 cPLA2 PLA2->Membrane Test_Compound 2-[4-(Methanesulfonyloxy) phenyl]acetic acid Test_Compound->COX2 Hypothesis 1a Test_Compound->mPGES1 Hypothesis 1b Prodrug_Pathway Parent_Compound 2-[4-(Methanesulfonyloxy) phenyl]acetic acid Metabolite 4-Hydroxyphenylacetic Acid Parent_Compound->Metabolite Hydrolysis HIF1a HIF-1α Inhibition Metabolite->HIF1a Nrf2 Nrf2 Activation Metabolite->Nrf2 Cytokines ↓ Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Metabolite->Cytokines Esterases Esterases (in vivo) Esterases->Parent_Compound

References

A Strategic Guide to the Preliminary Toxicity Screening of 2-[4-(Methanesulfonyloxy)phenyl]acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Unknowns in Early-Stage Drug Development

In the landscape of pharmaceutical development, the journey of a novel chemical entity from conception to clinical application is fraught with challenges. A critical and early hurdle is the comprehensive assessment of its toxicological profile. This guide is dedicated to outlining a robust, scientifically-grounded strategy for the preliminary toxicity screening of 2-[4-(Methanesulfonyloxy)phenyl]acetic acid , a compound for which public toxicological data is largely unavailable.

The absence of pre-existing data necessitates a predictive and proactive approach. As such, this document is not a review of known toxicities but rather a forward-looking technical roadmap for researchers, scientists, and drug development professionals. We will leverage our expertise in toxicology and drug metabolism to propose a multi-tiered screening cascade. This strategy is designed to efficiently identify potential liabilities, inform go/no-go decisions, and ultimately, ensure patient safety. Our approach is rooted in the principles of the "3Rs" (Replacement, Reduction, and Refinement of animal testing) and emphasizes a strong foundation of in vitro assays before proceeding to limited and well-designed in vivo studies.

Compound Profile and Rationale for Screening Strategy

1.1. Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is the bedrock of a sound toxicological evaluation. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for off-target interactions.

PropertyValueSource
Molecular Formula C9H10O5S[1]
Molecular Weight 230.24 g/mol [1]
IUPAC Name 2-(4-methylsulfonyloxyphenyl)acetic acid[1]
CAS Number 64369-79-5[1]

Further characterization of properties such as solubility, pKa, and LogP is a recommended first step.

1.2. Structural Alerts and Potential for Toxicity

The chemical structure of this compound contains a methanesulfonyloxy (mesylate) group attached to a phenylacetic acid backbone. The mesylate group is a well-known good leaving group in nucleophilic substitution reactions. This raises a structural alert for potential genotoxicity via an alkylating mechanism. Therefore, the preliminary toxicity screening strategy must prioritize the assessment of genotoxic potential.

In Vitro Toxicity Screening Cascade

The initial phase of screening focuses on a battery of in vitro assays to assess cytotoxicity, genotoxicity, and potential mechanisms of toxicity. This approach provides rapid and cost-effective data while minimizing the use of animals.[2][3][4]

2.1. Cytotoxicity Assays

The first step is to determine the concentration range at which the compound elicits overt cytotoxicity. This information is crucial for dose selection in subsequent, more complex assays.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Lines: A panel of cell lines should be used, including a relevant target organ cell line (if known) and a standard line like HepG2 (human liver carcinoma) and HEK293 (human embryonic kidney).

  • Plating: Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Dosing: Treat cells with a concentration range of this compound (e.g., 0.1 µM to 1000 µM) for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) value for each cell line and time point.

2.2. Genotoxicity Assays

Given the structural alert for alkylating potential, a comprehensive assessment of genotoxicity is paramount.

2.2.1. Bacterial Reverse Mutation Assay (Ames Test)

This assay is a widely accepted screening test for detecting point mutations.[3]

Experimental Protocol: Ames Test

  • Strains: Use a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strains (e.g., WP2 uvrA).

  • Metabolic Activation: Conduct the assay with and without a metabolic activation system (S9 fraction from induced rat liver) to detect metabolites that may be genotoxic.

  • Plating: Combine the bacterial strain, the test compound at various concentrations, and the S9 mix (if applicable) in molten top agar.

  • Incubation: Pour the mixture onto minimal glucose agar plates and incubate for 48-72 hours.

  • Scoring: Count the number of revertant colonies. A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a positive result.

2.2.2. In Vitro Micronucleus Test

This assay detects chromosomal damage (clastogenicity) or aneuploidy.[2]

Experimental Protocol: In Vitro Micronucleus Test

  • Cell Line: Use a suitable mammalian cell line, such as CHO-K1, V79, or TK6.

  • Dosing: Treat cells with the test compound at a range of concentrations, with and without metabolic activation (S9).

  • Cytochalasin B: Add cytochalasin B to block cytokinesis, leading to the accumulation of binucleated cells.

  • Harvesting and Staining: Harvest the cells, fix, and stain with a DNA-specific stain (e.g., DAPI or Giemsa).

  • Analysis: Score the frequency of micronuclei in binucleated cells using a microscope.

Workflow for In Vitro Toxicity Screening

InVitro_Workflow cluster_start cluster_cytotoxicity Cytotoxicity Assessment cluster_genotoxicity Genotoxicity Assessment cluster_decision Start This compound Cytotoxicity MTT Assay (e.g., HepG2, HEK293) Start->Cytotoxicity Ames Ames Test (± S9) Cytotoxicity->Ames Micronucleus In Vitro Micronucleus Test (± S9) Cytotoxicity->Micronucleus Decision Go/No-Go for In Vivo Studies Ames->Decision Micronucleus->Decision

Caption: Initial in vitro screening workflow.

In Vivo Preliminary Toxicity Screening

If the in vitro data does not reveal significant cytotoxicity or genotoxicity at relevant concentrations, a limited and well-defined in vivo study can be initiated. The zebrafish model is an excellent initial in vivo system due to its rapid development, transparency, and suitability for higher-throughput screening.[5]

3.1. Zebrafish Developmental Toxicity Assay

Experimental Protocol: Zebrafish Embryo Acute Toxicity Test (OECD TG 236)

  • Embryos: Use freshly fertilized zebrafish embryos (Danio rerio).

  • Exposure: Expose embryos to a range of concentrations of the test compound in multi-well plates.

  • Endpoints: Observe and record mortality and developmental abnormalities (e.g., pericardial edema, yolk sac edema, spinal curvature, lack of somite formation) at 24, 48, 72, and 96 hours post-fertilization.

  • Data Analysis: Determine the LC50 (lethal concentration 50) and EC50 (effective concentration 50) for developmental defects.

3.2. Acute Oral Toxicity Study in Rodents (Up-and-Down Procedure)

Should further in vivo assessment be warranted, a single-dose acute oral toxicity study in rodents is a standard next step. The up-and-down procedure (UDP) is recommended as it minimizes the number of animals required.

Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (OECD TG 425)

  • Species: Use a single sex (typically female) of a standard rodent strain (e.g., Sprague-Dawley rats or CD-1 mice).

  • Dosing: Administer a single oral dose of the test compound. The dose for the next animal is adjusted up or down depending on the outcome for the previous animal.

  • Observation: Observe animals for clinical signs of toxicity and mortality for up to 14 days.

  • Necropsy: Perform a gross necropsy on all animals at the end of the study.

  • Data Analysis: Estimate the LD50 (lethal dose 50) and its confidence intervals.

Workflow for In Vivo Toxicity Screening

InVivo_Workflow cluster_start cluster_zebrafish Initial In Vivo Screen cluster_rodent Rodent Acute Toxicity cluster_decision FromInVitro Favorable In Vitro Profile Zebrafish Zebrafish Developmental Toxicity Assay FromInVitro->Zebrafish Rodent Acute Oral Toxicity (Up-and-Down Procedure) Zebrafish->Rodent Decision Further Development Decision Rodent->Decision

Caption: Tiered in vivo preliminary toxicity screening.

Metabolic Considerations

Understanding the metabolic fate of this compound is crucial, as metabolites can be more or less toxic than the parent compound. While specific metabolic data is lacking, we can infer potential pathways based on its structure. The ester linkage of the mesylate group could be susceptible to hydrolysis by esterases, releasing methanesulfonic acid and 2-(4-hydroxyphenyl)acetic acid. The phenyl ring is also a potential site for hydroxylation by cytochrome P450 enzymes.

Proposed Metabolic Stability Assay

  • System: Human and rat liver microsomes.

  • Protocol: Incubate the test compound with liver microsomes and NADPH.

  • Analysis: Monitor the disappearance of the parent compound over time using LC-MS/MS.

  • Endpoints: Calculate in vitro half-life and intrinsic clearance.

Data Interpretation and Risk Assessment

The collective data from the in vitro and in vivo screening cascade will form the basis of a preliminary risk assessment.

  • High Cytotoxicity or Genotoxicity in Vitro: A positive finding in the Ames test or in vitro micronucleus assay is a significant red flag and may warrant immediate termination of development, especially if the intended therapeutic indication does not justify the risk.

  • Developmental Toxicity in Zebrafish: Adverse findings in the zebrafish assay would necessitate further investigation into teratogenicity in mammalian models before proceeding.

  • Acute Toxicity in Rodents: The LD50 value provides a quantitative measure of acute toxicity and is used for hazard classification and labeling.

Conclusion and Future Directions

This guide provides a comprehensive and scientifically-defensible strategy for the preliminary toxicity screening of this compound. By employing a tiered approach that begins with in vitro assays and progresses to limited in vivo studies, researchers can efficiently gather the necessary data to make informed decisions about the future development of this compound. The emphasis on mechanistic understanding, particularly regarding the potential for genotoxicity, is critical for a thorough safety assessment. Future studies may include more detailed mechanistic toxicology, repeat-dose toxicity studies, and safety pharmacology assessments, guided by the findings of this initial screening cascade.

References

Methodological & Application

Application Notes and Protocols: 2-[4-(Methanesulfonyloxy)phenyl]acetic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block for Complex Molecule Synthesis

2-[4-(Methanesulfonyloxy)phenyl]acetic acid is a valuable bifunctional molecule in the field of organic synthesis. Its structure, featuring a carboxylic acid moiety and a potent methanesulfonyloxy (mesylate) leaving group on the aromatic ring, makes it an ideal precursor for the synthesis of a wide array of complex organic molecules, particularly in the pharmaceutical industry. The presence of the acetic acid side chain provides a handle for further molecular elaboration, while the mesylate group facilitates the introduction of various substituents onto the phenyl ring through nucleophilic substitution or transition metal-catalyzed cross-coupling reactions.

This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Core Properties and Reactivity

The key to the utility of this compound lies in the excellent leaving group ability of the mesylate anion (CH₃SO₃⁻). Mesylates are the esters of methanesulfonic acid and are known for their high reactivity in nucleophilic substitution reactions, comparable to or even exceeding that of halides in certain contexts. This reactivity stems from the stability of the mesylate anion, which is a weak base due to the delocalization of its negative charge across the three oxygen atoms of the sulfonyl group.

Table 1: Physicochemical Properties of this compound [1]

PropertyValue
Molecular Formula C₉H₁₀O₅S
Molecular Weight 230.24 g/mol
CAS Number 64369-79-5
Appearance White to off-white solid
Solubility Soluble in polar organic solvents such as THF, DMF, and alcohols.

The reactivity of the mesylate group opens up a diverse range of synthetic transformations, allowing for the formation of new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds on the aromatic ring.

Application 1: Synthesis of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) - The Case of Loxoprofen

One of the most significant applications of phenylacetic acid derivatives with a leaving group at the 4-position is in the synthesis of NSAIDs. Loxoprofen, a widely used analgesic and anti-inflammatory drug, is a prime example.[1][2] While many patented syntheses of Loxoprofen utilize precursors like 2-(4-bromomethylphenyl)propionic acid, the underlying principle of nucleophilic substitution at the benzylic position is analogous to the potential use of this compound derivatives.

The general strategy involves the alkylation of a cyclopentanone derivative with the phenylacetic acid moiety. The methanesulfonyloxy group in a suitably modified derivative of the title compound would serve as an excellent leaving group for this transformation.

Loxoprofen_Synthesis_Concept cluster_reactants Reactants cluster_product Product Reactant1 This compound derivative Product Loxoprofen Precursor Reactant1->Product SN2 Alkylation Reactant2 Cyclopentanone enolate Reactant2->Product

Caption: Conceptual workflow for Loxoprofen synthesis.

Protocol: Synthesis of a Loxoprofen Precursor (Adapted from related procedures)

This protocol is an adapted procedure based on common alkylation reactions in the synthesis of Loxoprofen and related NSAIDs. It illustrates how this compound, after appropriate modification (e.g., esterification and alpha-alkylation to introduce the propionate moiety), could be utilized.

Materials:

  • Methyl 2-[4-(methanesulfonyloxy)phenyl]propanoate

  • Cyclopentanone

  • Sodium hydride (NaH) or Lithium diisopropylamide (LDA)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (1 M)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • Enolate Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous THF (50 mL) and cool to 0 °C in an ice bath.

  • To the cooled THF, add sodium hydride (1.1 eq) portion-wise with stirring.

  • Slowly add cyclopentanone (1.0 eq) dropwise to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete enolate formation.

  • Alkylation: Cool the enolate solution back to 0 °C. Dissolve methyl 2-[4-(methanesulfonyloxy)phenyl]propanoate (1.0 eq) in anhydrous THF (20 mL) and add it dropwise to the enolate solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by carefully adding saturated aqueous ammonium chloride solution (50 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water (50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired Loxoprofen precursor.

Application 2: Palladium-Catalyzed Cross-Coupling Reactions

The methanesulfonyloxy group is an excellent leaving group for various palladium-catalyzed cross-coupling reactions, offering a cost-effective and stable alternative to triflates and halides.[3][4] This opens up avenues for the synthesis of a wide range of substituted phenylacetic acid derivatives.

A. Buchwald-Hartwig Amination: Synthesis of 2-(4-Aminophenyl)acetic Acid Derivatives

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling an aryl mesylate with an amine in the presence of a palladium catalyst and a suitable ligand.[5][6][7][8][9] This reaction provides a direct route to 2-(4-aminophenyl)acetic acid and its derivatives, which are important intermediates in medicinal chemistry.

Buchwald_Hartwig_Amination Reactant1 This compound ester Product 2-(4-Aminophenyl)acetic acid ester derivative Reactant1->Product Oxidative Addition Reactant2 Amine (R-NH2) Reactant2->Product Catalyst Pd(0) Catalyst + Ligand Catalyst->Reactant1

Caption: Buchwald-Hartwig amination workflow.

Protocol: Buchwald-Hartwig Amination of a this compound Ester (Adapted Protocol)

This protocol is adapted from established procedures for the Buchwald-Hartwig amination of aryl mesylates.[6][7][9]

Materials:

  • Methyl 2-[4-(methanesulfonyloxy)phenyl]acetate

  • Amine (e.g., aniline, morpholine, or a primary alkylamine) (1.2 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • A suitable phosphine ligand (e.g., XPhos, SPhos, or BrettPhos) (4 mol%)[8]

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.5 eq)

  • Anhydrous toluene or 1,4-dioxane

  • Diatomaceous earth

  • Ethyl acetate

  • Hexane

Procedure:

  • Catalyst Preparation: In a glovebox, to an oven-dried Schlenk tube, add Pd(OAc)₂ (0.02 eq), the phosphine ligand (0.04 eq), and the base (1.5 eq).

  • Reaction Setup: Add methyl 2-[4-(methanesulfonyloxy)phenyl]acetate (1.0 eq) and the amine (1.2 eq) to the Schlenk tube.

  • Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.

  • Add anhydrous toluene or 1,4-dioxane (to make a 0.1 M solution with respect to the aryl mesylate) via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of diatomaceous earth, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired N-aryl or N-alkyl phenylacetic acid ester.

  • The ester can be subsequently hydrolyzed to the corresponding carboxylic acid if needed.

B. Suzuki-Miyaura Coupling: Synthesis of Biphenylacetic Acid Derivatives

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an aryl mesylate and an organoboron compound, such as a boronic acid or a boronate ester.[10][11][12][13][14] This reaction allows for the synthesis of biphenylacetic acid derivatives, which are prevalent scaffolds in various biologically active molecules.

Suzuki_Miyaura_Coupling Reactant1 This compound ester Product Biphenylacetic acid ester derivative Reactant1->Product Oxidative Addition Reactant2 Arylboronic acid (Ar-B(OH)2) Reactant2->Product Transmetalation Catalyst Pd(0) Catalyst + Ligand Catalyst->Reactant1

Caption: Suzuki-Miyaura coupling workflow.

Protocol: Suzuki-Miyaura Coupling of a this compound Ester (Adapted Protocol)

This protocol is based on standard Suzuki-Miyaura coupling conditions for aryl mesylates.[10][11][14]

Materials:

  • Methyl 2-[4-(methanesulfonyloxy)phenyl]acetate

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%) or Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • A suitable phosphine ligand (if using Pd(OAc)₂) (e.g., SPhos, RuPhos) (4 mol%)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0 eq)

  • A solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)

  • Ethyl acetate

  • Brine

Procedure:

  • Reaction Setup: In a Schlenk tube, combine methyl 2-[4-(methanesulfonyloxy)phenyl]acetate (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst, the ligand (if applicable), and the base (2.0 eq).

  • Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) to the reaction mixture.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring for 6-18 hours, monitoring the reaction by TLC or GC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired biphenylacetic acid ester.

  • The ester can be hydrolyzed to the carboxylic acid if desired.

Application 3: Synthesis of Aryl Ethers via Ullmann-type Condensation

The Ullmann condensation provides a method for the formation of diaryl ethers or alkyl aryl ethers by coupling an aryl halide (or pseudohalide like a mesylate) with an alcohol or a phenol, typically in the presence of a copper catalyst and a base.[15][16] This reaction can be applied to this compound to synthesize 2-[4-(aryloxy)phenyl]acetic acid derivatives.

Protocol: Ullmann-type Etherification of this compound (Conceptual Protocol)

This is a conceptual protocol based on general Ullmann condensation procedures.

Materials:

  • This compound

  • Phenol or alcohol (1.5 eq)

  • Copper(I) iodide (CuI) (10 mol%)

  • A ligand (e.g., 1,10-phenanthroline or an N,N-dimethylglycine) (20 mol%)

  • Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous N,N-dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 eq), the phenol or alcohol (1.5 eq), CuI (0.1 eq), the ligand (0.2 eq), and the base (2.0 eq).

  • Evacuate and backfill the tube with an inert gas.

  • Add the anhydrous solvent (DMF or DMSO).

  • Reaction: Heat the mixture to 100-140 °C with stirring for 24-48 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with water and acidify with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Conclusion

This compound is a highly versatile and reactive building block for organic synthesis. The strategic placement of the methanesulfonyloxy group enables a wide range of transformations, including nucleophilic substitutions and palladium-catalyzed cross-coupling reactions, providing access to a diverse array of substituted phenylacetic acid derivatives. The applications highlighted in this guide, particularly in the synthesis of pharmaceuticals like Loxoprofen and its analogs, underscore the importance of this compound in modern drug discovery and development. The provided protocols, adapted from established methodologies, serve as a valuable starting point for researchers looking to incorporate this powerful synthetic tool into their work.

References

Application Notes and Protocols for 2-[4-(Methanesulfonyloxy)phenyl]acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers and Drug Development Professionals

Abstract: This document provides a comprehensive technical guide on the synthesis, purification, and characterization of 2-[4-(Methanesulfonyloxy)phenyl]acetic acid (CAS No. 64369-79-5).[1] This compound serves as a valuable intermediate in medicinal chemistry and materials science, primarily due to the methanesulfonyloxy (mesylate) group, which is an excellent leaving group for nucleophilic substitution reactions. These protocols are designed for researchers in organic synthesis and drug development, offering detailed, step-by-step procedures grounded in established chemical principles. Emphasis is placed on safety, procedural rationale, and robust analytical validation to ensure reproducibility and high-purity outcomes.

Compound Profile and Safety Imperatives

This compound is a derivative of phenylacetic acid, a scaffold found in various biologically active molecules.[2][3] The introduction of the mesylate group at the para-position of the phenyl ring activates the molecule for further chemical transformations, making it a versatile building block.

PropertyValueSource
IUPAC Name 2-(4-methylsulfonyloxyphenyl)acetic acidPubChem[1]
CAS Number 64369-79-5PubChem[1]
Molecular Formula C₉H₁₀O₅SPubChem[1]
Molecular Weight 230.24 g/mol PubChem[1]
Appearance Expected to be a crystalline solidGeneral Chemical Knowledge
Critical Safety Considerations: Handling Methanesulfonyl Chloride

The synthesis of the title compound involves methanesulfonyl chloride (MsCl), a highly corrosive, toxic, and moisture-sensitive reagent.[4][5][6] Strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant nitrile or neoprene gloves, tightly fitting safety goggles, a face shield, and a chemical-resistant lab coat.[4][5]

  • Ventilation: All manipulations of MsCl must be performed inside a certified chemical fume hood to prevent inhalation of its corrosive vapors, which can cause severe respiratory irritation.[5][6][7]

  • Moisture Sensitivity: MsCl reacts exothermically with water to produce methanesulfonic acid and corrosive hydrogen chloride gas.[4] All glassware must be thoroughly dried, and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).[5]

  • Spill & Emergency Response:

    • Small Spills: Absorb with an inert material like vermiculite or sand. Do not use combustible materials.[4]

    • Large Spills: Evacuate the area immediately and follow institutional hazardous chemical cleanup procedures.[4]

    • Neutralization: Spills can be carefully neutralized with a sodium bicarbonate solution.[4]

    • First Aid: In case of skin contact, immediately remove contaminated clothing and wash the affected area with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. Seek immediate medical attention in all cases of exposure.[6]

Synthesis of this compound

The synthesis is a two-step process: 1) Mesylation of the phenolic hydroxyl group of a 4-hydroxyphenylacetic acid ester, and 2) Saponification of the ester to yield the final carboxylic acid. Using the methyl ester precursor, methyl 4-hydroxyphenylacetate, protects the carboxylic acid from reacting with the methanesulfonyl chloride.

G cluster_synthesis Synthesis Workflow A 1. Methyl 4-hydroxyphenylacetate + Triethylamine in Dichloromethane B 2. Cool to 0 °C (Inert Atmosphere) A->B Prepare for reaction C 3. Add Methanesulfonyl Chloride (Dropwise) B->C Initiate mesylation D 4. Reaction Monitoring (TLC) C->D Stir at 0 °C to RT E 5. Aqueous Workup (Quench, Wash, Dry) D->E Upon completion F 6. Saponification (NaOH, MeOH/H₂O) E->F Hydrolyze ester G 7. Acidification (HCl to pH ~2) F->G Protonate carboxylate H 8. Isolate Crude Product (Filtration) G->H Precipitate product

Caption: Workflow for the two-step synthesis of the target compound.

Materials and Reagents
Reagent/MaterialGradePurpose
Methyl 4-hydroxyphenylacetate≥98%Starting Material
Methanesulfonyl Chloride (MsCl)≥99%Mesylating Agent
Triethylamine (TEA)≥99%, distilledBase
Dichloromethane (DCM)AnhydrousSolvent
Sodium Hydroxide (NaOH)ReagentSaponification
Hydrochloric Acid (HCl)3M AqueousAcidification
MethanolACS GradeSolvent
Sodium Sulfate (Na₂SO₄)AnhydrousDrying Agent
Round-bottom flasks, magnetic stirrer, dropping funnel, ice bath, rotary evaporatorN/AEquipment
Step-by-Step Synthesis Protocol

Step A: Mesylation of Methyl 4-hydroxyphenylacetate

  • Setup: Assemble a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel under a nitrogen atmosphere.

  • Reagent Preparation: Dissolve methyl 4-hydroxyphenylacetate (10.0 g, 60.2 mmol) and triethylamine (12.6 mL, 90.3 mmol) in anhydrous dichloromethane (100 mL).

  • Cooling: Cool the solution to 0 °C in an ice-water bath. This is critical to control the exothermic reaction with MsCl.

  • Addition of MsCl: Dissolve methanesulfonyl chloride (5.6 mL, 72.2 mmol) in anhydrous dichloromethane (20 mL) and add it to the dropping funnel. Add the MsCl solution dropwise to the stirred reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-4 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by slowly adding 50 mL of cold water. Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated sodium bicarbonate solution (1 x 50 mL), and brine (1 x 50 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude methyl 2-[4-(methanesulfonyloxy)phenyl]acetate, which can be used directly in the next step.

Step B: Saponification to the Carboxylic Acid

  • Setup: Dissolve the crude methyl ester from the previous step in a mixture of methanol (80 mL) and water (20 mL) in a 250 mL round-bottom flask.

  • Hydrolysis: Add sodium hydroxide pellets (3.6 g, 90.0 mmol) to the solution and stir at room temperature for 12 hours. The reaction progress can be monitored by TLC.[8]

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Purification: Dilute the remaining aqueous solution with 100 mL of water and wash with diethyl ether (2 x 50 mL) to remove any non-acidic impurities.

  • Precipitation: Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of 3M HCl. A white precipitate of this compound should form.

  • Isolation: Collect the solid product by vacuum filtration, wash the filter cake with cold deionized water (3 x 30 mL), and dry under vacuum to yield the final product.

Purification Protocol: Recrystallization

For applications requiring high purity, the crude product can be further purified by recrystallization.

G cluster_purification Purification Workflow A 1. Dissolve Crude Product in Minimum Hot Solvent (e.g., Ethanol/Water) B 2. Hot Filtration (Optional, to remove insolubles) A->B C 3. Slow Cooling (Allow crystals to form) B->C D 4. Further Cooling (Ice Bath to maximize yield) C->D E 5. Isolate Crystals (Vacuum Filtration) D->E F 6. Wash and Dry (Cold solvent wash, then vacuum dry) E->F

Caption: General workflow for purification by recrystallization.

  • Solvent Selection: A common solvent system for phenylacetic acids is an ethanol/water mixture.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Precipitation: While the solution is still hot, add hot water dropwise until the solution becomes slightly turbid. Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 1 hour to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry thoroughly under vacuum.

Characterization and Quality Control

Analytical validation is essential to confirm the identity and purity of the final compound.

Analytical TechniquePurposeExpected Result
¹H NMR Structural ConfirmationSignals corresponding to the mesyl (CH₃), methylene (CH₂), and aromatic (4H) protons.
¹³C NMR Structural ConfirmationSignals for all 9 unique carbon atoms.
Mass Spectrometry Molecular Weight Confirmation[M-H]⁻ or [M+H]⁺ peak corresponding to the molecular weight (230.24).
HPLC Purity AssessmentA single major peak (>95% purity) at a characteristic retention time.
Melting Point Purity IndicationA sharp, defined melting range.
Protocol: High-Performance Liquid Chromatography (HPLC)

This method is adapted from protocols for similar aromatic acids and serves as a starting point for purity analysis.[9]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (0.1% Trifluoroacetic acid in Water) and Solvent B (0.1% Trifluoroacetic acid in Acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 228 nm.[9]

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of acetonitrile/water (1:1).

This self-validating system ensures that the synthesized material meets the structural and purity requirements for subsequent use in research and development.

References

Applications of 2-[4-(Methanesulfonyloxy)phenyl]acetic Acid in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Scaffold

In the landscape of modern drug discovery, the strategic design of small molecules with optimized pharmacokinetic and pharmacodynamic profiles is paramount. 2-[4-(Methanesulfonyloxy)phenyl]acetic acid is a compound that, while not a marketed drug itself, represents a fascinating and highly versatile scaffold for medicinal chemists. Its structure combines two key pharmacophoric elements: the phenylacetic acid moiety, a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs), and the methanesulfonyloxy (mesylate) group, a functional group increasingly recognized for its ability to modulate the physicochemical properties of drug candidates.

This technical guide provides a comprehensive overview of the potential applications of this compound in drug discovery. We will delve into its role as a potential prodrug, its applications in the development of novel anti-inflammatory and anti-cancer agents, and provide detailed protocols for its synthesis and biological evaluation.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for its application in drug design.

PropertyValueSource
IUPAC Name 2-(4-methylsulfonyloxyphenyl)acetic acid[PubChem][1]
Molecular Formula C₉H₁₀O₅S[PubChem][1]
Molecular Weight 230.24 g/mol [PubChem][1]
CAS Number 64369-79-5[PubChem][1]

The Strategic Advantage of the Methanesulfonyloxy Group

The methanesulfonyloxy (mesylate) group is more than just a simple substituent; it is a strategic tool in medicinal chemistry. Its powerful electron-withdrawing nature can significantly influence a molecule's properties.[2] The sulfonyl functional group is a common motif in a wide array of approved drugs, including anti-inflammatory, antibacterial, and antitumor agents.[2] Its inclusion can serve to:

  • Improve Solubility: The polar nature of the sulfonyl group can enhance the aqueous solubility of a parent molecule, a critical factor for oral bioavailability.[2]

  • Modulate Lipophilicity: By striking the right balance between hydrophilic and lipophilic character, the methanesulfonyloxy group can optimize a drug's ability to cross biological membranes.

  • Enhance Metabolic Stability: The sulfonyl group is generally stable to hydrolysis and resistant to metabolic reduction at the sulfur atom, which can prolong the half-life of a drug.[2]

  • Act as a Bioisostere: The methanesulfonyloxy group can act as a bioisostere for other functional groups, such as a carboxylic acid or a phosphate group, allowing for the fine-tuning of a molecule's interaction with its biological target.

Application I: A Prodrug Strategy for Enhanced Drug Delivery

A primary and highly promising application of this compound is as a prodrug. Prodrugs are inactive or less active precursors that are converted into the active drug within the body.[3][4] This strategy is often employed to overcome challenges such as poor solubility, low permeability, and rapid metabolism.

The methanesulfonyloxy group in this compound can be designed to be cleaved by esterases or other enzymes in vivo, releasing a pharmacologically active molecule. This approach can be particularly useful for drugs containing a phenol group, where direct administration may lead to rapid glucuronidation and elimination.

Prodrug_Strategy Prodrug This compound (Inactive/Less Active) Enzymatic_Cleavage Enzymatic Cleavage (e.g., Esterases) Prodrug->Enzymatic_Cleavage In vivo Active_Drug Active Drug (e.g., 4-Hydroxyphenylacetic acid derivative) Enzymatic_Cleavage->Active_Drug Release

Caption: Prodrug activation of this compound.

Application II: Development of Novel Anti-Inflammatory Agents

The phenylacetic acid scaffold is a well-established pharmacophore in the field of anti-inflammatory drug discovery. Many NSAIDs, such as diclofenac and fenclofenac, are based on this core structure.[5][6] These drugs typically exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins.[1][3]

Derivatives of this compound could be designed as novel COX inhibitors. The methanesulfonyloxy group can influence the binding of the molecule to the active site of COX-1 and COX-2, potentially leading to improved potency and selectivity. Aryl methyl sulfones, which are structurally related, have been shown to be potent COX inhibitors.[7]

Anti_Inflammatory_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Test_Compound 2-[4-(Methanesulfonyloxy)phenyl] acetic acid Derivative Test_Compound->COX_Enzymes Inhibition

Caption: Inhibition of the cyclooxygenase pathway by a potential NSAID.

Application III: A Scaffold for Peroxisome Proliferator-Activated Receptor (PPAR) Agonists

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play a crucial role in regulating lipid and glucose metabolism.[8] Phenylacetic acid derivatives have been identified as agonists of PPARs, showing potential for the treatment of metabolic diseases such as type 2 diabetes.[9]

The structural features of this compound make it a promising starting point for the design of novel PPAR agonists. The carboxylic acid is a key feature for binding to the receptor, while the substituted phenyl ring can be modified to enhance potency and selectivity for different PPAR isoforms (α, γ, and δ).

Application IV: Potential in Anticancer Drug Discovery

Phenylacetic acid derivatives have also been investigated for their potential as anticancer agents.[10] For instance, flavone acetic acid has shown preclinical antitumor activity.[10] The mechanisms of action are varied but can include the induction of apoptosis and the inhibition of enzymes crucial for cancer cell proliferation. The methanesulfonyloxy group could be leveraged to design targeted prodrugs that are selectively activated in the tumor microenvironment.

Protocols

Protocol 1: Synthesis of this compound

This protocol describes a two-step synthesis starting from 4-hydroxyphenylacetic acid. The first step is the esterification of the carboxylic acid, followed by the mesylation of the hydroxyl group.

Step 1: Esterification of 4-Hydroxyphenylacetic Acid [10]

  • Reaction Setup: In a round-bottom flask, dissolve 4-hydroxyphenylacetic acid (1.0 eq) in an excess of methanol (10-20 eq), which also serves as the solvent.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) to the stirred solution.

  • Reaction: Heat the mixture to reflux and maintain the temperature for 2-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the excess methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate.

    • Wash the organic layer with water, a saturated aqueous solution of sodium bicarbonate, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and evaporate the solvent to obtain the crude methyl 4-hydroxyphenylacetate. Purify further by column chromatography if necessary.

Step 2: Mesylation of Methyl 4-Hydroxyphenylacetate [11]

  • Reaction Setup: Dissolve methyl 4-hydroxyphenylacetate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask and cool to 0°C in an ice bath.

  • Base Addition: Add triethylamine (1.1-1.5 eq) to the stirred solution.

  • Mesylation: Slowly add methanesulfonyl chloride (1.1-1.2 eq) dropwise to the reaction mixture, maintaining the temperature at 0°C.

  • Reaction: Allow the reaction to stir at 0°C for 1-2 hours and then warm to room temperature, stirring for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Quench the reaction with water.

    • Separate the organic layer and wash it with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic layer to yield the crude product. Purify by column chromatography to obtain pure methyl 2-[4-(methanesulfonyloxy)phenyl]acetate.

Step 3: Hydrolysis to the Final Product

  • Reaction Setup: Dissolve the purified methyl 2-[4-(methanesulfonyloxy)phenyl]acetate in a mixture of tetrahydrofuran (THF) and water.

  • Hydrolysis: Add lithium hydroxide (LiOH) (1.5-2.0 eq) and stir the mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Work-up:

    • Acidify the reaction mixture with 1M HCl.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

  • Purification: Filter and evaporate the solvent to yield this compound.

Protocol 2: In Vitro Cyclooxygenase (COX) Inhibition Assay[1][2][3][11][12]

This protocol is designed to determine the inhibitory activity of this compound derivatives against COX-1 and COX-2.

  • Enzyme and Substrate Preparation:

    • Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Prepare a stock solution of arachidonic acid in ethanol.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, heme cofactor, and the test compound at various concentrations.

    • Add the COX-1 or COX-2 enzyme to each well and incubate for a short period (e.g., 10 minutes) at 37°C.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate for a defined period (e.g., 2 minutes) at 37°C.

    • Stop the reaction by adding a solution of HCl.

  • Detection:

    • Measure the amount of prostaglandin E2 (PGE2) produced using a commercial ELISA kit.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the log of the compound concentration.

Protocol 3: In Vitro PPARγ Agonist Assay[5][6][8][13][14]

This protocol outlines a cell-based reporter assay to assess the ability of this compound derivatives to activate PPARγ.

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293T or CV-1) in appropriate media.

    • Co-transfect the cells with a PPARγ expression vector and a reporter plasmid containing a PPAR response element upstream of a luciferase gene.

  • Assay Procedure:

    • Plate the transfected cells in a 96-well plate and allow them to adhere.

    • Treat the cells with various concentrations of the test compound or a known PPARγ agonist (e.g., rosiglitazone) as a positive control.

    • Incubate the cells for 24-48 hours.

  • Detection:

    • Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase).

    • Calculate the fold activation relative to the vehicle control.

    • Determine the EC₅₀ value (the concentration of the compound that produces 50% of the maximal response).

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)[4][9][15][16][17]

This assay is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

MTT_Assay_Workflow Start Seed Cells in 96-well plate Incubate1 Incubate Overnight Start->Incubate1 Add_Compound Add Test Compound Incubate1->Add_Compound Incubate2 Incubate for 24-72h Add_Compound->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate for 2-4h Add_MTT->Incubate3 Solubilize Solubilize Formazan Crystals Incubate3->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion and Future Perspectives

This compound is a molecule with significant untapped potential in drug discovery. Its unique combination of a phenylacetic acid core and a methanesulfonyloxy group provides a versatile platform for the development of novel therapeutics. The application of this scaffold in prodrug design, as well as in the creation of new anti-inflammatory, and potentially anti-cancer and anti-diabetic agents, warrants further investigation. The protocols provided in this guide offer a solid foundation for researchers to synthesize and evaluate the biological activities of derivatives of this promising compound. As our understanding of the roles of the sulfonyl group in medicinal chemistry continues to grow, we can expect to see innovative applications of scaffolds like this compound in the development of the next generation of targeted and effective medicines.

References

Application Notes & Protocols: The Strategic Role of 2-[4-(Methanesulfonyloxy)phenyl]acetic Acid in the Synthesis of COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed scientific guide on the synthesis and application of 2-[4-(methanesulfonyloxy)phenyl]acetic acid, a key intermediate in the development of selective cyclooxygenase-2 (COX-2) inhibitors. We will elucidate the rationale behind its synthesis, present a robust, step-by-step protocol for its preparation from 4-hydroxyphenylacetic acid, and explore its utility by detailing the synthesis of a crucial precursor for Etoricoxib, a prominent COX-2 inhibitor. The protocols are designed to be self-validating, with explanations for critical experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction: The Significance of COX-2 Inhibition and Key Structural Motifs

Nonsteroidal anti-inflammatory drugs (NSAIDs) are cornerstones in the management of pain and inflammation.[1] Their primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for converting arachidonic acid into prostaglandins.[2] However, the existence of two distinct isoforms, COX-1 and COX-2, presents a therapeutic challenge. COX-1 is constitutively expressed and plays a crucial role in protecting the gastric mucosa and maintaining kidney function.[3] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[3]

The discovery of these isoforms led to the development of selective COX-2 inhibitors, often termed "coxibs," such as Celecoxib and Etoricoxib.[2][4] These drugs were designed to provide potent anti-inflammatory and analgesic effects while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[3] A key structural feature responsible for this selectivity is the presence of a sulfonamide (SO2NH2) or methanesulfonyl (SO2CH3) group.[2][5] This moiety can insert into a distinct hydrophilic side pocket present in the active site of the COX-2 enzyme but absent in COX-1, thereby conferring selectivity.[2]

The phenylacetic acid scaffold is a versatile building block in organic synthesis. When functionalized with a methanesulfonyloxy group, as in this compound, it becomes a highly valuable intermediate. The methanesulfonyloxy (mesylate) group is an excellent leaving group, activating the phenyl ring for various coupling and substitution reactions essential for constructing the complex diaryl heterocyclic core of many coxibs.

Synthesis Protocol: this compound

This protocol details the preparation of the title intermediate via the mesylation of 4-hydroxyphenylacetic acid. The reaction involves the conversion of a phenolic hydroxyl group into a mesylate ester using methanesulfonyl chloride in the presence of a non-nucleophilic base.

Causality and Experimental Rationale
  • Choice of Reagents : 4-hydroxyphenylacetic acid is a readily available and economic starting material.[6][7] Methanesulfonyl chloride is the standard reagent for introducing the mesyl group.

  • Role of the Base : A tertiary amine, such as triethylamine or pyridine, is used as a base. Its primary function is to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. This is critical because the accumulation of acid could lead to unwanted side reactions. The base must be non-nucleophilic to avoid competing with the hydroxyl group in reacting with the highly electrophilic methanesulfonyl chloride.

  • Solvent Selection : A dry, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is used. It must be inert to the reaction conditions and capable of dissolving the starting materials. The absence of water is crucial to prevent the hydrolysis of methanesulfonyl chloride.

  • Temperature Control : The reaction is initiated at a low temperature (0 °C). The reaction between the hydroxyl group and methanesulfonyl chloride is exothermic, and maintaining a low temperature helps to control the reaction rate, minimize the formation of byproducts, and ensure safety.

Workflow Diagram

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation reagents Dissolve 4-Hydroxyphenylacetic Acid and Triethylamine in dry DCM cooling Cool reaction mixture to 0 °C reagents->cooling 1 addition Add Methanesulfonyl Chloride dropwise cooling->addition 2 stirring Stir at 0 °C, then warm to room temperature addition->stirring 3 quench Quench with water stirring->quench 4 extract Extract with DCM quench->extract 5 wash Wash organic layer (HCl, brine) extract->wash 6 dry Dry over Na2SO4 and concentrate wash->dry 7 purify Purify via recrystallization or chromatography dry->purify 8

Caption: Workflow for the synthesis of this compound.

Detailed Step-by-Step Protocol
  • Preparation : To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), add 4-hydroxyphenylacetic acid (5.0 g, 32.9 mmol).

  • Solvent and Base Addition : Add 100 mL of anhydrous dichloromethane (DCM). Stir until the solid is partially suspended. Add triethylamine (5.5 mL, 39.5 mmol, 1.2 equivalents) to the mixture.

  • Cooling : Place the flask in an ice-water bath and cool the stirring mixture to 0 °C.

  • Reagent Addition : Slowly add methanesulfonyl chloride (3.0 mL, 39.5 mmol, 1.2 equivalents) dropwise to the cold suspension over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction : Stir the reaction mixture at 0 °C for 1 hour. After this period, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 3-4 hours or until TLC analysis indicates complete consumption of the starting material.

  • Quenching and Extraction : Carefully pour the reaction mixture into 100 mL of cold water. Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM (2 x 50 mL).

  • Washing : Combine the organic layers and wash sequentially with 1 M HCl (50 mL), water (50 mL), and saturated brine solution (50 mL). The acid wash removes any remaining triethylamine.

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a white solid.

Data Summary
ParameterValue/ConditionRationale
Starting Material4-Hydroxyphenylacetic AcidCommercially available phenolic acid.
ReagentMethanesulfonyl ChlorideStandard electrophile for mesylation.
BaseTriethylamineNon-nucleophilic HCl scavenger.
SolventDichloromethane (DCM)Anhydrous, aprotic, and inert solvent.
Temperature0 °C to Room Temp.Controls exothermic reaction, prevents side products.
Reaction Time4-5 hoursAllows for complete conversion.
Expected Yield>85%High-yielding transformation.
Purity AnalysisNMR, HPLC, Mass SpecStandard characterization techniques.

Application: A Synthetic Route to an Etoricoxib Precursor

While this compound is a valuable activated intermediate, many established large-scale syntheses of coxibs like Etoricoxib utilize a structurally related intermediate, [4-(methylsulfonyl)phenyl]acetic acid or its thioether precursor.[8][9] The following protocol demonstrates the application of the phenylacetic acid scaffold in the synthesis of a key ketosulfone, which is a direct precursor to the bipyridine core of Etoricoxib.[9][10] This illustrates the strategic importance of this class of intermediates in drug development.

Synthetic Pathway Overview

The synthesis involves a condensation reaction between the sodium salt of (4-methylthio)phenylacetic acid and a pyridine derivative (6-methylpyridine-3-carboxylic acid methyl ester) using a Grignard reagent, followed by oxidation of the thioether to the target sulfone.

cluster_step1 Step 1: Ketone Formation cluster_step2 Step 2: Oxidation A Sodium (4-methylthio)phenylacetate D Intermediate Ketosulfide A->D Condensation B 6-Methylpyridine-3-carboxylic acid methyl ester B->D Condensation C t-BuMgCl in THF C->D Condensation F Final Product: Ketosulfone Precursor D->F Oxidation E Hydrogen Peroxide (H2O2) E->F

Caption: Synthesis of a key ketosulfone precursor for Etoricoxib.

Detailed Step-by-Step Protocol

This protocol is adapted from established patent literature.[9]

Step 1: Synthesis of 1-(6-methylpyridin-3-yl)-2-[4-(methylthio)phenyl]ethanone

  • Preparation : In a reaction vessel suitable for Grignard reactions, add sodium (4-methylthio)phenylacetate (11.0 g) and 200 mL of anhydrous tetrahydrofuran (THF).

  • Heating : Heat the mixture to 65-70 °C.

  • Reagent Addition : While maintaining the temperature, simultaneously add a solution of tert-butylmagnesium chloride (t-BuMgCl, 88 mL of a 1.0 M solution in THF) and a solution of 6-methylpyridine-3-carboxylic acid methyl ester (5.7 g in 50 mL of THF) dropwise.

  • Reaction : After the addition is complete, maintain the reaction at 65-70 °C for 1 hour.

  • Work-up : Cool the reaction to room temperature and carefully quench by adding 50 mL of 4 M HCl. Separate the organic layer. Extract the aqueous layer with an additional 50 mL of 4 M HCl. Combine the aqueous layers, basify with sodium hydroxide, and heat to 40-50 °C for 3 hours. Cool to room temperature and filter the resulting solid to obtain the intermediate ketosulfide.

Step 2: Oxidation to 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone

  • Dissolution : Dissolve the ketosulfide intermediate from the previous step in a suitable solvent like acetic acid.

  • Oxidation : Add an oxidizing agent, such as hydrogen peroxide, portion-wise while monitoring the temperature.

  • Isolation : After the reaction is complete (monitored by TLC or HPLC), the product is typically precipitated by adding the reaction mixture to water. The solid is then filtered, washed, and dried to yield the final ketosulfone precursor, ready for cyclization to form the Etoricoxib core.

Conclusion

This compound and its structural analogs are not merely passive molecules but are strategic intermediates in the synthesis of selective COX-2 inhibitors. The methanesulfonyloxy group provides a site for facile chemical modification, while the core phenylacetic acid structure serves as a robust scaffold for building the complex architectures of modern anti-inflammatory drugs. The protocols and rationale presented herein provide researchers with both the practical steps and the foundational knowledge to leverage these powerful intermediates in the ongoing development of safer and more effective therapeutic agents.

References

Application Notes and Protocols for the Laboratory Preparation of 2-[4-(Methanesulfonyloxy)phenyl]acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction

2-[4-(Methanesulfonyloxy)phenyl]acetic acid and its derivatives are a class of organic compounds with significant interest in medicinal chemistry and drug development. The methanesulfonyloxy (mesylate) group, a potent leaving group, makes these compounds valuable intermediates for a variety of nucleophilic substitution reactions.[1][2] Furthermore, the incorporation of sulfonyl groups is a widely utilized strategy in drug design to modulate the physicochemical and pharmacokinetic properties of molecules.[3][4][5] This document provides detailed protocols and expert insights into the laboratory-scale synthesis of these important chemical entities, focusing on robust and reproducible methodologies.

The core structure is closely related to the active metabolite of Nabumetone, a non-steroidal anti-inflammatory drug (NSAID), which is 6-methoxy-2-naphthylacetic acid.[6][7][8] The phenylacetic acid moiety is a common scaffold in pharmacologically active compounds.[9] Our focus here is on the strategic introduction of the methanesulfonyloxy group onto the phenylacetic acid backbone, creating a versatile platform for further chemical exploration.

Strategic Overview of Synthesis

The preparation of this compound derivatives can be approached through two primary retrosynthetic pathways. The choice of pathway is often dictated by the availability of starting materials and the desired scale of the reaction.

Diagrammatic Representation of Synthetic Pathways:

G cluster_A Pathway A: Mesylation of Hydroxyphenylacetic Acid cluster_B Pathway B: Synthesis from Mesylated Precursors A1 4-Hydroxyphenylacetic Acid A2 This compound A1->A2 Methanesulfonylation A3 Derivatives (e.g., Esters) A2->A3 Esterification / Amidation B1 p-Methanesulfonyloxyphenol B2 Intermediate B1->B2 Side-chain Introduction B3 This compound B2->B3 Functional Group Transformation

Caption: Retrosynthetic analysis of this compound derivatives.

Part 1: Synthesis via Mesylation of 4-Hydroxyphenylacetic Acid (Pathway A)

This is the more direct and commonly employed route, leveraging the commercially available and relatively inexpensive 4-hydroxyphenylacetic acid as the starting material.[10][11][12][13][14]

Protocol 1.1: Preparation of this compound

Principle: The phenolic hydroxyl group of 4-hydroxyphenylacetic acid is converted to a mesylate ester through reaction with methanesulfonyl chloride in the presence of a suitable base. The base is crucial to deprotonate the phenol, forming a more nucleophilic phenoxide ion, and to neutralize the HCl byproduct of the reaction.

Diagrammatic Workflow for Protocol 1.1:

G start Start: 4-Hydroxyphenylacetic Acid dissolve Dissolve in appropriate solvent (e.g., DCM, THF) start->dissolve cool Cool to 0°C dissolve->cool add_base Add base (e.g., Triethylamine, Pyridine) cool->add_base add_mscl Slowly add Methanesulfonyl Chloride add_base->add_mscl react Stir at 0°C to room temperature add_mscl->react workup Aqueous workup (HCl wash, brine wash) react->workup dry Dry over Na2SO4 workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by recrystallization or column chromatography concentrate->purify end End: this compound purify->end

Caption: Step-by-step workflow for the mesylation of 4-hydroxyphenylacetic acid.

Materials:

Reagent/MaterialMolar Mass ( g/mol )PuritySupplier
4-Hydroxyphenylacetic Acid152.15≥98%Standard Chemical Supplier
Methanesulfonyl Chloride114.55≥99%Standard Chemical Supplier
Triethylamine (TEA)101.19≥99%Standard Chemical Supplier
Dichloromethane (DCM)84.93AnhydrousStandard Chemical Supplier
Hydrochloric Acid (HCl)36.461 M aq.Standard Chemical Supplier
Brine (Saturated NaCl)--Laboratory Prepared
Anhydrous Sodium Sulfate142.04GranularStandard Chemical Supplier

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-hydroxyphenylacetic acid (1.0 eq).

  • Dissolution: Add anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.2 M. Stir until the solid is fully dissolved.

  • Cooling: Cool the reaction mixture to 0°C using an ice-water bath.

  • Base Addition: Add triethylamine (1.2 eq) dropwise to the stirred solution.

  • Mesylation: Add methanesulfonyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise via the dropping funnel over 30 minutes. Maintain the temperature at 0°C during the addition.

  • Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Quench the reaction by adding 1 M HCl (aq).

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl (aq), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Expert Insights:

  • Choice of Base: Triethylamine is a common and effective choice. Pyridine can also be used. For substrates sensitive to acidic conditions, a non-nucleophilic base like diisopropylethylamine (DIPEA) may be preferred.

  • Solvent: Dichloromethane is a good choice due to its inertness and ease of removal. Tetrahydrofuran (THF) can also be used.

  • Temperature Control: Maintaining a low temperature during the addition of methanesulfonyl chloride is critical to control the exothermic reaction and minimize side product formation.

Protocol 1.2: Esterification of this compound

Principle: The carboxylic acid functional group of the mesylated product can be readily converted to various esters. Fischer esterification, using an alcohol in the presence of a strong acid catalyst, is a standard and effective method.[15][16]

Materials:

Reagent/MaterialMolar Mass ( g/mol )PuritySupplier
This compound230.24As prepared in 1.1-
Alcohol (e.g., Methanol, Ethanol)VariesAnhydrousStandard Chemical Supplier
Sulfuric Acid (H₂SO₄)98.08ConcentratedStandard Chemical Supplier
Sodium Bicarbonate (NaHCO₃)84.01Saturated aq.Laboratory Prepared

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in an excess of the desired alcohol (e.g., methanol for the methyl ester).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution.

  • Heating: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor by TLC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Drying and Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting ester by column chromatography.

Part 2: Synthesis from Mesylated Precursors (Pathway B)

An alternative strategy involves introducing the acetic acid side chain onto a pre-functionalized phenyl ring. This can be advantageous if the starting phenol is more readily available or if other functional groups on the ring are incompatible with the conditions of Pathway A.

Protocol 2.1: Synthesis of Methyl 2-[4-(Methanesulfonyloxy)phenyl]acetate

This protocol outlines a multi-step sequence starting from a protected phenol, which is then elaborated to the final product.

Diagrammatic Workflow for Protocol 2.1:

G start Start: p-Methanesulfonyloxyphenol step1 Reaction with a C2 synthon (e.g., Suzuki coupling with a borylated acetate) start->step1 intermediate Intermediate Adduct step1->intermediate step2 Potential further transformations if needed intermediate->step2 end End: Methyl 2-[4-(Methanesulfonyloxy)phenyl]acetate step2->end

Caption: Multi-step synthesis from a pre-mesylated phenol.

Expert Insights:

  • Cross-Coupling Reactions: Modern cross-coupling methodologies, such as Suzuki or Negishi reactions, can be employed to form the carbon-carbon bond between the mesylated aromatic ring and a suitable two-carbon building block.[9] For instance, the coupling of an aryl halide or triflate (derived from the phenol) with a zinc or boron-based acetate equivalent can be a powerful approach.

  • Protecting Groups: The methanesulfonate group itself can act as a protecting group for the phenol, as it is stable to a wide range of reaction conditions.[1][17]

Characterization and Data

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.

Expected Analytical Data for this compound:

TechniqueExpected Results
¹H NMR Signals corresponding to the aromatic protons (two doublets), the methylene protons (singlet), and the methyl protons of the mesyl group (singlet).
¹³C NMR Resonances for the carboxylic acid carbon, aromatic carbons, methylene carbon, and the methyl carbon of the mesyl group.
Mass Spec Molecular ion peak corresponding to the calculated mass (C₉H₁₀O₅S, MW: 230.24).[18]
FT-IR Characteristic absorptions for the O-H of the carboxylic acid, C=O stretch, and the S=O stretches of the sulfonate group.

Conclusion

The protocols detailed herein provide robust and adaptable methods for the laboratory synthesis of this compound and its derivatives. The choice of synthetic strategy will depend on the specific target molecule and the available starting materials. Careful execution of these procedures, coupled with diligent reaction monitoring and purification, will yield high-purity materials suitable for further research and development in the fields of medicinal chemistry and drug discovery. The methanesulfonyloxy group serves as a key functional handle, enabling the diversification of this valuable scaffold into a library of novel compounds for biological evaluation.

References

Application Notes and Protocols for the Quantification of 2-[4-(Methanesulfonyloxy)phenyl]acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-[4-(Methanesulfonyloxy)phenyl]acetic acid is a key organic molecule, often utilized as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its purity and concentration are critical quality attributes that can significantly impact the safety and efficacy of the final drug product. Therefore, robust and reliable analytical methods for its quantification are paramount in pharmaceutical development and quality control.

This document provides detailed application notes and protocols for the quantitative analysis of this compound in various matrices. The methodologies described herein are grounded in established analytical principles and are designed to meet the rigorous standards of the pharmaceutical industry, aligning with guidelines such as the International Council for Harmonisation (ICH) Q2(R1) for analytical method validation.[1][2][3]

The primary analytical techniques detailed are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), offering orthogonal approaches for quantification. Additionally, a brief on Gas Chromatography-Mass Spectrometry (GC-MS) as an alternative method is provided. The causality behind experimental choices, from sample preparation to instrument parameters, is explained to provide a comprehensive understanding of the methods.

Analyte Properties

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust analytical method.

PropertyValueSource
Chemical Formula C₉H₁₀O₅S--INVALID-LINK--
Molecular Weight 230.24 g/mol --INVALID-LINK--
Appearance White to off-white solidAssumed based on similar compounds
pKa ~4.0 (estimated for the carboxylic acid)Based on phenylacetic acid
LogP 1.5 (estimated)Based on chemical structure

The presence of a carboxylic acid group makes the analyte acidic, and the methanesulfonyloxy group adds to its polarity. These characteristics guide the selection of appropriate chromatographic conditions and sample preparation techniques.

Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

This method is suitable for the quantification of this compound in bulk drug substances and pharmaceutical formulations where the concentration of the analyte is relatively high.

Principle

The analyte is separated from impurities on a reversed-phase HPLC column. The acidic nature of the analyte necessitates the use of an acidic mobile phase to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. Quantification is achieved by comparing the peak area of the analyte in a sample to that of a known standard, using an external standard calibration.

Experimental Protocol

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or purified to 18.2 MΩ·cm)

  • Formic acid (or Phosphoric acid), analytical grade

  • Sample diluent: Acetonitrile/Water (50:50, v/v)

2. Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Data acquisition and processing software.

3. Chromatographic Conditions:

ParameterConditionRationale
Column C18, 250 x 4.6 mm, 5 µmProvides good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Formic acid in WaterAcidic modifier to suppress ionization of the analyte's carboxylic acid group, ensuring good peak shape.
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase chromatography.
Gradient Elution Time (min)%B
030
1080
1280
1330
1530
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CEnsures reproducible retention times.
Detection Wavelength 225 nmBased on the UV absorbance spectrum of the phenyl group. A DAD can be used to determine the optimal wavelength.
Injection Volume 10 µLCan be optimized based on analyte concentration and sensitivity requirements.

4. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard and dissolve in 25.0 mL of diluent.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation (for bulk drug): Accurately weigh about 25 mg of the sample, dissolve in, and dilute to 25.0 mL with the diluent. Further dilute as necessary to fall within the calibration range.

  • Sample Preparation (for formulation): The procedure will depend on the formulation matrix. A generic approach involves dissolving a known amount of the formulation in the diluent, followed by filtration or centrifugation to remove excipients before dilution.

5. Validation Parameters (as per ICH Q2(R1)): [1][2][3]

ParameterSpecification
Specificity No interference from blank, placebo, and known impurities at the retention time of the analyte.
Linearity R² > 0.999 over the concentration range.
Accuracy 98.0% - 102.0% recovery at three concentration levels.
Precision (Repeatability & Intermediate) RSD ≤ 2.0%.
Limit of Quantitation (LOQ) Signal-to-noise ratio ≥ 10.
Robustness No significant changes in results with small variations in flow rate, column temperature, and mobile phase composition.
Data Analysis

Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards. Determine the concentration of the analyte in the sample solutions by interpolating their peak areas from the calibration curve.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is highly selective and sensitive, making it ideal for the quantification of this compound in complex matrices such as biological fluids (plasma, urine) or for trace-level impurity analysis.

Principle

The analyte is separated by reversed-phase liquid chromatography and then detected by a tandem mass spectrometer. The high selectivity is achieved by using Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented, and a specific product ion is monitored. Quantification is performed using a stable isotope-labeled internal standard to correct for matrix effects and variations in instrument response.

Experimental Protocol

1. Materials and Reagents:

  • This compound reference standard

  • This compound-d4 (or other suitable stable isotope-labeled internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

2. Instrumentation:

  • LC-MS/MS system consisting of a UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Data acquisition and processing software.

3. LC Conditions:

ParameterConditionRationale
Column C18, 50 x 2.1 mm, 1.8 µmA shorter column with smaller particles is suitable for the faster analysis times typical in LC-MS/MS.
Mobile Phase A 0.1% Formic acid in WaterProvides protons for positive ion mode or aids in negative ion mode spray stability.
Mobile Phase B 0.1% Formic acid in AcetonitrileOrganic modifier for elution.
Gradient Elution Time (min)%B
0.010
2.095
2.595
2.610
4.010
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 40 °CEnsures reproducible chromatography.
Injection Volume 5 µL

4. MS/MS Conditions:

ParameterConditionRationale
Ionization Mode Electrospray Ionization (ESI), NegativeThe carboxylic acid group readily deprotonates to form [M-H]⁻.
Precursor Ion (m/z) 229.0[M-H]⁻ for the analyte.
Product Ion (m/z) 149.0 (tentative)Corresponding to the loss of the methanesulfonyl group (SO₃CH₃). This would need to be confirmed by infusion of the standard.
Internal Standard MRM 233.0 → 153.0For a d4-labeled internal standard.
Dwell Time 100 ms
Collision Energy To be optimized for the specific instrument.
Source Parameters To be optimized (e.g., Gas Temp, Gas Flow, Nebulizer, Capillary Voltage).

5. Sample Preparation (from Plasma):

  • Protein Precipitation:

    • To 100 µL of plasma sample, add 20 µL of internal standard working solution.

    • Add 300 µL of cold acetonitrile.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Solid-Phase Extraction (SPE): [4][5][6][7]

    • Condition a polymeric reversed-phase SPE cartridge with methanol followed by water.

    • Acidify 100 µL of plasma with 100 µL of 2% formic acid and add the internal standard.

    • Load the sample onto the SPE cartridge.

    • Wash the cartridge with water to remove salts and polar interferences.

    • Elute the analyte and internal standard with methanol or acetonitrile.

    • Evaporate the eluate and reconstitute as in the protein precipitation method.

Data Analysis

Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard. A calibration curve is constructed by plotting this ratio against the concentration of the calibration standards.

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be a powerful technique for the analysis of this compound, but it requires a derivatization step to increase the volatility and thermal stability of the analyte.[8][9][10][11]

Principle

The carboxylic acid group of the analyte is derivatized, for example, by silylation (e.g., with BSTFA or MSTFA) or esterification, to form a more volatile and thermally stable compound.[8] This derivative is then separated by gas chromatography and detected by a mass spectrometer.

Derivatization (Example with Silylation)
  • Evaporate the sample extract to complete dryness.

  • Add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).

  • Heat the mixture at 60-70 °C for 30 minutes.

  • Inject an aliquot of the derivatized sample into the GC-MS.

This method requires careful optimization of the derivatization reaction and GC-MS conditions.

Workflow Diagrams

HPLC-UV Analysis Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weighing Weighing of Sample & Reference Standard Dissolution Dissolution in Diluent Weighing->Dissolution Dilution Serial Dilution for Calibration Standards Dissolution->Dilution Injection Autosampler Injection Dissolution->Injection Separation C18 Column Separation (Gradient Elution) Injection->Separation Detection UV Detection at 225 nm Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve (Area vs. Concentration) Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification

Caption: Workflow for HPLC-UV analysis.

LC-MS/MS Analysis Workflow from Plasma

LCMSMS_Workflow cluster_prep Sample Preparation (Plasma) cluster_lcms LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample IS_Spike Spike with Internal Standard Plasma->IS_Spike SPE Solid-Phase Extraction (SPE) IS_Spike->SPE Evap Evaporation SPE->Evap Recon Reconstitution Evap->Recon Injection UHPLC Injection Recon->Injection Separation C18 Column Separation Injection->Separation Ionization ESI (Negative) Separation->Ionization MSMS MRM Detection Ionization->MSMS Peak_Ratio Calculate Peak Area Ratio (Analyte/IS) MSMS->Peak_Ratio Calibration Calibration Curve Peak_Ratio->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: Workflow for LC-MS/MS analysis from plasma.

Conclusion

The analytical methods detailed in these application notes provide robust and reliable approaches for the quantification of this compound. The choice of method will depend on the specific application, required sensitivity, and the nature of the sample matrix. The HPLC-UV method is well-suited for routine quality control of bulk materials and formulations, while the LC-MS/MS method offers superior sensitivity and selectivity for bioanalytical studies and trace impurity analysis. All methods should be fully validated according to the appropriate regulatory guidelines to ensure the integrity of the generated data.

References

Application Notes and Protocols for 2-[4-(Methanesulfonyloxy)phenyl]acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Foreword on Proactive Safety: Understanding the Chemistry of 2-[4-(Methanesulfonyloxy)phenyl]acetic acid

This document provides a comprehensive guide to the safe handling, storage, and disposal of this compound. It is imperative for all personnel to understand that this compound is not merely a simple phenylacetic acid derivative. The presence of the methanesulfonyloxy (mesylate) group fundamentally alters its reactivity and toxicological profile.

Aryl sulfonate esters, such as this compound, are potent electrophiles and should be regarded as potential alkylating agents.[1][2] Alkylating agents are a class of compounds known for their ability to introduce alkyl groups into nucleophilic moieties in biological macromolecules, such as DNA. This reactivity is the basis for their use in certain therapeutic areas but also underlies their potential for significant harm, including carcinogenicity and mutagenicity. Therefore, all procedures involving this compound must be conducted with the highest degree of caution, adhering strictly to the protocols outlined herein. The difference in hazard between 4-(Methylsulfonyl)phenylacetic acid and this compound is substantial; the latter requires much more stringent safety precautions.

These application notes are designed to empower researchers, scientists, and drug development professionals with the knowledge to work with this compound safely and effectively. The protocols are built on a foundation of scientific integrity, aiming to create a self-validating system of safety and experimental reliability.

Compound Profile and Hazard Assessment

PropertyValueSource
IUPAC Name 2-(4-methylsulfonyloxyphenyl)acetic acidPubChem CID 28875463
CAS Number 64369-79-5PubChem CID 28875463
Molecular Formula C₉H₁₀O₅SPubChem CID 28875463
Molecular Weight 230.24 g/mol PubChem CID 28875463
Appearance Solid (Specific color may vary by supplier)Inferred from related compounds
Primary Hazards Potential Alkylating Agent: May be carcinogenic and mutagenic.[3][4]
Skin, Eye, and Respiratory Irritant: Causes irritation upon contact.[5][6]
Inherent Reactivity and Rationale for Stringent Handling

The methanesulfonyloxy group is an excellent leaving group, making the benzylic carbon susceptible to nucleophilic attack. This reactivity is the primary reason for classifying this compound as a potential alkylating agent. While this property may be integral to its intended use in research and development, it also means that inadvertent reactions with biological nucleophiles can occur, leading to potential cellular damage. Therefore, all handling procedures must be designed to prevent any direct contact with the compound.

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

The selection and consistent use of appropriate PPE is the most critical line of defense against exposure. Standard laboratory PPE is insufficient for handling this compound. The following table outlines the mandatory PPE.

Body PartRequired PPERationale and Specifications
Hands Double-gloving with chemotherapy-rated nitrile gloves.Provides a robust barrier against dermal absorption. The outer glove should be changed immediately upon suspected contamination.
Body Disposable, solid-front, back-closing chemical-resistant gown.Protects skin and personal clothing from spills and contamination. Should be worn over personal clothing.
Eyes/Face Chemical splash goggles and a full-face shield.Provides complete protection against splashes and aerosols to the eyes and face.
Respiratory A NIOSH-approved N95 or higher-level respirator.Required when handling the solid compound outside of a certified chemical fume hood or glove box to prevent inhalation of airborne particles.
Feet Closed-toe, chemical-resistant shoes and disposable shoe covers.Protects feet from spills and prevents the spread of contamination outside the designated work area.

PPE_Selection Hands Hands Dermal Dermal Hands->Dermal Body Body Body->Dermal Eyes Eyes Splash Splash Eyes->Splash Respiratory Respiratory Inhalation Inhalation Respiratory->Inhalation Feet Feet Feet->Dermal Feet->Splash

Laboratory Handling Procedures

All manipulations of this compound must be performed in a designated area within a certified chemical fume hood or a glove box to minimize exposure risk.

Weighing and Solution Preparation
  • Preparation: Before handling the compound, ensure the designated work area in the chemical fume hood is clean and uncluttered. Cover the work surface with a disposable, absorbent bench liner.

  • Tare: Place a clean, dry weighing vessel on an analytical balance within the fume hood and tare the balance.

  • Dispensing: Carefully dispense the solid compound into the weighing vessel. Avoid creating dust. If any static is present, use an anti-static gun.

  • Dissolution: Add the desired solvent to the weighing vessel to dissolve the compound. Ensure the solvent is compatible with the compound and the experimental procedure.

  • Transfer: Carefully transfer the solution to the reaction vessel. Rinse the weighing vessel with a small amount of solvent and add the rinsing to the reaction vessel to ensure a quantitative transfer.

  • Cleanup: Immediately decontaminate any spatulas or other equipment used. Dispose of the bench liner and any contaminated wipes in a designated hazardous waste container.

Storage and Stability

Aryl sulfonate esters can be susceptible to degradation over time, particularly in the presence of nucleophiles, strong acids, or bases.[1][2]

Recommended Storage Conditions
ParameterRecommendationRationale
Temperature 2-8 °CTo minimize the rate of potential degradation reactions.
Atmosphere Inert atmosphere (e.g., argon or nitrogen)To prevent hydrolysis from atmospheric moisture.
Container Tightly sealed, amber glass vialTo protect from light and moisture.
Location A designated, locked, and ventilated cabinet for potent compounds.To ensure security and containment.
Known Degradation Pathways

The primary degradation pathway for aryl methanesulfonates is hydrolysis, which can be catalyzed by both acidic and basic conditions.[1][2] This will lead to the formation of 4-hydroxyphenylacetic acid and methanesulfonic acid. Nucleophilic attack by other species present in solution can also lead to the displacement of the mesylate group. The stability of the compound is therefore highly dependent on the storage conditions and the purity of the material.

Degradation_Pathway Compound This compound Hydrolysis Hydrolysis (Acid or Base Catalyzed) Compound->Hydrolysis Products 4-Hydroxyphenylacetic acid + Methanesulfonic acid Hydrolysis->Products

Emergency Procedures: Spill and Exposure Response

A written emergency procedure should be readily available in the laboratory. All personnel must be trained on these procedures before working with the compound.

Minor Spill (Contained within a Chemical Fume Hood)
  • Alert: Alert others in the immediate area of the spill.

  • Contain: If a liquid, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Decontaminate: Prepare a fresh 1 M solution of sodium thiosulfate. Carefully apply the solution to the spilled material, allowing for a contact time of at least one hour to deactivate the alkylating agent.

  • Clean: Collect the absorbed and deactivated material using a scoop and place it in a labeled hazardous waste container.

  • Final Decontamination: Wipe the spill area with the 1 M sodium thiosulfate solution, followed by a soap and water wash.

  • Dispose: Dispose of all cleanup materials as hazardous waste.

Major Spill (Outside of a Chemical Fume Hood)
  • Evacuate: Immediately evacuate the laboratory and alert others to do the same.

  • Isolate: Close the laboratory doors and prevent re-entry.

  • Notify: Contact the institution's emergency response team and inform them of the nature and location of the spill.

  • Decontaminate Personnel: If anyone is contaminated, remove contaminated clothing and flush the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.

Personnel Exposure
Exposure RouteFirst Aid Measures
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

Decontamination of Liquid Waste

Liquid waste containing this compound should be deactivated before disposal. A common method is to treat the waste with an excess of a 1 M solution of sodium thiosulfate in water or a suitable solvent mixture for at least 24 hours to ensure complete destruction of the alkylating agent.[7] The pH may need to be adjusted to be near neutral or slightly basic to facilitate the reaction. After decontamination, the waste should be collected in a properly labeled hazardous waste container.

Solid Waste

All solid waste, including contaminated PPE, bench liners, and empty containers, must be placed in a clearly labeled, sealed hazardous waste container. Do not mix with other laboratory waste.

Waste_Management Liquid_Waste Liquid_Waste Decontamination Decontamination Liquid_Waste->Decontamination Hazardous_Container Hazardous_Container Decontamination->Hazardous_Container Final_Disposal Final_Disposal Hazardous_Container->Final_Disposal Solid_Waste Solid_Waste Solid_Waste->Hazardous_Container

References

Application Note: A Scalable Protocol for the Synthesis of 2-[4-(Methanesulfonyloxy)phenyl]acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, robust, and scalable protocol for the synthesis of 2-[4-(Methanesulfonyloxy)phenyl]acetic acid from 2-(4-hydroxyphenyl)acetic acid. The target compound is a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs). This guide is designed for researchers, chemists, and process development professionals, offering in-depth insights into the reaction mechanism, process optimization for scale-up, safety considerations, and analytical validation. The protocol emphasizes chromatography-free purification, ensuring efficiency and economic viability for larger-scale production.

Introduction and Scientific Rationale

This compound serves as a crucial intermediate in medicinal chemistry and drug development. The methanesulfonate (mesylate) group is an excellent leaving group, facilitating nucleophilic substitution reactions at the phenolic position, which is a common strategy in the synthesis of complex molecules and APIs.[1] The precursor, 4-hydroxyphenylacetic acid, is a significant biochemical and an important intermediate for pharmaceuticals.[2][3][4]

The conversion of the phenolic hydroxyl group of 4-hydroxyphenylacetic acid into a mesylate is achieved via esterification with methanesulfonyl chloride (MsCl). This transformation is fundamental in organic synthesis for activating alcohols and phenols.[1][5] The choice of this specific synthetic route is predicated on the high reactivity of MsCl, the generally high yields of the reaction, and the availability of the starting materials. For scaling up, direct mesylation avoids multi-step sequences that might involve protecting groups for the carboxylic acid, thereby improving process efficiency.

1.1. Mechanistic Insights

The reaction proceeds via a nucleophilic attack of the phenoxide ion on the electrophilic sulfur atom of methanesulfonyl chloride. A non-nucleophilic organic base, such as triethylamine (Et₃N), is essential for two reasons:

  • It deprotonates the phenolic hydroxyl group to form the more nucleophilic phenoxide ion.

  • It neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction, preventing potential side reactions and driving the equilibrium towards the product.[1]

The choice of a non-nucleophilic base is critical to prevent it from competing with the phenoxide in reacting with the highly reactive methanesulfonyl chloride.[1]

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Byproduct Formation Start 4-Hydroxyphenylacetic acid Base Triethylamine (Et3N) Phenoxide Phenoxide Intermediate Start->Phenoxide Et3N MsCl Methanesulfonyl Chloride (MsCl) Product This compound MsCl->Product Byproduct Triethylammonium Chloride (Et3N.HCl) Phenoxide_ref->MsCl

Caption: Reaction mechanism for the mesylation of 4-hydroxyphenylacetic acid.

Process Development and Scale-Up Considerations

Transitioning a laboratory procedure to a larger scale requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.

  • Solvent Selection: Dichloromethane (DCM) is a common solvent for this reaction due to its inertness and ability to dissolve the starting materials.[1] However, for larger scales, ethyl acetate is a more environmentally benign and less volatile alternative that can also be effective.[6] The choice should be based on solubility checks, safety profiles, and ease of removal.

  • Base Selection: Triethylamine (Et₃N) is a cost-effective and efficient base.[1] Pyridine can also be used, but its removal during work-up can be more challenging due to its higher boiling point and water solubility. N,N-Diisopropylethylamine (DIPEA) is another option, particularly if the substrate is sensitive to the slightly more nucleophilic nature of Et₃N.

  • Temperature Control: The reaction of methanesulfonyl chloride with the phenoxide is highly exothermic. On a large scale, efficient heat dissipation is critical. The reaction should be initiated at a low temperature (0-5 °C) with slow, controlled addition of the methanesulfonyl chloride.[7] A reactor equipped with a cooling jacket and an overhead stirrer is mandatory for maintaining temperature control and ensuring homogenous mixing.

  • Work-up and Purification: Chromatographic purification is impractical and costly for large-scale synthesis.[6] This protocol utilizes a liquid-liquid extraction to remove the triethylammonium chloride salt and excess base, followed by crystallization to isolate the pure product. The pH of the aqueous washes is critical to ensure the carboxylic acid product remains in the organic phase while the basic impurities are extracted. Final acidification of the aqueous layer should be checked to ensure no product is lost.

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) should be used to monitor the consumption of the starting material. A complete reaction is crucial before proceeding to the work-up to simplify purification.

Detailed Experimental Protocol

This protocol describes the synthesis of this compound on a 100 g scale.

3.1. Materials and Equipment
ReagentMW ( g/mol )MolesEquivalentsAmount
2-(4-Hydroxyphenyl)acetic acid152.150.6571.0100 g
Triethylamine (Et₃N)101.191.452.2202 mL (146.7 g)
Methanesulfonyl Chloride (MsCl)114.550.7881.261 mL (90.3 g)
Dichloromethane (DCM)---1.5 L
1 M Hydrochloric Acid (HCl)---2 x 500 mL
Brine (Saturated NaCl solution)---500 mL

Equipment: 3 L, 3-neck round-bottom flask or reactor vessel, mechanical stirrer, thermometer, addition funnel, cooling bath (ice-water).

3.2. Synthetic Procedure

G A 1. Reactor Setup & Inerting (Charge 4-HPAA and DCM) B 2. Cooling & Base Addition (Cool to 0-5 °C, add Et3N) A->B C 3. Mesylation Reaction (Slowly add MsCl at 0-5 °C) B->C D 4. Reaction Monitoring (Stir at RT until completion via TLC/HPLC) C->D E 5. Aqueous Work-up (Wash with 1M HCl, then Brine) D->E F 6. Isolation (Dry organic phase, concentrate in vacuo) E->F G 7. Purification (Crystallize from appropriate solvent) F->G H 8. Final Product (Filter, wash, and dry the solid) G->H

Caption: Scalable workflow for the synthesis of this compound.

  • Reactor Setup: To a 3 L reactor vessel equipped with a mechanical stirrer, thermometer, and an addition funnel, add 2-(4-hydroxyphenyl)acetic acid (100 g, 0.657 mol) and dichloromethane (1.5 L).

  • Cooling and Base Addition: Stir the mixture to form a suspension. Cool the vessel to 0-5 °C using an ice-water bath. Once the target temperature is reached, add triethylamine (202 mL, 1.45 mol) to the suspension. Stir for 15 minutes. The suspension may become clearer as the triethylammonium salt of the starting material forms.

  • Mesylation: Slowly add methanesulfonyl chloride (61 mL, 0.788 mol) dropwise via the addition funnel over a period of 60-90 minutes.[1] Crucial: Maintain the internal temperature below 10 °C throughout the addition to control the exotherm. A white precipitate of triethylammonium chloride will form.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or HPLC until the starting material is fully consumed.

  • Work-up: Cool the reaction mixture again to 10-15 °C. Quench the reaction by slowly adding 500 mL of 1 M HCl. Stir vigorously for 15 minutes. Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer again with 500 mL of 1 M HCl, followed by 500 mL of brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure on a rotary evaporator to obtain the crude product, typically as an off-white or pale yellow solid.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethyl acetate/hexanes or toluene) to yield the pure this compound.

  • Drying: Filter the purified crystals, wash with a small amount of cold solvent, and dry under vacuum at 40-50 °C to a constant weight.

Characterization and Quality Control

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • Appearance: White to light yellow crystalline solid.[8]

  • Melting Point: 137 - 138 °C.[9]

  • ¹H NMR: To confirm the structure and check for residual starting material or solvent.

  • FTIR: To confirm the presence of the sulfonate ester (~1350 and 1170 cm⁻¹) and carboxylic acid groups.

  • HPLC: To determine the purity of the final product (typically >98%). A reverse-phase method can be developed for this purpose.[10]

Safety and Handling Precautions

All operations should be conducted in a well-ventilated fume hood by trained personnel. Appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn.

  • 2-(4-Hydroxyphenyl)acetic acid: May cause eye irritation.[11]

  • Methanesulfonyl Chloride (MsCl): Highly corrosive, toxic, and a lachrymator. Reacts violently with water. Handle with extreme care.[12][13]

  • Triethylamine (Et₃N): Flammable liquid and vapor. Corrosive and causes severe skin burns and eye damage.

  • Dichloromethane (DCM): Volatile and a suspected carcinogen.

Refer to the Safety Data Sheets (SDS) for all reagents before starting the procedure.[8][9] An emergency shower and eyewash station should be readily accessible.

References

Application Notes & Protocols: The Strategic Use of 2-[4-(Methanesulfonyloxy)phenyl]acetic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the strategic applications of 2-[4-(Methanesulfonyloxy)phenyl]acetic acid. This versatile building block is a cornerstone in modern medicinal chemistry, primarily due to the exceptional reactivity of its aryl mesylate moiety. We will move beyond simple procedural lists to explore the underlying chemical principles, offering field-proven insights into its use as a superior leaving group in nucleophilic substitution and as a coupling partner in transition-metal-catalyzed reactions. This guide provides detailed, self-validating protocols, workflow diagrams, and a discussion on its role in creating complex molecular architectures relevant to drug discovery.

Introduction: Understanding the Versatility of this compound

In the landscape of medicinal chemistry, the efficiency of a synthetic route is paramount. The ability to construct complex molecules with high yields and selectivity dictates the pace of discovery. This compound (CAS 64369-79-5) has emerged as a key intermediate due to the strategic placement of a methanesulfonyloxy (mesylate) group on a phenylacetic acid scaffold.[1][2]

The core utility of this compound lies in the nature of the mesylate group (-OMs). It is an excellent leaving group, far superior to traditional halides in many contexts. This is because the methanesulfonate anion is the conjugate base of a strong acid (methanesulfonic acid), making it very stable upon departure.[3] This inherent stability dramatically lowers the activation energy for nucleophilic substitution and facilitates oxidative addition in cross-coupling cycles, making reactions more efficient and reliable.[4][5]

This guide will detail its application in two primary areas:

  • Nucleophilic Aromatic Substitution (SNA_r_) and Alkylation Reactions: Leveraging the mesylate's leaving group ability to introduce a wide array of functional groups.

  • Palladium-Catalyzed Cross-Coupling Reactions: Utilizing the C-OMs bond as a reactive handle for forming new carbon-carbon and carbon-heteroatom bonds.

Physicochemical Properties
PropertyValueReference
Molecular Formula C₉H₁₀O₅S[1]
Molecular Weight 230.24 g/mol [1]
IUPAC Name 2-(4-methylsulfonyloxyphenyl)acetic acid[1]
Density 1.422 g/cm³[2]
Boiling Point 432.7°C at 760 mmHg[2]

The Mesylate as a Superior Leaving Group: The "Why"

The methanesulfonate (mesylate) group is one of the most effective leaving groups in organic synthesis. Its effectiveness stems from its low basicity and high stability, which is a direct result of resonance delocalization of the negative charge across the three oxygen atoms after it departs.

The relative reactivity of common leaving groups is estimated to be: Sulfonates (~10¹⁰–10¹²) > Halides (~10⁴–10⁶) > Benzoates (1) [3]

This superior reactivity profile means that reactions involving aryl mesylates often proceed under milder conditions, with lower catalyst loadings, and with broader functional group tolerance compared to their aryl halide counterparts.[4][5] This is particularly advantageous in late-stage functionalization of complex molecules, a common scenario in drug development.[4]

Leaving_Group_Ability Decreasing Leaving Group Ability cluster_0 Aryl Substrate cluster_1 Reaction Products Ar-LG Aryl-LeavingGroup Ar-Nu Aryl-Nucleophile Ar-LG->Ar-Nu LG- Leaving Group Anion Ar-LG->LG- Departs Nu- Nucleophile Nu-->Ar-LG Attack Mesylate Mesylate (⁻OMs) Highly Stable (Resonance) = Excellent LG Halide Halide (Br⁻, Cl⁻) Moderately Stable = Good LG Hydroxide Hydroxide (⁻OH) Unstable = Poor LG

Caption: Relationship between leaving group stability and reactivity.

Application Protocol I: Nucleophilic Substitution

One of the most direct applications is the displacement of the mesylate group by a nucleophile. This is a powerful method for synthesizing aryl ethers, thioethers, and amines, which are common structural motifs in pharmaceuticals. The protocol below describes a general procedure for the O-arylation of a primary alcohol.

Protocol 3.1: Synthesis of an Aryl Ether via Nucleophilic Substitution

This protocol details the reaction of this compound with a generic primary alcohol (R-CH₂OH). The carboxylic acid must first be protected, typically as an ester (e.g., methyl or ethyl), to prevent it from interfering with the basic reaction conditions.

Step 1: Esterification (Protection) of the Carboxylic Acid

  • Rationale: The acidic proton of the carboxylic acid will be deprotonated by the base used in the substitution step, consuming the base and potentially leading to side reactions. Esterification protects this group.

  • Procedure:

    • Dissolve this compound (1.0 eq) in methanol (10 volumes).

    • Add concentrated sulfuric acid (0.1 eq) dropwise at 0°C.

    • Reflux the mixture for 4-6 hours, monitoring by TLC until the starting material is consumed.

    • Cool the reaction, neutralize with a saturated aqueous solution of sodium bicarbonate, and extract with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 2-[4-(methanesulfonyloxy)phenyl]acetate.

Step 2: Nucleophilic Substitution (O-Arylation)

  • Rationale: A moderately strong base is required to deprotonate the alcohol, forming an alkoxide nucleophile. A polar aprotic solvent like DMF or acetonitrile is used to solvate the cation of the base without solvating the nucleophile, thus enhancing its reactivity.

  • Materials:

    • Methyl 2-[4-(methanesulfonyloxy)phenyl]acetate (1.0 eq)

    • Primary Alcohol (R-CH₂OH) (1.2 eq)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a stirred suspension of potassium carbonate in DMF, add the primary alcohol at room temperature.

    • Stir the mixture for 20-30 minutes.

    • Add a solution of methyl 2-[4-(methanesulfonyloxy)phenyl]acetate in DMF.

    • Heat the reaction mixture to 80-100°C and stir for 8-16 hours, monitoring by TLC.

    • Upon completion, cool the reaction to room temperature and pour it into cold water.

    • Extract the aqueous mixture with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography on silica gel to obtain the desired aryl ether.

Step 3: Hydrolysis (Deprotection)

  • Rationale: The final step is to hydrolyze the methyl ester to reveal the carboxylic acid of the final product.

  • Procedure:

    • Dissolve the purified ether from Step 2 in a mixture of THF/water (e.g., 3:1).

    • Add lithium hydroxide (LiOH) (1.5 eq) and stir at room temperature for 2-4 hours.

    • Once the reaction is complete, acidify the mixture to pH ~3 with 1M HCl.

    • Extract with ethyl acetate, dry the organic layer, and concentrate to yield the final product.

Application Protocol II: Palladium-Catalyzed Cross-Coupling

Aryl mesylates are highly effective coupling partners in various palladium-catalyzed reactions, offering a cost-effective and readily available alternative to aryl triflates and halides.[4][5] They are particularly useful in Suzuki-Miyaura (with boronic acids) and Buchwald-Hartwig (with amines) couplings.

Protocol 4.1: Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for coupling methyl 2-[4-(methanesulfonyloxy)phenyl]acetate with an arylboronic acid to form a biaryl structure.

  • Rationale: The palladium catalyst undergoes oxidative addition into the C-OMs bond. A specialized phosphine ligand is often required to facilitate this step, which is typically the rate-limiting step for aryl mesylates.[4][5] A base is essential for the transmetalation step of the catalytic cycle.

  • Materials:

    • Methyl 2-[4-(methanesulfonyloxy)phenyl]acetate (1.0 eq)

    • Arylboronic Acid (Ar-B(OH)₂) (1.5 eq)

    • Palladium(II) Acetate (Pd(OAc)₂) (2-5 mol%)

    • SPhos (or other suitable biaryl phosphine ligand) (4-10 mol%)

    • Potassium Phosphate (K₃PO₄) (3.0 eq)

    • Toluene/Water (e.g., 10:1 mixture)

  • Experimental Workflow:

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Mesylate, Boronic Acid, and K₃PO₄ to a dry flask. B 2. Purge flask with Nitrogen or Argon for 15 min. A->B C 3. Add degassed Toluene/Water. B->C D 4. Add Pd(OAc)₂ and SPhos ligand. C->D E 5. Heat to 90-110°C with vigorous stirring. D->E F 6. Monitor reaction by TLC or LC-MS (typically 12-24h). E->F G 7. Cool to RT, dilute with Ethyl Acetate. F->G H 8. Filter through Celite® to remove Palladium. G->H I 9. Wash with water and brine. H->I J 10. Dry, concentrate, and purify by column chromatography. I->J

Caption: Step-by-step workflow for a Suzuki-Miyaura cross-coupling reaction.

  • Self-Validation: The success of the reaction is validated by the complete consumption of the starting mesylate and the appearance of a new, less polar spot on TLC corresponding to the biaryl product. The final structure should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Role in Bioisosteric Replacement and Prodrug Design

While the primary use of the mesylate group is as a leaving group, the underlying [4-(sulfonyl)phenyl]acetic acid scaffold is highly relevant in medicinal chemistry. The sulfonyl group is a key pharmacophore in many drugs, notably the COX-2 inhibitors like Rofecoxib and Etoricoxib.[6][7]

  • Bioisosterism: Medicinal chemists often explore bioisosteric replacements to fine-tune a drug's properties.[8][9][10] The sulfonate ester (in our starting material) can be conceptually linked to other important sulfur-based functional groups like a sulfone (-SO₂R), sulfonamide (-SO₂NR₂), or sulfide (-SR). Synthesizing a library of analogs around this scaffold, starting from a common intermediate like 2-(4-hydroxyphenyl)acetic acid, is a common drug discovery strategy. The choice of a sulfonate ester, sulfone, or sulfonamide can drastically alter a compound's polarity, metabolic stability, and hydrogen bonding capability.[9]

  • Prodrug Strategy: The mesylate can act as a "masked" phenol. In a prodrug strategy, a molecule like methyl 2-[4-(methanesulfonyloxy)phenyl]acetate could be administered and then hydrolyzed in vivo by esterase enzymes to release the active phenolic drug, 2-(4-hydroxyphenyl)acetic acid, or its derivatives. This can improve the parent drug's solubility or pharmacokinetic profile.

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for medicinal chemists. Its activated aryl mesylate group provides a reliable and efficient handle for constructing complex molecular frameworks through both nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions. The protocols and principles outlined in this guide are designed to empower researchers to leverage the full potential of this versatile building block in the rational design and synthesis of next-generation therapeutics.

References

derivatization of 2-[4-(Methanesulfonyloxy)phenyl]acetic acid for bioassays

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Strategies for the Derivatization of 2-[4-(Methanesulfonyloxy)phenyl]acetic Acid for Bioanalytical and Functional Assays

Abstract

This compound, a known metabolite of the non-steroidal anti-inflammatory drug (NSAID) Oxaprozin, is a molecule of significant interest in pharmacokinetic and metabolic studies.[1][2][3] The successful application of this compound in various bioassays—ranging from quantitative analysis in biological matrices to its use as a chemical probe—is often contingent on its chemical modification or derivatization. This guide provides a detailed technical overview of the core principles and step-by-step protocols for the derivatization of this compound. We focus on leveraging its carboxylic acid moiety for robust covalent modification while considering the chemical nature of the methanesulfonyloxy (mesylate) group. The protocols herein are designed to be self-validating and are supported by mechanistic rationale to empower researchers in drug development and biomedical science to make informed experimental choices.

Molecule Profile: Structure and Reactivity

Understanding the chemical personality of this compound is paramount for designing a successful derivatization strategy. The molecule possesses two key functional groups with distinct reactivities.

  • Carboxylic Acid (-COOH): This is the primary handle for derivatization. It is a versatile functional group that can be activated to react with nucleophiles, most commonly amines and alcohols, to form stable amide and ester bonds, respectively.[4] This is the basis for most bioconjugation techniques.[5][6]

  • Methanesulfonyloxy Group (-OSO₂CH₃): Also known as a mesylate, this group is an excellent leaving group in nucleophilic substitution reactions. While this property can be exploited for certain synthetic transformations, in the context of bioassay preparation, it is more often a source of potential side reactions. Reaction conditions, particularly the use of strong nucleophiles or high temperatures, must be carefully managed to preserve the integrity of this group.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₉H₁₀O₅S [7]
Molecular Weight 230.24 g/mol [7]
IUPAC Name 2-(4-methylsulfonyloxyphenyl)acetic acid [7]

| CAS Number | 64369-79-5 |[7] |

The Rationale for Derivatization: Choosing the Right Strategy

Derivatization is not merely a chemical step but a strategic decision driven by the ultimate biological question. The choice of modification directly impacts the utility of the final compound in a given bioassay.

Key Objectives for Derivatization:

  • Enhancing Analytical Detectability: For quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS), derivatization can significantly improve performance. Modifying the carboxylic acid can increase its retention on reverse-phase columns and enhance its ionization efficiency in the mass spectrometer, leading to lower limits of detection.[8][9][10][11]

  • Creating Probes for Functional Assays: Attaching specific tags allows the molecule to be used as a probe.

    • Fluorescent Dyes: Enable visualization and quantification in techniques like fluorescence microscopy or flow cytometry.

    • Biotin: Allows for affinity-based purification or detection using streptavidin-based systems.[12]

    • Photoaffinity Labels: Can be used to identify binding partners through covalent cross-linking upon photoactivation.

  • Modulating Physicochemical Properties: Converting the polar carboxylic acid to a less polar ester can alter the molecule's solubility and membrane permeability, which is a common strategy in the design of prodrugs.[13][14]

G Goal Define Experimental Goal Strategy Select Derivatization Strategy Goal->Strategy informs Quant Quantitative Analysis (e.g., LC-MS/MS) Amide Amide Bond Formation (Protocol 1) Quant->Amide Func Functional/Imaging Assay (e.g., Cell-based) AmideFunc Amide Bond Formation (Protocol 1) Func->AmideFunc PK Prodrug/Permeability Study Ester Ester Bond Formation (Protocol 2) PK->Ester Strategy->Quant for Strategy->Func for Strategy->PK for G Start 1. Plasma Sample Collection (Containing the Analyte) Extract 2. Protein Precipitation & Liquid-Liquid Extraction Start->Extract Deriv 3. Derivatization (Protocol 1 with an amine-tagged reagent for improved ionization) Extract->Deriv LCMS 4. LC-MS/MS Analysis (Reversed-Phase Separation & MRM Detection) Deriv->LCMS Data 5. Data Processing (Quantification against a derivatized standard curve) LCMS->Data End Result: Analyte Concentration in Plasma Data->End

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-[4-(Methanesulfonyloxy)phenyl]acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-[4-(Methanesulfonyloxy)phenyl]acetic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important intermediate. As Senior Application Scientists, we have compiled field-proven insights and data-driven solutions to help you achieve a successful synthesis with high yield and purity.

Introduction to the Synthesis

The synthesis of this compound is a critical step in the development of various pharmaceutical compounds. The most common and direct synthetic route involves the mesylation of the phenolic hydroxyl group of 2-(4-hydroxyphenyl)acetic acid. While seemingly straightforward, this reaction is prone to several pitfalls that can affect yield, purity, and reproducibility. This guide provides a structured, question-and-answer-based approach to troubleshoot these issues effectively.

Proposed Synthetic Workflow

The core of this synthesis is the conversion of a phenol to a mesylate. This is typically achieved by reacting 2-(4-hydroxyphenyl)acetic acid with methanesulfonyl chloride (MsCl) in the presence of a base. The base is crucial for deprotonating the phenol, making it a more potent nucleophile to attack the electrophilic sulfur atom of the methanesulfonyl chloride.

A Start: 2-(4-hydroxyphenyl)acetic acid (Purity Check) B Dissolution in Anhydrous Solvent (e.g., Dichloromethane, THF) A->B Solvent Selection C Cooling to 0 °C (Critical for Selectivity) B->C Temperature Control D Addition of Base (e.g., Triethylamine, Pyridine) C->D Base Stoichiometry E Slow, Dropwise Addition of Methanesulfonyl Chloride (MsCl) D->E Controlled Addition F Reaction Monitoring (TLC, LC-MS) E->F Time-course Analysis G Aqueous Workup (Quenching & Extraction) F->G Reaction Completion H Purification (Crystallization/Chromatography) G->H Impurity Removal I Final Product: This compound H->I Characterization

Caption: Synthetic workflow for this compound.

Troubleshooting Guide & FAQs

Question 1: My reaction is incomplete, and I see a significant amount of starting material (2-(4-hydroxyphenyl)acetic acid) remaining. What could be the cause?

Answer:

This is a very common issue and can stem from several factors related to the activation of your starting material and the integrity of your reagents.

  • Insufficient Base: The most likely culprit is an inadequate amount of base. The reaction requires at least two equivalents of base: one to deprotonate the phenolic hydroxyl group, making it nucleophilic, and a second to neutralize the HCl byproduct generated during the reaction. We recommend using 2.5 to 3.0 equivalents of a tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to ensure the reaction goes to completion.

  • Degraded Methanesulfonyl Chloride (MsCl): Methanesulfonyl chloride is highly reactive and susceptible to hydrolysis if exposed to atmospheric moisture. This hydrolysis produces methanesulfonic acid, which is unreactive in this synthesis. Always use a fresh bottle of MsCl or a properly stored aliquot. A quick quality check is to observe its appearance; it should be a clear, colorless to light yellow liquid. A cloudy or discolored appearance suggests degradation.

  • Low Reaction Temperature: While the initial addition of MsCl should be done at 0 °C to control the exothermic reaction and prevent side products, the reaction may need to be warmed to room temperature to proceed to completion. After the addition of MsCl, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours, monitoring by Thin Layer Chromatography (TLC).

Experimental Protocol: Monitoring the Reaction by TLC

  • Plate: Use silica gel 60 F254 plates.

  • Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 1:1 or 7:3) with 1% acetic acid is a good starting point. The acetic acid helps to produce sharper spots for carboxylic acid-containing compounds.

  • Spotting: On the baseline of the TLC plate, spot your starting material, the reaction mixture, and a co-spot (starting material and reaction mixture in the same lane).

  • Development: Place the plate in a chamber with the mobile phase and allow the solvent to travel up the plate.

  • Visualization: Visualize the spots under a UV lamp (254 nm). The starting material (a phenol) will have a different retention factor (Rf) than the product. The disappearance of the starting material spot indicates the reaction is complete.

Question 2: My yield is low, and I've isolated a significant amount of a non-polar byproduct. What is happening?

Answer:

The formation of a non-polar byproduct that is not the desired product points towards an unintended side reaction. In this synthesis, the most probable side reaction is the formation of a mixed anhydride, followed by the formation of a symmetrical anhydride of your desired product.

  • Causality: The carboxylic acid group of your starting material or product can be activated by methanesulfonyl chloride, especially if the base is not sterically hindered or if the reaction temperature is too high. This activated carboxylic acid can then react with another molecule of this compound to form a symmetric anhydride. This anhydride is less polar than your desired product and can be a major source of yield loss.

Preventative Measures:

  • Choice of Base: Using a bulkier base, such as N,N-diisopropylethylamine (DIPEA), can sometimes disfavor the reaction at the carboxylic acid due to steric hindrance.

  • Temperature Control: Strict temperature control is paramount. Maintain the reaction temperature at 0 °C during the addition of MsCl and only allow it to warm to room temperature gradually.

  • Order of Addition: Always add the methanesulfonyl chloride to the solution of the starting material and base. Reversing the addition can lead to localized high concentrations of MsCl, promoting side reactions.

Question 3: During the aqueous workup, I'm having trouble with emulsions and poor separation of the organic and aqueous layers. How can I resolve this?

Answer:

Emulsion formation is common in reactions involving amines and acidic/basic aqueous solutions. The triethylammonium chloride salt formed as a byproduct can act as a surfactant, stabilizing emulsions.

Troubleshooting Steps:

  • Brine Wash: After quenching the reaction, wash the organic layer with a saturated solution of sodium chloride (brine). Brine increases the ionic strength of the aqueous layer, which helps to break up emulsions and reduces the solubility of organic compounds in the aqueous phase.

  • pH Adjustment: Ensure the pH of the aqueous layer is acidic (around pH 2-3) by adding 1M HCl. This protonates the carboxylate of your product, making it more soluble in the organic layer, and also helps to break the emulsion.

  • Filtration: Sometimes, fine particulate matter can stabilize an emulsion. Filtering the entire mixture through a pad of Celite can help to remove these particulates and improve layer separation.

Question 4: My final product shows impurities in the NMR spectrum, even after purification. What are the likely impurities and how can I remove them?

Answer:

Common impurities in the final product include residual starting material, the symmetrical anhydride byproduct, and methanesulfonic acid.

  • Residual Starting Material: If your purification was a simple extraction and solvent evaporation, residual starting material can be carried through. Recrystallization is an effective method for removing small amounts of starting material. A suitable solvent system might be ethyl acetate/hexanes or dichloromethane/hexanes.

  • Symmetrical Anhydride: This byproduct can sometimes co-crystallize with the desired product. If recrystallization is ineffective, column chromatography on silica gel is the best option. Use a gradient elution system, starting with a less polar solvent mixture and gradually increasing the polarity.

  • Methanesulfonic Acid: This is a highly polar impurity and should be easily removed during the aqueous workup. If it persists, it suggests an inefficient workup. An additional wash of the organic layer with water or a very dilute sodium bicarbonate solution (followed by a water wash) can remove it. Be cautious with the bicarbonate wash to avoid deprotonating and losing your product to the aqueous layer.

Quantitative Data Summary

ParameterRecommended ValueRationale
Starting Material 2-(4-hydroxyphenyl)acetic acid1.0 equivalent
Solvent Dichloromethane (DCM) or Tetrahydrofuran (THF)Anhydrous, good solubility for starting material
Base Triethylamine (TEA) or DIPEA2.5 - 3.0 equivalents
Reagent Methanesulfonyl Chloride (MsCl)1.2 - 1.5 equivalents
Temperature 0 °C to Room TemperatureControls exotherm and minimizes side reactions
Reaction Time 2 - 6 hoursMonitor by TLC for completion

Detailed Experimental Protocol

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer, add 2-(4-hydroxyphenyl)acetic acid (1.0 eq).

  • Dissolution: Add anhydrous dichloromethane (approx. 0.1 M concentration) and stir until the starting material is fully dissolved.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add triethylamine (2.5 eq) dropwise to the cooled solution.

  • Mesylation: Slowly add methanesulfonyl chloride (1.2 eq) dropwise over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly quench by adding 1M HCl.

  • Workup: Transfer the mixture to a separatory funnel. Separate the layers. Wash the organic layer sequentially with 1M HCl, water, and saturated brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography.

Logical Relationships in Troubleshooting

A Problem Observed (e.g., Low Yield) B Incomplete Reaction? A->B C Side Reaction? A->C D Workup/Purification Issue? A->D E Check Reagent Quality (MsCl, Base) B->E Cause F Verify Stoichiometry (Base, MsCl) B->F Cause G Optimize Reaction Time/Temp B->G Solution H Analyze Byproducts (NMR, MS) C->H Diagnosis I Adjust Temperature Control C->I Solution J Change Base (e.g., to DIPEA) C->J Solution K Improve Phase Separation (Brine Wash) D->K Solution L Recrystallize or Chromatograph D->L Solution

Caption: Troubleshooting logic for the synthesis of this compound.

stability issues and degradation of 2-[4-(Methanesulfonyloxy)phenyl]acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 2-[4-(Methanesulfonyloxy)phenyl]acetic acid (CAS 64369-79-5). This document is designed for researchers, scientists, and drug development professionals to navigate the specific stability challenges associated with this compound. As a potent electrophile due to the methanesulfonyloxy (mesylate) group, this molecule requires careful handling to ensure experimental integrity and reproducibility. This guide provides in-depth, field-proven insights into its degradation pathways, troubleshooting common issues, and validated protocols for stability assessment.

Section 1: Understanding the Core Stability Challenge

The primary source of instability for this compound stems from the sulfonate ester functional group. Sulfonate esters are excellent leaving groups, making the molecule susceptible to nucleophilic substitution and hydrolysis.[1] The principal degradation pathway is the hydrolysis of the ester bond, particularly under aqueous and non-neutral pH conditions, yielding 2-(4-hydroxyphenyl)acetic acid and methanesulfonic acid. Understanding and controlling the factors that promote this degradation is critical for success in your experiments.

Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and stability of this compound.

Q1: What are the optimal storage conditions for this compound? A1: The compound should be stored in a tightly sealed container in a cool, dry, and dark environment. A desiccator at 2-8°C is recommended for long-term storage. This minimizes exposure to atmospheric moisture, which can initiate hydrolysis, and prevents thermal and photolytic degradation.

Q2: What are the visible signs of compound degradation? A2: While visual inspection is not a definitive test, signs of degradation can include a change in the physical appearance of the solid material from a white or off-white powder to a discolored or clumpy solid. In solution, the appearance of cloudiness or precipitation may indicate the formation of less soluble degradants. However, the most reliable indicator is the appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS).

Q3: Which solvents are recommended for preparing stock solutions? A3: For maximal stability, use anhydrous aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). If aqueous buffers are required for an experiment, prepare the aqueous dilution from a high-concentration anhydrous stock solution immediately before use. Avoid prolonged storage in aqueous or protic solvents like methanol and ethanol, as they can participate in hydrolysis or solvolysis reactions.[2]

Q4: Is this compound sensitive to pH? A4: Yes, it is highly sensitive to pH. The hydrolysis of the methanesulfonate ester is accelerated under both basic and strongly acidic conditions.[3][4][5] Studies on similar sulfonate esters show that hydrolysis rates are significantly influenced by pH, with base-catalyzed hydrolysis being particularly rapid.[5] For experiments in aqueous media, it is crucial to work at a controlled, near-neutral pH (pH 6-7.5) and for the shortest duration possible.

Section 3: Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common experimental issues related to the instability of this compound.

Issue 1: An unexpected peak appears in my HPLC/LC-MS analysis.
  • Probable Cause: This is the most common issue and is almost certainly due to the hydrolysis of the parent compound. The primary degradation product is 2-(4-hydroxyphenyl)acetic acid.

  • Troubleshooting Workflow:

    Caption: Troubleshooting workflow for identifying unknown HPLC peaks.

Issue 2: My experimental results are inconsistent or show a loss of compound activity.
  • Probable Cause: The compound is likely degrading during the course of your experiment, leading to a lower effective concentration of the active molecule.

  • Scientific Rationale: The methanesulfonyloxy group is often critical for the compound's intended biological or chemical activity. Its hydrolysis to a hydroxyl group can drastically alter the molecule's properties, such as its ability to act as an alkylating agent or participate in specific binding interactions.

  • Preventative Measures & Solutions:

    • Time-Course Analysis: Perform a time-course stability study in your specific experimental medium. Collect aliquots at different time points (e.g., 0, 1, 2, 4, 8 hours) and analyze by HPLC to quantify the remaining parent compound.

    • pH Control: Ensure your experimental buffer is robust and maintains a stable pH between 6.0 and 7.5. The rate of hydrolysis for some sulfonate esters can increase dramatically at pH values above 8.[5]

    • Temperature Management: Conduct experiments at the lowest practical temperature. Thermal energy accelerates the rate of hydrolysis and other decomposition reactions.[6]

    • Avoid Nucleophiles: Be aware of other components in your reaction mixture. Buffers or other reagents containing strong nucleophiles (e.g., amines, thiols) can react with and consume your compound.

Section 4: Key Analytical & Experimental Protocols

Adherence to validated analytical methods is crucial for obtaining reliable data. The following protocols provide a framework for assessing the stability of this compound.

Protocol 1: Forced Degradation Study

Forced degradation (or stress testing) is essential to identify potential degradation products and establish the intrinsic stability of the molecule.[7][8] This protocol is a foundational part of developing a stability-indicating analytical method.

Objective: To intentionally degrade the compound under various stress conditions to produce its likely degradants for analytical method development.

Methodology:

  • Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 1 hour. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Incubate at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place the solid compound in a 105°C oven for 48 hours. Separately, incubate a sealed vial of the stock solution at 60°C for 48 hours.

  • Photolytic Degradation: Expose the solid compound and the stock solution to a photostability chamber delivering an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines).

  • Analysis: For each condition, dilute the sample to an appropriate concentration (e.g., 100 µg/mL) with mobile phase and analyze using a stability-indicating HPLC method (see Protocol 2). Compare the chromatograms to that of an unstressed control sample.

Protocol 2: Stability-Indicating HPLC Method

A stability-indicating method is one that can accurately quantify the parent drug in the presence of its impurities, excipients, and degradation products.

Objective: To provide a starting point for an HPLC method capable of resolving this compound from its primary hydrolytic degradant, 2-(4-hydroxyphenyl)acetic acid.

ParameterRecommended ConditionRationale
Column C18 Reverse-Phase (e.g., 150 x 4.6 mm, 5 µm)Provides good retention and separation for moderately polar aromatic compounds.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in WaterProvides a controlled acidic pH to ensure consistent ionization of the carboxylic acid and sharp peak shape.
Mobile Phase B Acetonitrile or MethanolOrganic modifier to elute the compounds.
Gradient Start at 10-20% B, ramp to 90% B over 15-20 minutesA gradient is recommended to ensure elution of the parent compound and potential late-eluting impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CControlled temperature ensures reproducible retention times.
Detection (UV) 228 nmA reasonable starting wavelength based on the phenylacetic acid chromophore.[9] A full UV scan using a PDA detector is recommended to determine the optimal wavelength.
Injection Vol. 10 µLStandard injection volume.

System Suitability: The method should demonstrate baseline resolution (Rs > 2) between the parent compound and 2-(4-hydroxyphenyl)acetic acid using a sample from the base hydrolysis forced degradation study.

Section 5: Degradation Pathway Visualization

The primary degradation pathway for this compound under common experimental conditions is hydrolysis.

G cluster_conditions Stress Conditions parent This compound product1 2-(4-Hydroxyphenyl)acetic acid parent->product1 Degradation product2 Methanesulfonic Acid parent->product2 Degradation A H₂O / OH⁻ (Hydrolysis) B Heat (Thermal Stress)

Caption: Primary hydrolytic degradation pathway of the target compound.

References

common challenges in working with 2-[4-(Methanesulfonyloxy)phenyl]acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 2-[4-(Methanesulfonyloxy)phenyl]acetic acid (CAS No. 64369-79-5). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when working with this versatile but sensitive reagent. Our goal is to provide not just solutions, but a deeper understanding of the chemical principles at play, enabling you to optimize your experimental success.

Compound Overview and Key Properties

This compound is a bifunctional organic compound featuring a carboxylic acid group and a methanesulfonyloxy (mesylate) group. The mesylate is an excellent leaving group, making this molecule a valuable intermediate for introducing the 2-(4-hydroxyphenyl)acetic acid moiety via nucleophilic substitution. However, this high reactivity is also the source of its primary challenges, namely its sensitivity to hydrolysis and nucleophiles.

PropertyValueSource(s)
CAS Number 64369-79-5[1]
Molecular Formula C₉H₁₀O₅S[1]
Molecular Weight 230.24 g/mol [1]
Appearance White to pale yellow solid/powder[2]
Melting Point ~136-140 °C (may vary by purity)[3]
Frequently Asked Questions (FAQs)
Q1: What are the primary safety hazards associated with this compound?

A1: this compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye damage.[4] Some safety data sheets also indicate it may cause respiratory irritation and is suspected of causing cancer.[4][5] Always handle this compound in a well-ventilated fume hood using appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][5][6]

Q2: What are the ideal storage conditions to ensure long-term stability?

A2: The compound is chemically stable under standard ambient conditions if kept dry.[4] However, its sensitivity to moisture is a critical handling parameter. To prevent degradation, it must be stored in a tightly closed container in a dry and well-ventilated place.[5][6][7] For long-term stability, storage in a desiccator at a cool, ambient temperature is recommended.

ConditionRecommendationRationale
Temperature Cool, ambient room temperaturePrevents acceleration of degradation pathways.
Atmosphere Inert gas (Argon/Nitrogen) optionalMinimizes contact with atmospheric moisture.
Container Tightly sealed, opaque containerPrevents moisture ingress and light exposure.
Location Dry, well-ventilated area away from bases and nucleophilesPrevents accidental degradation from lab environment.[5][6]
Troubleshooting Guide: Stability and Hydrolysis

The most significant challenge when working with this reagent is the hydrolysis of the mesylate group, which is a very good leaving group. This reaction is catalyzed by water, acids, and especially bases.

Q3: I suspect my sample has degraded. What is the primary degradation product and how can I detect it?

A3: The primary degradation pathway is the hydrolysis of the mesylate ester to a phenol.

Causality: The sulfur atom in the mesylate group is highly electron-withdrawing, making the sulfonyloxy moiety an excellent leaving group. Nucleophiles, including water, can attack the phenyl ring at the carbon atom bonded to the oxygen, displacing the mesylate. This process is significantly accelerated under basic conditions, where the more potent hydroxide nucleophile is present.

Degradation Product: The hydrolysis product is 2-(4-hydroxyphenyl)acetic acid .

Caption: Hydrolysis pathway of this compound.

Protocol: Detecting Hydrolysis
  • Sample Preparation: Dissolve a small amount of the suspect material in a suitable solvent like methanol or acetonitrile.

  • Analytical Method: Use Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection (a detection wavelength of ~228 nm is a good starting point).[8]

  • Analysis:

    • Inject your sample and a known standard of the starting material if available.

    • Look for a new, more polar peak that elutes earlier than the parent compound. This is characteristic of the more polar 2-(4-hydroxyphenyl)acetic acid.

    • Confirm the identity of the peak by LC-MS. The hydrolysis product will have a molecular weight of 152.15 g/mol , compared to 230.24 g/mol for the parent compound.[1]

Troubleshooting Guide: Reaction and Synthesis
Q4: My reaction yield is low, and I'm seeing multiple byproducts. What's going wrong?

A4: Low yields and byproduct formation often trace back to the reactivity of the mesylate group with components in your reaction mixture, including the solvent.

Causality: The mesylate is designed to be displaced by a desired nucleophile. However, if other nucleophiles are present (e.g., solvents like methanol, amines used as bases, or water), they will compete with your primary reagent, leading to a mixture of products.

TroubleshootingWorkflow start Problem: Low Yield / Byproducts check_hydrolysis Is hydrolysis product detected? (See Section 3) start->check_hydrolysis check_solvent Is the solvent nucleophilic? (e.g., MeOH, EtOH) check_hydrolysis->check_solvent No sol_hydrolysis Solution: Use anhydrous conditions. Dry solvents and reagents. Run under inert atmosphere. check_hydrolysis->sol_hydrolysis Yes check_base Is the base nucleophilic? (e.g., TEA, Piperidine) check_solvent->check_base No sol_solvent Solution: Switch to a non-nucleophilic (aprotic) solvent like THF, Dioxane, ACN, or Toluene. check_solvent->sol_solvent Yes sol_base Solution: Use a non-nucleophilic, hindered base like DBU or Diisopropylethylamine (DIPEA). check_base->sol_base Yes sol_purify Action: Purify starting material if degradation is severe. sol_hydrolysis->sol_purify

Caption: Decision workflow for troubleshooting reactions.

Protocol: Optimizing Reaction Conditions
  • Solvent Selection:

    • Avoid: Protic, nucleophilic solvents like methanol or ethanol unless they are the intended reactant.

    • Prefer: Aprotic solvents such as Tetrahydrofuran (THF), Dioxane, Acetonitrile (ACN), or Toluene. Ensure solvents are anhydrous by using a solvent purification system or by drying over molecular sieves.

  • Base Selection:

    • Avoid: Nucleophilic amine bases like triethylamine (TEA) or pyridine if they can compete with your primary nucleophile.

    • Prefer: Non-nucleophilic, sterically hindered bases such as N,N-Diisopropylethylamine (DIPEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). Inorganic bases like potassium carbonate or cesium carbonate can also be effective if solubility permits.

  • Temperature Control: Perform reactions at the lowest temperature that allows for a reasonable reaction rate. Adding the mesylate-containing reagent slowly to the reaction mixture can help control exotherms and minimize side reactions.

  • Atmosphere: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

Troubleshooting Guide: Solubility
Q5: I am struggling to dissolve this compound for my reaction. What solvents are recommended?

A5: Solubility is dictated by the two functional groups. The carboxylic acid allows for solubility in basic aqueous solutions and polar organic solvents, while the overall structure has significant organic character.

Causality: In its protonated (acidic) form, the compound's solubility in water is low.[7] However, upon deprotonation with a base, it forms a carboxylate salt, which is significantly more soluble in aqueous media. It also shows good solubility in polar organic solvents.

SolventSolubility ProfileExperimental Context & Notes
Water (neutral pH) Low / Sparingly SolubleNot ideal for dissolution in its acidic form.[7]
Aqueous Base (e.g., NaOH, NaHCO₃) HighForms the soluble sodium salt. Useful for extractions or reactions where the carboxylate is the desired species.
Methanol / Ethanol SolubleGood for general purpose dissolution, but be aware of potential reactivity (transesterification or substitution) at elevated temperatures or with catalysts.[2]
THF, Dioxane Moderately SolubleExcellent choices for reactions due to their aprotic, non-nucleophilic nature. Warming may be required.
Acetonitrile (ACN) Moderately SolubleGood aprotic solvent choice.
DMSO, DMF HighUse with caution. These are excellent solvents but can be difficult to remove and may participate in side reactions under certain conditions.
Dichloromethane (DCM), Chloroform Low to ModerateMay require co-solvents for sufficient concentration.
Protocol: Preparing a Stock Solution
  • For Organic Reactions: Choose a dry, aprotic solvent like THF or ACN. Add the solvent to the flask containing the solid under an inert atmosphere. Gentle warming and stirring may be necessary to achieve complete dissolution.

  • For Aqueous Reactions/Extractions: To dissolve the compound in an aqueous phase, add an aqueous solution of a base like sodium bicarbonate or sodium hydroxide dropwise until the solid dissolves completely, forming the corresponding carboxylate salt.

By understanding the inherent reactivity of the mesylate group and carefully controlling reaction parameters, the challenges of working with this compound can be effectively managed, enabling its successful application in complex synthetic routes.

References

Technical Support Center: Synthesis of 2-[4-(Methanesulfonyloxy)phenyl]acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-[4-(Methanesulfonyloxy)phenyl]acetic acid. This document is designed for researchers, chemists, and drug development professionals who are actively working with or planning to synthesize this important intermediate. Our goal is to provide practical, experience-driven advice to help you anticipate challenges, troubleshoot common issues, and understand the chemical principles governing this reaction.

The conversion of 4-hydroxyphenylacetic acid to its mesylated form is a crucial step in the synthesis of various pharmaceutical agents. While the reaction appears straightforward—a simple sulfonylation of a phenol—it presents several opportunities for side reactions that can complicate purification and reduce yield. This guide addresses the most frequently encountered problems in a question-and-answer format, providing not just solutions, but also the underlying rationale to empower you to make informed decisions in your laboratory work.

Part 1: The Target Reaction: Understanding the Main Pathway

The primary reaction involves the treatment of 4-hydroxyphenylacetic acid with methanesulfonyl chloride (MsCl) in the presence of a suitable base, typically a tertiary amine like triethylamine (TEA) or pyridine, in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

The intended transformation is the selective O-sulfonylation of the phenolic hydroxyl group. The base acts as a scavenger for the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.

G SM 4-Hydroxyphenylacetic Acid Product This compound SM->Product  O-Sulfonylation in Aprotic Solvent (e.g., DCM)  (Typically 0°C to RT) Reagents + Methanesulfonyl Chloride (MsCl) + Base (e.g., Triethylamine) HCl_Scavenger Base·HCl Salt (e.g., Et3N·HCl) Product->HCl_Scavenger Byproduct

Caption: Ideal reaction pathway for the synthesis of this compound.

Part 2: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses specific issues that may arise during the synthesis. Each answer provides a mechanistic explanation and a clear, actionable protocol.

Q1: My reaction is stalled or shows very low conversion by TLC/LC-MS. What are the likely causes and how can I fix it?

A1: An incomplete reaction is one of the most common issues and typically points to problems with reagents or reaction conditions.

Core Causality: The reaction's success hinges on the nucleophilicity of the phenol and the electrophilicity of the methanesulfonyl chloride. Anything that compromises these factors will stall the reaction.

Troubleshooting Checklist & Solutions:

  • Moisture Contamination: Methanesulfonyl chloride is highly susceptible to hydrolysis. Even trace amounts of water in the solvent, on the glassware, or in the starting material will rapidly consume the MsCl to form inactive methanesulfonic acid. This also consumes one equivalent of your base.

    • Protocol: Ensure all glassware is oven-dried or flame-dried under an inert atmosphere (N₂ or Ar). Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. Dry the 4-hydroxyphenylacetic acid starting material under vacuum before use if its purity is uncertain.

  • Insufficient Base: The reaction generates one equivalent of HCl. An insufficient charge of base (less than 1.0 equivalent) will result in the protonation of the unreacted starting material's phenoxide, deactivating it towards further reaction.

    • Protocol: Use at least 1.1 to 1.5 equivalents of triethylamine or pyridine. This slight excess ensures the reaction medium remains basic and drives the reaction to completion.

  • Low Reaction Temperature: While the initial addition of MsCl should be done at 0 °C to control exothermicity, the reaction may be sluggish at this temperature.

    • Protocol: After the dropwise addition of MsCl at 0 °C, allow the reaction to warm to room temperature and stir for several hours (2-16 h). Monitor the reaction progress by TLC. If it remains stalled, gentle heating (e.g., to 40 °C) can be attempted, but be aware this may promote side reactions (see Q2).

  • Poor Reagent Quality: Old bottles of methanesulfonyl chloride can degrade over time. Similarly, triethylamine can be of poor quality.

    • Protocol: Use a fresh bottle of methanesulfonyl chloride. If in doubt, distill the triethylamine from a drying agent like calcium hydride before use.

Q2: I see multiple new spots on my TLC plate that are not the starting material or the desired product. What are these impurities?

A2: The formation of multiple byproducts is often indicative of side reactions involving the bifunctional nature of the starting material or the reactivity of the mesylating agent.

Core Causality: 4-hydroxyphenylacetic acid contains two potentially reactive sites: the phenolic hydroxyl group and the carboxylic acid. While the phenol is a better nucleophile for this specific reaction, the carboxylic acid can react under certain conditions, leading to oligomeric or polymeric impurities.

Common Side Products and Their Formation Mechanisms:

  • Dimeric/Oligomeric Esters (Most Common Impurity): This occurs when the carboxylic acid of one molecule is activated and then esterified by the phenolic hydroxyl of another. Methanesulfonyl chloride can act as the activating agent, forming a highly reactive mixed anhydride.

    G SM1 Molecule A (4-Hydroxyphenylacetic Acid) MixedAnhydride Mixed Sulfonic-Carboxylic Anhydride (Highly Reactive Intermediate) SM1->MixedAnhydride Carboxylic acid reacts with MsCl SM2 Molecule B (4-Hydroxyphenylacetic Acid) Dimer Dimeric Ester Impurity MixedAnhydride->Dimer Phenolic -OH of Molecule B attacks

    Caption: Formation pathway of a dimeric ester impurity.

    • Prevention: This side reaction is favored by higher temperatures and concentrated conditions. The key is to add the methanesulfonyl chloride slowly and at a low temperature (0 °C). This ensures that the more nucleophilic phenol reacts preferentially before the carboxylic acid can be activated. Using a slight excess of MsCl (1.1 eq) is better than a large excess.

  • Product of Carboxylic Acid Self-Condensation: In a related pathway, the mixed anhydride can react with another carboxylate to form a carboxylic anhydride, which is another potential impurity.

Troubleshooting Protocol for Impurity Formation:

ParameterStandard ConditionTroubled State (Impurity Observed)Corrective Action
Temperature 0 °C for addition, then RTAddition at RT or heatingMaintain 0 °C during MsCl addition.
MsCl eq. 1.1 - 1.2 eq.> 1.5 eq.Use a maximum of 1.2 equivalents.
Concentration 0.1 - 0.5 M> 1.0 MUse a more dilute solution.
Addition Rate Slow, dropwiseRapid, bulk additionAdd MsCl via syringe pump over 30-60 mins.
Q3: My workup is problematic. I'm getting an emulsion during the aqueous wash, or my product won't crystallize. What should I do?

A3: Workup and purification challenges are common for carboxylic acids, which can act as surfactants and are often tricky to crystallize.

Core Causality: The product contains both a hydrophilic carboxylic acid group and a large, relatively nonpolar aromatic sulfonate ester. This amphiphilic nature can lead to emulsions. The presence of sticky, oligomeric impurities can inhibit crystallization.

Recommended Workup and Purification Protocol:

  • Quenching: After confirming reaction completion by TLC, cool the reaction mixture back to 0 °C. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will quench any unreacted MsCl and neutralize the triethylamine hydrochloride salt. Caution: CO₂ evolution will occur.

  • Extraction & Emulsion Breaking:

    • Transfer the mixture to a separatory funnel. If an emulsion forms, add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which often helps break the emulsion.

    • Separate the layers. Wash the organic layer with 1M HCl to remove residual triethylamine, followed by water and finally brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification & Crystallization:

    • The crude product is often an oil or a waxy solid. The presence of oligomeric impurities can make it difficult to purify.

    • Column Chromatography: If the crude product is very impure, flash column chromatography on silica gel is effective. A gradient elution system, such as ethyl acetate in hexanes containing 1% acetic acid, is typically used. The acetic acid helps to keep the carboxylic acid protonated and prevents streaking on the column.

    • Recrystallization: If the crude product is relatively clean, recrystallization is the preferred method. A common solvent system is ethyl acetate/hexanes or toluene. Dissolve the crude material in a minimal amount of hot ethyl acetate or toluene and then slowly add hexanes until the solution becomes turbid. Allow it to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

Q4: Is there a risk of reacting with the benzylic protons of the acetic acid side chain?

A4: Under the standard reaction conditions (triethylamine base, 0 °C to RT), the benzylic protons are not acidic enough to be deprotonated. Therefore, side reactions at this position are highly unlikely. Stronger bases (e.g., LDA, n-BuLi) would be required to deprotonate this position, but such bases are incompatible with the methanesulfonyl chloride and the carboxylic acid proton. The primary competition is exclusively between the phenolic hydroxyl and the carboxylic acid groups.[1][2]

Part 3: Experimental Protocols

Protocol 3.1: Synthesis of this compound
  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 4-hydroxyphenylacetic acid (1.0 eq.).

  • Add anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.2 M.

  • Add triethylamine (1.2 eq.) and cool the resulting solution to 0 °C in an ice-water bath.

  • To this stirred solution, add methanesulfonyl chloride (1.1 eq.) dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for an additional 30 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours, monitoring for the disappearance of the starting material by TLC (e.g., using a 50:50 hexanes:ethyl acetate mobile phase with 1% acetic acid).

  • Upon completion, proceed with the workup and purification as described in A3 .

References

Technical Support Center: Purification of 2-[4-(Methanesulfonyloxy)phenyl]acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-[4-(Methanesulfonyloxy)phenyl]acetic acid (CAS No. 64369-79-5). This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with the purification of this key intermediate. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure you achieve the desired purity and yield in your experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A: The primary purification techniques are recrystallization and silica gel flash column chromatography. For removing baseline or acidic/neutral impurities, a preliminary aqueous workup using a mild base (acid-base extraction) can be effective, but it must be performed with caution. The choice depends on the impurity profile and the required final purity.

Q2: What is the main stability concern with this compound during purification?

A: The principal stability issue is the hydrolysis of the methanesulfonyloxy (mesylate) group. This sulfonate ester linkage is susceptible to cleavage under both strongly acidic and, particularly, alkaline conditions, which would yield 4-hydroxyphenylacetic acid and methanesulfonic acid.[1][2][3] This reaction is often accelerated by heat. Therefore, prolonged exposure to strong acids/bases and high temperatures should be avoided.

Q3: What are the likely impurities I might encounter?

A: Impurities can generally be categorized as follows:

  • Starting Materials: Unreacted 4-hydroxyphenylacetic acid.

  • Synthesis By-products: Depending on the synthetic route, these can include di-sulfonated products or other side-reaction products. Some patented syntheses of related molecules report complex impurities formed during the process.[4][5]

  • Degradation Products: Primarily 4-hydroxyphenylacetic acid from the hydrolysis of the mesylate group.[6]

  • Residual Solvents: Solvents used in the reaction or initial workup, such as toluene, ethyl acetate, or alcohols.[7]

Q4: Can I use an acid-base extraction to purify this compound?

A: Yes, but with extreme care. Because the target compound is a carboxylic acid, it can be selectively extracted into a mild aqueous base like sodium bicarbonate (NaHCO₃) solution, leaving non-acidic impurities in the organic layer. However, you must avoid strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH), as they significantly increase the rate of sulfonate ester hydrolysis.[6][8] The extraction should be performed quickly and at low temperatures (0-5 °C) to minimize degradation.

Section 2: Purification Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process.

Issue 1: Oiling Out or Poor Crystal Formation During Recrystallization
Potential CauseRecommended Solution & Scientific Rationale
Incorrect Solvent Choice The solvent may be too good at dissolving the compound even when cold, or too poor even when hot. The ideal solvent should fully dissolve the compound at its boiling point but have very low solubility at room temperature or below. Consult the solvent selection table below and perform small-scale solubility tests.[9]
Cooling Rate is Too Fast Rapid cooling promotes precipitation rather than crystallization, trapping impurities and leading to an amorphous or oily product. Allow the heated, saturated solution to cool slowly to room temperature first, then transfer it to an ice bath to maximize crystal recovery.
Presence of Insoluble Impurities If the crude material does not fully dissolve in the hot solvent, it indicates the presence of insoluble impurities. Perform a hot filtration step to remove these particulates before allowing the solution to cool.
Supersaturation The solution may be supersaturated and require nucleation to initiate crystallization. Try scratching the inside of the flask with a glass rod at the solution's surface or adding a single seed crystal of the pure compound.
Issue 2: Low Purity After Recrystallization
Potential CauseRecommended Solution & Scientific Rationale
Co-crystallization of Impurities An impurity with a similar structure and polarity may crystallize along with the product. A second recrystallization from a different solvent system may be necessary. For example, if the first recrystallization was from an ethyl acetate/hexane mixture, try a trial with an isopropanol/water system.
Insufficient Washing of Crystals The mother liquor, which is rich in impurities, can coat the surface of the crystals. Wash the filtered crystal cake with a small amount of ice-cold recrystallization solvent to displace the mother liquor without dissolving a significant amount of the product.
Product Degradation If the recrystallization was performed in a protic solvent (like an alcohol) and required prolonged heating, some hydrolysis of the mesylate group may have occurred. Minimize the time the solution is held at reflux. If degradation is suspected, switch to an aprotic solvent system like acetone/heptane or ethyl acetate/hexane.
Issue 3: Product Tailing or Poor Separation in Flash Chromatography
Potential CauseRecommended Solution & Scientific Rationale
Analyte-Silica Interaction The acidic proton of the carboxylic acid can interact strongly with the slightly acidic silica gel surface, leading to broad, tailing peaks. To suppress this interaction, add 0.5-1% acetic acid to the mobile phase.[10] This keeps the analyte in its protonated, less polar state, resulting in sharper peaks and better separation.
Incorrect Mobile Phase Polarity If the product does not move from the baseline (Rf = 0), the mobile phase is not polar enough. Increase the proportion of the polar solvent (e.g., ethyl acetate). If the product elutes with the solvent front (Rf ≈ 1), the mobile phase is too polar. Decrease the proportion of the polar solvent.
Column Overloading Too much crude material was loaded onto the column, exceeding its separation capacity. As a rule of thumb, use a mass ratio of at least 30:1 (silica:crude material) for moderately difficult separations.

Section 3: Detailed Experimental Protocols

Protocol 1: Recrystallization from Ethyl Acetate/Hexane

This protocol is suitable for material that is estimated to be >90% pure.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethyl acetate (a good "dissolving" solvent) and heat the mixture gently (e.g., in a 50-60 °C water bath) with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If any insoluble matter remains, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Induce Cloudiness: While the solution is still warm, slowly add hexane (a poor "precipitating" solvent) dropwise with swirling until a faint, persistent cloudiness appears. Add a drop or two of hot ethyl acetate to redissolve the precipitate and obtain a clear, saturated solution.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period.

  • Cooling: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize recovery.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystal cake with a small volume of ice-cold hexane (or a hexane-rich mixture of the recrystallization solvents).

  • Drying: Dry the purified crystals under high vacuum to remove residual solvents.

Protocol 2: Flash Column Chromatography

This protocol is recommended for complex mixtures or when high purity is essential.

  • Sample Preparation: Dissolve the crude material in a minimal amount of dichloromethane or the chromatography eluent. Alternatively, create a "dry load" by adsorbing the crude material (dissolved in a volatile solvent like acetone or ethyl acetate) onto a small amount of silica gel, then evaporating the solvent completely.

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) as a slurry in the initial, non-polar mobile phase (e.g., 70:30 Hexane:Ethyl Acetate).

  • Loading: Carefully load the prepared sample onto the top of the packed silica bed.

  • Elution: Begin elution with the starting mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compounds. Remember to add ~0.5% acetic acid to your mobile phase system to ensure sharp peaks.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) using an appropriate stain (e.g., potassium permanganate) or UV light.

  • Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator. Traces of acetic acid can be removed by co-evaporation with a solvent like toluene or by drying under high vacuum.

Section 4: Key Data Summary

Table 1: Recommended Solvents for Purification
SolventPolarity Index[11]Boiling Point (°C)Application Notes
Ethyl Acetate 0.22877Good primary solvent for recrystallization; common polar component in chromatography.
Hexane/Heptane 0.00969 / 98Good anti-solvent for recrystallization; primary non-polar solvent for chromatography.
Acetone 0.35556Can be used as a primary solvent, often paired with heptane. Very volatile.
Isopropanol 0.54682A more polar option for recrystallization, often paired with water.
Toluene 0.099111Can be used for recrystallization; useful for azeotropic removal of water or acetic acid.
Water 1.000100Can be used as an anti-solvent with polar organic solvents like isopropanol or acetone.
Acetic Acid 0.648118Used as a mobile phase additive in chromatography. Can also serve as a recrystallization solvent itself in some cases.[10]

Section 5: Visual Workflows

Purification_Decision_Tree start Assess Crude Material Purity (TLC, NMR) acid_base_check Are neutral or basic impurities present? start->acid_base_check purity_check Purity >90% and simple impurity profile? recrystallize Proceed with Recrystallization purity_check->recrystallize Yes chromatography Proceed with Flash Column Chromatography purity_check->chromatography No final_purity Analyze Final Purity recrystallize->final_purity chromatography->final_purity acid_base_check->purity_check No acid_base_extract Perform Mild Acid-Base Extraction (NaHCO3, 0-5 °C) with CAUTION acid_base_check->acid_base_extract Yes acid_base_extract->purity_check

Caption: Purification Strategy Decision Tree.

Recrystallization_Troubleshooting start Dissolve crude in min. hot solvent cool Cool slowly start->cool hot_filter Hot filter to remove insoluble impurities outcome Result? cool->outcome oiled_out Product Oiled Out outcome->oiled_out Oil no_xtals No Crystals Form outcome->no_xtals Clear Soln. success Crystals Formed outcome->success Crystals solution1 Re-heat, add more 'good' solvent, or try different solvent system. oiled_out->solution1 solution2 Scratch flask / add seed crystal / add more 'poor' solvent. no_xtals->solution2

References

overcoming solubility problems with 2-[4-(Methanesulfonyloxy)phenyl]acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-[4-(Methanesulfonyloxy)phenyl]acetic acid

A Guide to Overcoming Solubility Challenges in Research and Development

Welcome to the technical support resource for this compound. As Senior Application Scientists, we understand that navigating the physicochemical properties of novel compounds is a critical step in experimental success. This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to the solubility challenges commonly encountered with this molecule. We will move from foundational knowledge and frequently asked questions to advanced, step-by-step troubleshooting protocols.

Section 1: Understanding the Molecule: Why is Solubility a Challenge?

Before troubleshooting, it's crucial to understand the structural attributes of this compound (MW: 230.24 g/mol , Formula: C₉H₁₀O₅S) that influence its solubility.[1]

  • The Carboxylic Acid Group (-COOH): This group makes the molecule a weak acid. In its protonated (neutral) form at low pH, the molecule is less polar. When deprotonated to its carboxylate form (-COO⁻) at higher pH, it becomes an ion, which is significantly more water-soluble.

  • The Phenyl Ring and Mesylate Group (-O-SO₂CH₃): The phenyl ring is inherently hydrophobic. The methanesulfonyloxy (mesylate) group, while containing polar oxygen and sulfur atoms, contributes to the overall lipophilicity and molecular size of the compound.

The interplay between the ionizable acid group and the lipophilic core is the primary reason for its pH-dependent and generally poor aqueous solubility. Over 40% of new chemical entities are poorly soluble in water, making this a common hurdle in pharmaceutical development.[2][3]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

Q2: I need to make a stock solution. What organic solvent should I start with?

For creating a high-concentration stock solution for in vitro screening, Dimethyl Sulfoxide (DMSO) is the most common starting point. Other potential organic solvents include N,N-Dimethylformamide (DMF), ethanol, and methanol.

Troubleshooting Tip: If the compound is only slightly soluble even in these solvents, gentle warming (to 37°C) or sonication can aid dissolution. Always ensure the compound is fully dissolved before use. A related compound, 4-(Methylsulfonyl)phenylacetic acid, is noted to be slightly soluble in DMSO and methanol.[4]

Q3: My compound dissolves in my organic stock solvent, but precipitates when I dilute it into my aqueous buffer for an experiment. Why is this happening and how can I fix it?

This is a classic solubility problem. The high concentration of the organic co-solvent in the stock solution keeps the compound dissolved. When you dilute this into an aqueous buffer, the percentage of the organic solvent dramatically decreases, and the aqueous environment can no longer keep the poorly soluble compound in solution, causing it to "crash out."

Immediate Fixes:

  • Decrease the Stock Concentration: Make a more dilute stock solution so that the final concentration of the organic solvent in your assay is lower (typically <1%, and often <0.1% to avoid artifacts).

  • Use an Intermediate Dilution Step: Perform a serial dilution, first into a mix of organic solvent and buffer, and then into the final buffer.

  • Add Serum to Media: If working with cell culture, the presence of proteins like albumin in fetal bovine serum (FBS) can help bind the compound and keep it in solution.

For more robust solutions, refer to the detailed guides in the next section.

Section 3: In-Depth Troubleshooting Guides & Protocols

For applications requiring higher concentrations or for in vivo studies where organic solvents are not ideal, more advanced strategies are necessary.

Guide 1: pH Adjustment and Salt Formation

Why it Works: As a carboxylic acid, this compound's solubility is highly pH-dependent. By raising the pH of the aqueous solution above the compound's pKa (the pH at which it is 50% ionized), we can convert the neutral -COOH group to the charged -COO⁻ group. This ionic form has much greater electrostatic interaction with polar water molecules, dramatically increasing solubility. This is one of the most effective and common methods for increasing the solubility of acidic drugs.[5][6]

Experimental Protocol: Preparing a pH-Adjusted Solution

  • Objective: To dissolve the compound in a physiologically relevant buffer (e.g., Phosphate-Buffered Saline, PBS, at pH 7.4).

  • Materials: this compound, 1 M NaOH solution, Phosphate-Buffered Saline (PBS), calibrated pH meter, stir plate.

  • Procedure:

    • Step 1: Weigh the desired amount of the compound and add it to the target volume of PBS (e.g., 10 mg in 10 mL). It will likely not dissolve and will form a slurry.

    • Step 2: While stirring, slowly add the 1 M NaOH solution dropwise.

    • Step 3: Monitor the pH and the clarity of the solution. As the pH increases, the compound will begin to dissolve.

    • Step 4: Continue adding NaOH until the solution is clear, indicating full dissolution.

    • Step 5: Check the final pH. Ensure it is within a range suitable for your experiment. For many biological assays, a pH between 7.2 and 7.4 is ideal.[6] Be careful not to overshoot the target pH.

    • Step 6: If necessary, back-titrate with a dilute HCl solution (e.g., 0.1 M HCl) to bring the pH to the desired final value.

Self-Validation: The endpoint is visually confirmed when the solution becomes clear. The final pH must be measured and recorded to ensure it is within the acceptable range for the intended application.

Guide 2: Utilizing Co-Solvents

Why it Works: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[7] This reduction in polarity lowers the energy barrier for the hydrophobic portions of your molecule to enter the solution, thereby increasing solubility. This technique is particularly useful for parenteral dosage forms due to the low toxicity of many common co-solvents.[2]

Common Co-Solvents for Research:

  • Ethanol

  • Propylene Glycol (PG)

  • Polyethylene Glycol 400 (PEG 400)

  • Glycerol

Experimental Protocol: Screening for an Effective Co-Solvent System

  • Objective: To identify a co-solvent and its minimum required concentration to achieve the desired solubility.

  • Procedure:

    • Step 1: Prepare several aqueous solutions containing different percentages of a co-solvent (e.g., 10%, 20%, 30%, 40% Ethanol in water).

    • Step 2: Add an excess amount of this compound to a small, fixed volume of each co-solvent mixture (e.g., 5 mg to 1 mL).

    • Step 3: Agitate the samples at a constant temperature (e.g., room temperature or 37°C) for 24 hours to ensure equilibrium is reached.

    • Step 4: Centrifuge the samples to pellet the undissolved solid.

    • Step 5: Carefully remove the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV). This gives you the saturation solubility in each condition.

Guide 3: Complexation with Cyclodextrins

Why it Works: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity. They can encapsulate the hydrophobic part of a drug molecule (in this case, the phenyl ring) into their central cavity, effectively shielding it from the aqueous environment.[8] This drug-cyclodextrin complex has a much higher aqueous solubility. Modified cyclodextrins are often used to improve upon the solubility and safety of natural cyclodextrins.[9]

Commonly Used Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): High aqueous solubility and excellent safety profile.[9]

  • Sulfobutyl ether-β-cyclodextrin (SBE-β-CD): Used in several commercial formulations for its high solubilizing capacity and safety.[9]

Experimental Protocol: Preparing a Cyclodextrin Inclusion Complex

  • Objective: To prepare a soluble formulation using HP-β-CD.

  • Materials: this compound, HP-β-CD, deionized water, sonicator, magnetic stir plate.

  • Procedure:

    • Step 1: Prepare a solution of HP-β-CD in water. A 10-20% (w/v) solution is a good starting point.

    • Step 2: Slowly add the powdered this compound to the stirring cyclodextrin solution.

    • Step 3: Continue stirring for several hours (4-24 hours) to allow for complex formation. Gentle heating (40-50°C) or intermittent sonication can accelerate the process.

    • Step 4: Visually inspect for complete dissolution. If necessary, filter the solution through a 0.22 µm filter to remove any undissolved particles before concentration analysis or use.

Section 4: Data Summary & Strategy Comparison

Choosing the right method depends on your experimental context. The table below summarizes the strategies discussed.

Solubilization StrategyMechanism of ActionBest For...Potential Issues & Considerations
pH Adjustment Ionization of the carboxylic acid group to a more polar carboxylate salt.[5]Aqueous buffers for in vitro assays, oral and parenteral formulations.Compound must be stable at the required pH. Final pH must be compatible with the biological system.
Co-solvents Reduces the polarity of the aqueous solvent system.[7]High-concentration stock solutions, initial screening, some in vivo formulations (e.g., PEG 400, PG).High concentrations of organic solvents can be toxic to cells or organisms. Potential for precipitation upon dilution.[6]
Cyclodextrins Encapsulation of the hydrophobic part of the molecule within the cyclodextrin cavity.[8][9]In vivo formulations (oral, parenteral) where organic solvents are undesirable.Can be expensive. Potential for renal toxicity with some cyclodextrins at high doses.[8]
Solid Dispersion Dispersion of the crystalline drug into an amorphous state within a hydrophilic polymer matrix.[5][7]Oral solid dosage form development to enhance dissolution rate and bioavailability.Requires specialized equipment (e.g., spray dryer, hot-melt extruder). Physical stability of the amorphous state must be monitored.

Section 5: Visual Workflow for Method Selection

The following decision tree can help guide you to the most appropriate solubilization strategy based on your application.

G start Solubility Issue with This compound app What is the Intended Application? start->app invitro In Vitro Screening (e.g., cell-based assay) app->invitro Screening invivo In Vivo Study (e.g., animal model) app->invivo Preclinical formulation Oral Dosage Form Development app->formulation Formulation stock Need High-Concentration Stock? invitro->stock route Route of Administration? invivo->route solid_disp Consider Solid Dispersion with hydrophilic polymers (PVP, HPMC) formulation->solid_disp micronize Particle Size Reduction (Micronization) formulation->micronize dmso Use DMSO or other organic co-solvent stock. (e.g., 10-50 mM) stock->dmso Yes ph_oral Try pH Adjustment (forms soluble salt in situ) stock->ph_oral No, need aqueous final_conc Final concentration in assay? < 0.1% organic solvent dmso->final_conc oral Oral (PO) route->oral Oral iv Intravenous (IV) route->iv Parenteral oral->ph_oral cyclo_iv Use Cyclodextrins (HP-β-CD) or pH-adjusted saline iv->cyclo_iv

Caption: Decision tree for selecting a solubilization strategy.

References

preventing decomposition of 2-[4-(Methanesulfonyloxy)phenyl]acetic acid during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-[4-(Methanesulfonyloxy)phenyl]acetic acid (CAS: 64369-79-5). This document provides in-depth guidance for researchers, scientists, and drug development professionals on the proper storage and handling of this compound to prevent its decomposition. Our goal is to ensure the integrity of your experiments by maintaining the stability and purity of this critical reagent.

Introduction: Understanding the Molecule's Vulnerability

This compound is a valuable intermediate in organic synthesis. Its structure incorporates a phenylacetic acid moiety and a methanesulfonyloxy (mesylate) group. The mesylate group, while an excellent leaving group in nucleophilic substitution reactions, is also the primary site of vulnerability during storage.[1][2] Mesylate esters are susceptible to hydrolysis, a chemical reaction with water that can occur even with trace amounts of moisture from the atmosphere. This process is the principal decomposition pathway for this compound.

This guide will address the causes of this decomposition and provide clear, actionable protocols to mitigate it.

Frequently Asked Questions (FAQs)

Q1: I've stored my this compound for several months, and I suspect it has degraded. What is the most likely cause?

A: The most probable cause of degradation is the hydrolysis of the methanesulfonyloxy (mesylate) functional group. Mesylate esters are labile and can react with water, leading to the cleavage of the sulfur-oxygen bond.[1] This reaction can be catalyzed by acidic or, more significantly, alkaline conditions and is accelerated by elevated temperatures.[3][4] The primary source of water is often ambient humidity that is introduced each time the container is opened.

Q2: What are the main decomposition products I should expect to see?

A: The hydrolysis of this compound yields two primary products: 4-hydroxyphenylacetic acid and methanesulfonic acid .

The reaction is illustrated in the diagram below. The presence of 4-hydroxyphenylacetic acid is the key indicator of degradation in analytical tests.

dot

DecompositionPathway cluster_products Decomposition Products reactant This compound product1 4-Hydroxyphenylacetic acid reactant->product1  Hydrolysis product2 Methanesulfonic acid water H₂O (Moisture) water->reactant

Caption: Primary hydrolytic decomposition pathway.

Q3: How can I analytically detect and quantify the decomposition of my sample?

A: A multi-analytical approach is recommended for the most accurate assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method for routine purity checks. Decomposition will appear as a new, more polar peak corresponding to 4-hydroxyphenylacetic acid, with a shorter retention time than the parent compound on a reverse-phase column (e.g., C18).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique confirms the identity of the degradation product by providing its mass-to-charge ratio, definitively identifying it as 4-hydroxyphenylacetic acid.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can also detect degradation. You would observe the appearance of new aromatic signals corresponding to the 4-hydroxyphenylacetic acid structure and the disappearance of the characteristic methyl singlet from the mesylate group.

Q4: What are the absolute best-practice storage conditions for this compound in its solid form?

A: To maximize the shelf-life of solid this compound, adhere strictly to the conditions outlined in the table below. The core principle is the rigorous exclusion of water and the reduction of thermal energy.

ParameterRecommendationRationale
Temperature -20°C or lower (-80°C is ideal) Reduces the kinetic rate of hydrolysis and other potential degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen) Displaces atmospheric moisture and oxygen, preventing hydrolysis and potential oxidation.
Container Amber glass vial with a PTFE-lined cap Protects from light to prevent photodecomposition and provides a superior seal against moisture.
Handling Use only in a glove box or glove bag Minimizes exposure to ambient air and humidity when weighing or aliquoting the compound.
Desiccation Store vials within a larger sealed container containing a desiccant Provides a secondary barrier against moisture ingress during long-term storage.

Q5: I must store the compound in a solution for my experiments. What is the recommended protocol?

A: Storing in solution increases the risk of degradation. If absolutely necessary, follow these steps:

  • Solvent Choice: Use only high-purity, anhydrous aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). Studies have shown that water is a more significant cause of compound loss in DMSO than oxygen.[5]

  • Preparation: Prepare the stock solution inside a glove box or under a steady stream of inert gas.

  • Aliquoting: Dispense the solution into single-use aliquots in appropriately sized vials. This is critical to avoid repeated freeze-thaw cycles and re-introducing moisture into the main stock.

  • Storage: Store the aliquots at -80°C under an inert atmosphere. Studies on diverse compound libraries show that while many compounds are stable at 4°C in wet DMSO for extended periods, the hydrolytically labile nature of a mesylate ester warrants much colder temperatures for maximum stability.[6]

Troubleshooting Guide

This section addresses specific issues you may encounter and provides a logical workflow to diagnose and resolve them.

Issue 1: My experimental results are inconsistent or show reduced compound activity.

This is a common symptom of reagent degradation. The formation of 4-hydroxyphenylacetic acid reduces the molar concentration of the active compound and may introduce a substance that interferes with your assay.

dot

TroubleshootingWorkflow start_node start_node decision_node decision_node process_node process_node end_node end_node start Inconsistent Results / Reduced Activity check_purity Re-analyze compound purity (HPLC or LC-MS) start->check_purity is_degraded Is purity <95% or are degradation peaks present? check_purity->is_degraded discard Discard compromised stock. Procure fresh compound. is_degraded->discard Yes continue_exp Compound is stable. Troubleshoot other experimental variables. is_degraded->continue_exp No review_storage Review and implement correct storage protocols. discard->review_storage

Caption: Troubleshooting workflow for inconsistent experimental results.

Experimental Protocol: Purity Analysis via HPLC

Objective: To determine the purity of this compound and detect the presence of the 4-hydroxyphenylacetic acid degradation product.

Materials:

  • HPLC system with UV detector

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Acetonitrile

  • Sample of this compound

  • (Optional) Analytical standard of 4-hydroxyphenylacetic acid

Procedure:

  • Sample Preparation: Prepare a ~1 mg/mL solution of your compound in Acetonitrile.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • Detection Wavelength: 220 nm

    • Gradient:

      • 0-2 min: 10% B

      • 2-15 min: Linear gradient from 10% to 90% B

      • 15-17 min: Hold at 90% B

      • 17-18 min: Return to 10% B

      • 18-22 min: Re-equilibration at 10% B

  • Analysis:

    • Inject the sample and acquire the chromatogram.

    • The parent compound, being more non-polar, will have a longer retention time.

    • The hydrolysis product, 4-hydroxyphenylacetic acid, is more polar and will elute earlier.

    • Integrate the peak areas to calculate the relative purity. Purity (%) = [Area(Parent) / (Sum of all peak areas)] * 100.

    • If available, inject the 4-hydroxyphenylacetic acid standard to confirm the identity of the degradation peak by matching retention times.

References

analytical challenges in the characterization of 2-[4-(Methanesulfonyloxy)phenyl]acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the analytical characterization of 2-[4-(Methanesulfonyloxy)phenyl]acetic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with the analysis of this compound. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and accuracy of your results.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its unique structure, containing both a carboxylic acid and a methanesulfonyloxy (mesylate) group, presents specific analytical challenges. Proper characterization is crucial for ensuring purity, stability, and safety in drug development processes. This guide will address these challenges head-on, providing practical, field-proven insights.

Safety, Handling, and Storage

Before commencing any analytical work, it is imperative to understand the safety protocols for handling this compound and related methanesulfonyl compounds.

Q: What are the primary safety concerns when handling this compound?

A: Methanesulfonyl compounds can be corrosive and toxic.[1] Always handle this compound in a well-ventilated fume hood.[1][2] Mandatory Personal Protective Equipment (PPE) includes chemical-resistant gloves (nitrile or neoprene), safety goggles, a face shield, and a lab coat.[1][2]

Q: What are the optimal storage conditions to ensure the stability of this compound?

A: This compound is susceptible to hydrolysis, especially in the presence of moisture, which can cleave the mesylate group. Store it in a tightly sealed, corrosion-resistant container (e.g., amber glass with a PTFE-lined cap) in a cool, dry, and dark place, ideally between 15–25°C.[2] For long-term storage, consider an inert atmosphere (e.g., nitrogen).

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is the primary technique for assessing the purity and stability of this compound. However, its acidic nature and potential for degradation can lead to several chromatographic challenges.

Troubleshooting HPLC Issues

Q: I'm observing significant peak tailing for the main analyte peak. What could be the cause and how can I fix it?

A: Peak tailing for acidic compounds like this is often due to secondary interactions with the stationary phase or column overload.

  • Secondary Interactions: Acidic analytes can interact with residual silanol groups on the silica-based stationary phase. To mitigate this, ensure the mobile phase pH is low enough to keep the carboxylic acid group protonated. Adding 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase can improve peak shape.[3]

  • Column Overload: The sample concentration might be too high. Prepare 1:10 and 1:100 dilutions of your sample and reinject. If the peak shape improves, you have identified and resolved the issue.[3]

  • Column Health: A contaminated or degraded column can also cause tailing. Flush the column with a strong solvent like isopropanol or ethanol, following the manufacturer's instructions.[3]

Q: My retention times are drifting between injections. What should I investigate?

A: Retention time drift can be caused by several factors:

  • Inadequate Column Equilibration: Ensure the column is equilibrated for a sufficient time with the mobile phase before starting the analytical run.[4]

  • Mobile Phase Composition: Prepare fresh mobile phase daily and ensure it is thoroughly degassed. Inconsistent mobile phase composition, especially in gradient elution, can lead to drift.[4]

  • Temperature Fluctuations: Use a thermostatted column oven to maintain a consistent temperature.[4]

  • Mobile Phase pH: The retention time of this acidic compound is highly sensitive to the mobile phase pH, especially around its pKa value. A small change in pH can cause a significant shift in retention time. Use a buffer to maintain a stable pH.[5]

Q: I'm seeing extra peaks in my chromatogram that are not present in the reference standard. What could be their origin?

A: These peaks could be impurities from the synthesis, degradation products, or contaminants.

  • Degradation Products: The most likely degradation pathway is the hydrolysis of the methanesulfonyloxy group to a hydroxyl group, forming 2-(4-hydroxyphenyl)acetic acid. Forced degradation studies under acidic, basic, and oxidative conditions can help identify potential degradation products.[6]

  • Impurities: These could be starting materials, by-products, or intermediates from the manufacturing process.[6]

  • Contamination: Contamination can originate from the sample solvent, mobile phase, or the HPLC system itself.[7]

Detailed Experimental Protocol: HPLC-UV Purity Assay

This protocol provides a starting point for the reversed-phase HPLC analysis of this compound.

Parameter Condition Rationale
Column C18, 150 mm x 4.6 mm, 3.5 µmProvides good retention and resolution for non-polar to moderately polar compounds.
Mobile Phase A 0.1% Trifluoroacetic Acid in WaterAcidic modifier to suppress the ionization of the carboxylic acid, improving peak shape.[3]
Mobile Phase B 0.1% Trifluoroacetic Acid in AcetonitrileOrganic solvent for elution.
Gradient 20% B to 80% B over 15 minutesA gradient is often necessary to elute any potential impurities with different polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.[4]
Detection Wavelength 228 nmA common wavelength for phenyl-containing compounds.[8] A UV scan of the analyte is recommended to determine the optimal wavelength.
Injection Volume 10 µLA typical injection volume to avoid column overload.
Sample Preparation Dissolve in Acetonitrile:Water (50:50) to a concentration of 0.5 mg/mL.Ensures sample solubility and compatibility with the mobile phase.

Visualization of HPLC Troubleshooting Workflow

HPLC_Troubleshooting start Poor Chromatogram peak_tailing Peak Tailing? start->peak_tailing retention_drift Retention Time Drift? start->retention_drift extra_peaks Extra Peaks? start->extra_peaks overload Rule out Column Overload (Dilute Sample) peak_tailing->overload Yes equilibration Check Column Equilibration (Increase Time) retention_drift->equilibration Yes degradation Suspect Degradation? (Forced Degradation Study) extra_peaks->degradation Yes ph_optimization Optimize Mobile Phase pH (Add 0.1% TFA) overload->ph_optimization column_health Check Column Health (Wash/Replace) ph_optimization->column_health end_node Problem Solved column_health->end_node mobile_phase_prep Verify Mobile Phase Prep (Fresh, Degassed) equilibration->mobile_phase_prep temperature_control Ensure Temperature Control (Use Column Oven) mobile_phase_prep->temperature_control temperature_control->end_node impurities Process Impurity? (Review Synthesis) degradation->impurities contamination System Contamination? (Blank Injections) impurities->contamination contamination->end_node

Caption: Troubleshooting workflow for common HPLC issues.

Mass Spectrometry (MS) for Impurity Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for identifying unknown impurities and degradation products.

Q: What are the expected fragmentation patterns for this compound in MS analysis?

A: For aromatic sulfonate esters, a common fragmentation pathway involves the loss of SO2.[9] The fragmentation of the parent molecule (m/z 230.02) will likely involve cleavage of the sulfonate ester bond.

Q: Which ionization technique, ESI or APCI, is more suitable for this compound?

A: While Electrospray Ionization (ESI) can work, it may lead to the formation of various adducts ([M+H]+, [M+Na]+, [M+NH4]+), which can reduce sensitivity and reproducibility.[10] Atmospheric Pressure Chemical Ionization (APCI) in negative ion mode is often better for sulfonate esters, showing stable precursor ions corresponding to [M-alkyl]-.[10]

Visualization of a Proposed MS Fragmentation

MS_Fragmentation parent Parent Ion C9H10O5S m/z = 230.02 fragment1 Loss of SO2 [M - SO2]+ parent->fragment1 fragment2 Loss of CH2COOH parent->fragment2

Caption: A simplified proposed MS fragmentation pathway.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is generally less suitable for the direct analysis of this compound due to its low volatility and thermal lability.

Q: Can I analyze this compound by GC-MS?

A: Direct analysis is challenging. The high temperatures in the GC inlet can cause degradation. However, derivatization of the carboxylic acid group to a more volatile ester (e.g., a methyl or silyl ester) can make GC-MS analysis feasible for certain applications, such as identifying specific impurities.[11][12]

Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) Spectroscopy

NMR and FTIR are essential for the structural confirmation of this compound.

Q: What are the expected key signals in the 1H NMR spectrum?

A: Based on the structure and data from similar compounds, the following signals can be expected:

  • A singlet for the methyl protons of the methanesulfonyl group (~3.0 ppm).

  • A singlet for the methylene protons of the acetic acid group (~3.6 ppm).[13]

  • Two doublets in the aromatic region for the para-substituted phenyl ring (~7.2-7.4 ppm).[13]

  • A broad singlet for the carboxylic acid proton (>10 ppm), which may be exchanged in protic solvents like D2O.

Q: What are the characteristic peaks in the FTIR spectrum?

A: Key vibrational bands would include:

  • O-H stretch of the carboxylic acid (broad, ~2500-3300 cm-1).

  • C=O stretch of the carboxylic acid (~1700 cm-1).[14]

  • S=O stretches of the sulfonate group (~1350 and 1170 cm-1).

  • C-O-S stretch of the sulfonate ester (~1000-1100 cm-1).

Stability and Degradation

Understanding the stability of this compound is critical for its use in drug development.

Q: What are the main degradation pathways for this molecule?

A: The primary degradation pathway is hydrolysis of the methanesulfonyloxy group to a hydroxyl group, especially under aqueous and non-neutral pH conditions. This would result in the formation of 2-(4-hydroxyphenyl)acetic acid. Other potential degradation pathways could involve the carboxylic acid group, such as decarboxylation under heat.[15]

Q: How should I design a stability study for this compound?

A: Stability studies should follow ICH guidelines.[16][17] This involves subjecting the compound to a range of conditions:

  • Long-term: 25°C ± 2°C / 60% RH ± 5% RH.

  • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH. Testing should be performed at specified time points (e.g., 0, 3, and 6 months for accelerated studies) to monitor for the appearance of degradation products and any change in the purity of the active pharmaceutical ingredient (API).[16]

Frequently Asked Questions (FAQs)

Q1: What is the molecular weight of this compound? The molecular weight is 230.24 g/mol .[18]

Q2: What is the IUPAC name for this compound? The IUPAC name is 2-(4-methylsulfonyloxyphenyl)acetic acid.[18]

Q3: Are there any known impurities of this compound? While specific impurities are often process-dependent, a likely impurity is 2-(4-hydroxyphenyl)acetic acid, formed via hydrolysis. Starting materials and reaction by-products are also potential impurities.[6][15]

Q4: Can this compound be analyzed by ion chromatography? Yes, ion chromatography can be a suitable technique for analyzing this and other short-chain organic acids, especially at trace levels in complex matrices.[19]

References

Validation & Comparative

A Comparative Guide to 2-[4-(Methanesulfonyloxy)phenyl]acetic Acid and Related Phenylacetic Acid Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The phenylacetic acid scaffold is a cornerstone in medicinal chemistry, serving as the foundational structure for a multitude of therapeutic agents.[1] Its versatility has led to its incorporation into numerous drugs, most notably within the class of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) such as diclofenac.[2] These agents primarily exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are critical for prostaglandin synthesis in inflammatory pathways.[3][4] This guide provides an in-depth comparison of a specific derivative, 2-[4-(Methanesulfonyloxy)phenyl]acetic acid, against other key phenylacetic acid analogues. We will dissect the nuanced structural differences, particularly the distinction between a methanesulfonyloxy (mesylate) group and a methylsulfonyl (sulfone) group, to elucidate their profound impact on biological activity, mechanism of action, and metabolic fate. This analysis is designed for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships (SAR) that govern the efficacy and safety of this important class of molecules.

The Phenylacetic Acid Core: A Privileged Scaffold

Phenylacetic acid and its derivatives are fundamental building blocks for a wide array of pharmaceuticals.[1][2] The core structure consists of a phenyl group attached to an acetic acid moiety. Modifications to the phenyl ring and the acetic acid side chain allow for the fine-tuning of a compound's pharmacological properties.

Caption: General structure of the phenylacetic acid scaffold highlighting potential modification sites.

Structural Showdown: Sulfone vs. Mesylate Moiety

A critical divergence in the design of phenylacetic acid-based drugs is the nature of the sulfur-containing substituent at the para-position of the phenyl ring. This is exemplified by comparing 2-[4-(Methanesulfonyloxy )phenyl]acetic acid with 4-(Methylsulfonyl )phenylacetic acid, a key intermediate in the synthesis of selective COX-2 inhibitors like Etoricoxib.[5]

  • 4-(Methylsulfonyl)phenylacetic acid : Features a methylsulfonyl (sulfone) group (-SO₂CH₃) directly attached to the phenyl ring. The C-S bond is highly stable and resistant to metabolic cleavage. This sulfone group is a hallmark of many selective COX-2 inhibitors ("coxibs"), as it fits snugly into a specific side pocket of the COX-2 enzyme active site, contributing to their selectivity over COX-1.[6]

  • This compound : Features a methanesulfonyloxy (mesylate) group (-OSO₂CH₃). The key difference is the oxygen atom linking the sulfonyl group to the phenyl ring. This C-O-S linkage makes the mesylate an excellent leaving group, susceptible to hydrolysis.

This seemingly minor structural variance—the presence of a single oxygen atom—fundamentally alters the molecule's chemical personality and its likely biological role.

G cluster_sulfone Stable Sulfone Moiety cluster_mesylate Labile Mesylate Moiety Sulfone 4-(Methylsulfonyl)phenylacetic acid Sulfone_Struct Phenyl-SO₂CH₃ Mesylate This compound Sulfone_Note Metabolically Stable Key for COX-2 Selectivity Sulfone_Struct->Sulfone_Note Mesylate_Struct Phenyl-O-SO₂CH₃ Mesylate_Note Potential Prodrug Susceptible to Hydrolysis Mesylate_Struct->Mesylate_Note

Caption: Structural and functional comparison of the sulfone and mesylate groups in phenylacetic acid derivatives.

The Prodrug Hypothesis: A Pathway to Activation

The chemical nature of the mesylate group in this compound strongly suggests its role as a prodrug.[7][8] Prodrugs are inactive or less active molecules that are converted into the active therapeutic agent within the body, often through enzymatic action.[9] In this case, the mesylate ester is susceptible to hydrolysis by esterase enzymes, which would cleave the bond to release the active metabolite, 4-Hydroxyphenylacetic acid, and methanesulfonic acid.

This strategy could offer several advantages in drug development:

  • Improved Bioavailability: The prodrug might have better absorption characteristics than the active metabolite.

  • Targeted Release: If the converting enzymes are concentrated in specific tissues, it could lead to localized drug activation.

  • Modified Pharmacokinetics: The conversion rate can influence the duration of action of the active drug.

Prodrug_Metabolism Prodrug This compound (Prodrug) Enzyme Esterases (in vivo hydrolysis) Prodrug->Enzyme Metabolic Conversion ActiveMetabolite 4-Hydroxyphenylacetic acid (Active Metabolite) Enzyme->ActiveMetabolite Byproduct Methanesulfonic Acid Enzyme->Byproduct

Caption: Proposed metabolic activation pathway of this compound into its active phenolic metabolite.

Comparative Biological Activity: COX Inhibition Profile

The primary mechanism of action for many anti-inflammatory phenylacetic acid derivatives is the inhibition of COX-1 and COX-2.[10] Non-selective inhibitors block both isoforms, which can lead to gastrointestinal side effects due to the inhibition of protective prostaglandins produced by COX-1. Selective COX-2 inhibitors were developed to mitigate these risks.[4] The table below compares the inhibitory potential of several key derivatives.

CompoundKey Structural FeatureTarget(s)IC₅₀ (COX-1) µMIC₅₀ (COX-2) µMSelectivity Index (COX-1/COX-2)Remarks
Diclofenac 2,6-dichloroanilineCOX-1/COX-2~7.0~2.0~3.5Non-selective NSAID; potent anti-inflammatory.
Celecoxib Pyrazole, SulfonamideCOX-2 >> COX-1~15.0~0.05~300First-generation selective COX-2 inhibitor.[3][11]
Rofecoxib Furanone, SulfoneCOX-2 >> COX-1~18.8~0.53~36Highly selective; withdrawn due to cardiovascular risks.[6][12]
4-(Methylsulfonyl)phenylacetic acid based inhibitors (e.g., Etoricoxib) Pyridine, SulfoneCOX-2 >> COX-1~120~1.1~109High selectivity for COX-2.[10]
This compound Phenyl, MesylateProdrugLikely lowLikely lowN/AExpected to be inactive until hydrolyzed to its metabolite.
4-Hydroxyphenylacetic acid Phenyl, PhenolCOX-1/COX-2VariableVariableLowThe active metabolite; expected to be a non-selective COX inhibitor.

Note: IC₅₀ values are representative and can vary based on assay conditions. The activity of 4-Hydroxyphenylacetic acid is context-dependent and generally less potent than dedicated NSAIDs.

Experimental Protocols

To empirically validate the hypotheses presented, the following experimental workflows are proposed.

Protocol 1: Synthesis of this compound

This protocol describes a standard method for synthesizing the target compound from a commercially available precursor.

Objective: To synthesize this compound via mesylation of 4-hydroxyphenylacetic acid.

Materials:

  • 4-Hydroxyphenylacetic acid

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM)

  • Hydrochloric acid (1M HCl)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 4-hydroxyphenylacetic acid (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Add triethylamine (1.2 eq) dropwise to the solution.

  • Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding 1M HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the final product, this compound.

  • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay

This protocol provides a reliable method for determining the inhibitory potency and selectivity of test compounds.

Objective: To measure the IC₅₀ values of test compounds against human recombinant COX-1 and COX-2.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Prostaglandin E₂ (PGE₂) EIA Kit

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the assay buffer, enzyme (either COX-1 or COX-2), and the test compound dilution. Pre-incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding arachidonic acid to each well.

  • Incubate for a defined period (e.g., 10 minutes) at 37°C.

  • Stop the reaction by adding a quenching solution (e.g., 1M HCl).

  • Quantify the amount of PGE₂ produced in each well using a competitive EIA kit according to the manufacturer's instructions.

  • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) using non-linear regression analysis.

  • Calculate the Selectivity Index (SI) as IC₅₀ (COX-1) / IC₅₀ (COX-2).

Protocol 3: In Vitro Metabolic Stability and Prodrug Conversion Assay

This workflow is designed to test the hypothesis that this compound is a prodrug.

Objective: To determine the rate of conversion of the mesylate prodrug to its hydroxy metabolite in the presence of liver microsomes.

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation A Prepare Liver Microsomes (e.g., Human S9 fraction) D Combine Microsomes, Buffer, and NADPH system A->D B Prepare NADPH regenerating system B->D C Prepare Prodrug Stock Solution (10 mM in DMSO) F Add Prodrug to start reaction C->F E Pre-incubate at 37°C D->E E->F G Incubate at 37°C with shaking F->G H Aliquots taken at time points (0, 5, 15, 30, 60 min) G->H I Quench with cold Acetonitrile H->I J Centrifuge to pellet protein I->J K Analyze supernatant by LC-MS/MS J->K L Quantify Prodrug disappearance and Metabolite appearance K->L M Calculate half-life (t½) L->M

Caption: Experimental workflow for the in vitro metabolic stability and prodrug conversion assay.

Conclusion and Future Directions

The comparison between this compound and its sulfone-containing counterparts reveals a fundamental strategic divergence in drug design. While the stable sulfone moiety has been expertly utilized to achieve high selectivity for the COX-2 enzyme, the labile mesylate group positions its parent molecule as a potential prodrug for 4-hydroxyphenylacetic acid.

This prodrug approach presents both opportunities and challenges. The key determinant of its therapeutic potential will be the interplay between its rate of conversion and the intrinsic activity and safety profile of the resulting metabolite. Future research should focus on:

  • In Vivo Pharmacokinetics: Confirming the conversion of the prodrug and characterizing the absorption, distribution, metabolism, and excretion (ADME) profiles of both the parent and the metabolite in animal models.

  • Pharmacodynamic Studies: Evaluating the anti-inflammatory and analgesic efficacy of the prodrug in relevant in vivo models, such as carrageenan-induced paw edema in rats.

  • Safety and Toxicology: Assessing the toxicological profile of the prodrug and its metabolites, with particular attention to potential off-target effects of the reactive mesylate or the phenolic metabolite.

By understanding these critical differences, researchers can better leverage the phenylacetic acid scaffold to design next-generation therapeutics with optimized efficacy, selectivity, and safety profiles.

References

A Guide to Ensuring Reproducibility in Experiments with 2-[4-(Methanesulfonyloxy)phenyl]acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The reproducibility of experimental results is the cornerstone of scientific integrity. In the realm of pharmaceutical development and organic synthesis, the consistency of outcomes is not just a matter of academic rigor but a critical factor in ensuring the safety and efficacy of therapeutic agents. This guide provides an in-depth analysis of 2-[4-(Methanesulfonyloxy)phenyl]acetic acid, a sulfonate ester of significant interest, with a focus on the factors influencing the reproducibility of experimental results. We will explore the underlying chemical principles, compare its performance with relevant alternatives, and provide actionable protocols to validate its use and ensure consistent outcomes.

Understanding this compound: A Dual-Nature Reagent

This compound, with the chemical formula C9H10O5S, is a molecule that combines the structural features of a phenylacetic acid derivative and a methanesulfonate (mesylate) ester.[1][2] This dual functionality makes it a versatile reagent in organic synthesis. The phenylacetic acid moiety is a common structural motif in many biologically active compounds, while the methanesulfonyloxy group is an excellent leaving group, making the benzylic position susceptible to nucleophilic attack.

However, it is this very reactivity that can be a source of irreproducibility. Sulfonate esters are potent alkylating agents, and their stability and reactivity are highly dependent on reaction conditions.[3] Understanding the factors that govern these properties is paramount to achieving consistent experimental outcomes.

Factors Influencing Reproducibility: A Deep Dive

The reproducibility of reactions involving this compound is contingent on several critical factors, primarily revolving around the stability and reactivity of the sulfonate ester group.

Reagent Quality and Purity

The purity of this compound is a primary determinant of reproducibility. Impurities can arise from the synthesis of the reagent itself or from its degradation over time. Even minor impurities can have a significant impact on reaction yields and the formation of byproducts.[4][5][6]

Common Impurities and Their Impact:

  • Starting Materials: Incomplete reaction or purification during the synthesis of the reagent can lead to the presence of starting materials, such as 4-hydroxyphenylacetic acid and methanesulfonyl chloride.

  • Hydrolysis Products: Sulfonate esters are susceptible to hydrolysis, which can be catalyzed by acids or bases, yielding the corresponding alcohol (4-hydroxyphenylacetic acid) and methanesulfonic acid. The presence of these acidic and nucleophilic species can alter the reaction environment and lead to inconsistent results.

  • Side-Reaction Products: During synthesis or storage, side reactions can lead to the formation of various impurities that may interfere with the intended reaction.

Reaction Conditions

The conditions under which a reaction is performed play a pivotal role in determining its outcome. For reactions involving sulfonate esters, temperature, solvent, and the nature of the base used are critical parameters.

  • Temperature: Higher temperatures can accelerate the desired reaction but may also promote side reactions and decomposition of the sulfonate ester. Careful temperature control is therefore essential.

  • Solvent: The polarity and nucleophilicity of the solvent can significantly influence the reaction pathway. Protic solvents, for example, can participate in solvolysis reactions, leading to the formation of unwanted byproducts.

  • Base: The choice of base is crucial in reactions where the carboxylic acid moiety of this compound needs to be deprotonated or when a base is used to neutralize acidic byproducts. The strength and nucleophilicity of the base can affect the stability of the sulfonate ester.

The Nature of the Nucleophile

In nucleophilic substitution reactions, the nature of the nucleophile is a key factor. Stronger, "harder" nucleophiles will react more readily with the electrophilic carbon bearing the mesylate group. The concentration and mode of addition of the nucleophile can also impact the reaction's selectivity and yield.

Performance Comparison: Alternatives to this compound

While this compound is a valuable reagent, several alternatives can be considered depending on the specific application. The choice of reagent often involves a trade-off between reactivity, stability, and cost.

A key application for a related compound, 4-(methylsulfonyl)phenylacetic acid, is in the synthesis of the selective COX-2 inhibitor, Etoricoxib.[3][7][8][9][10][11] In this context, the sulfone moiety is already present in the final product. However, if the goal is to introduce a good leaving group for subsequent nucleophilic substitution, other sulfonate esters can be employed.

Reagent/MethodLeaving Group AbilityStabilityCommon ApplicationsConsiderations
This compound Good (Mesylate)ModerateIntroduction of a phenylacetic acid moiety with an activated benzylic position for nucleophilic substitution.Susceptible to hydrolysis. Purity is critical for reproducibility.
2-[4-(p-Toluenesulfonyloxy)phenyl]acetic acid (Tosylates) Very Good (Tosylate)Generally more stable than mesylates.Similar to mesylates, often used when a more reactive leaving group is desired.[9]Can be more expensive than the corresponding mesylates.
2-[4-(Trifluoromethanesulfonyloxy)phenyl]acetic acid (Triflates) Excellent (Triflate)Highly reactive, less stable.Used when a very reactive leaving group is required for unreactive substrates.[9]Can be prone to decomposition and side reactions if not handled carefully.
In situ activation of 4-hydroxyphenylacetic acid Varies (e.g., with SOCl2, PBr3)N/A (formed in the reaction mixture)Direct conversion of the hydroxyl group to a leaving group.Can introduce additional reagents and byproducts that may affect reproducibility.

Experimental Protocols: Ensuring Self-Validating Systems

To ensure the reproducibility of experimental results, it is essential to follow well-defined and validated protocols. Below are example protocols for the quality control of this compound and a general procedure for its use in a nucleophilic substitution reaction.

Quality Control of this compound via High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the purity of the reagent.

Objective: To determine the purity of this compound and identify potential impurities.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid

  • Reference standards for potential impurities (e.g., 4-hydroxyphenylacetic acid)

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to obtain a 1 mg/mL solution.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 30 °C

    • Detection wavelength: 254 nm

    • Gradient elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 95 5
      20 5 95
      25 5 95
      26 95 5

      | 30 | 95 | 5 |

  • Analysis:

    • Inject the sample solution and record the chromatogram.

    • Identify the main peak corresponding to this compound.

    • Identify and quantify any impurity peaks by comparing their retention times with those of the reference standards and by using the area percentage method.

Acceptance Criteria: The purity of the reagent should be ≥ 98% (area percent).

General Protocol for Nucleophilic Substitution

This protocol provides a general framework for a nucleophilic substitution reaction using this compound.

Objective: To perform a reproducible nucleophilic substitution reaction.

Materials:

  • This compound (high purity)

  • Nucleophile (e.g., sodium azide, sodium cyanide)

  • Anhydrous aprotic solvent (e.g., DMF, DMSO, acetonitrile)

  • Inert atmosphere (e.g., nitrogen, argon)

Procedure:

  • Reaction Setup:

    • To a dry, inert-atmosphere-flushed flask, add this compound (1 equivalent).

    • Add the anhydrous aprotic solvent.

  • Addition of Nucleophile:

    • Dissolve the nucleophile (1.1 equivalents) in the anhydrous solvent and add it dropwise to the reaction mixture at a controlled temperature (e.g., 0 °C or room temperature).

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.

  • Work-up and Purification:

    • Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain the desired product.

Self-Validation:

  • Consistency Check: Run the reaction in parallel under identical conditions to check for consistency in yield and purity.

  • Impurity Profiling: Analyze the crude and purified product by HPLC or GC-MS to identify and quantify any byproducts.

Visualization of Key Concepts

To further clarify the concepts discussed, the following diagrams illustrate the chemical structure and a typical reaction workflow.

Caption: Factors influencing the reproducibility of nucleophilic substitution.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Validation P1 Verify Reagent Purity (HPLC) P2 Dry Glassware & Inert Atmosphere P1->P2 R1 Dissolve Reagent in Anhydrous Solvent P2->R1 R2 Controlled Addition of Nucleophile R1->R2 R3 Monitor Reaction (TLC/HPLC) R2->R3 W1 Quench Reaction R3->W1 W2 Extract Product W1->W2 W3 Purify (Chromatography/Recrystallization) W2->W3 V1 Analyze Purity & Yield W3->V1 V2 Compare with Parallel Reaction V1->V2

Caption: A self-validating experimental workflow for reproducible results.

Conclusion: A Call for Rigor and Validation

Achieving reproducible experimental results with this compound, as with any reactive chemical, demands a thorough understanding of its chemical properties and a meticulous approach to experimental design and execution. By prioritizing reagent quality, carefully controlling reaction conditions, and implementing robust analytical validation, researchers can significantly enhance the reliability and consistency of their findings. This guide serves as a foundational resource for scientists and professionals in the pharmaceutical industry, empowering them to build more robust and reproducible synthetic processes.

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-[4-(Methanesulfonyloxy)phenyl]acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Analytical Rigor

In pharmaceutical development, the integrity of analytical data is paramount. Every result, from early-stage impurity profiling to late-stage quality control, underpins critical decisions that affect product safety and efficacy. The subject of our focus, 2-[4-(Methanesulfonyloxy)phenyl]acetic acid, often serves as a key starting material or intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its purity and concentration must be monitored with unerring accuracy.

This guide moves beyond the validation of a single analytical method. We delve into the critical process of cross-validation , a comparative study designed to demonstrate that two distinct analytical procedures are equivalent for a specific intended purpose.[1][2] Such an undertaking is essential when, for example, a method is transferred between laboratories, or when a project transitions from a simpler screening method to a more definitive one.[3][4] Here, we provide a comprehensive comparison of two orthogonal methods for the analysis of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

This document is structured to provide not just the "how," but the "why." We will explore the causality behind our experimental choices, grounding our protocols in the authoritative guidelines set forth by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[5][6][7]

The Analyte: this compound

Before comparing analytical methods, we must understand the analyte. This compound is a polar, non-volatile organic compound. Its structure contains a carboxylic acid group, making it amenable to reversed-phase chromatography, but its low volatility necessitates derivatization for gas chromatography.

Caption: Chemical structure of the analyte.

Chapter 1: Foundations of Method Validation

An analytical method is only as reliable as its validation. The objective of validation is to demonstrate that the procedure is fit for its intended purpose.[8] Before we can cross-validate two methods, each must first be individually and rigorously validated according to ICH Q2(R2) guidelines.[6][7][9] Key performance characteristics include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components).[9]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[1]

  • Accuracy: The closeness of test results obtained by the method to the true value.[9]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.[10]

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[9]

Chapter 2: Comparative Analytical Methodologies

We will compare a robust HPLC-UV method against a highly specific GC-MS method. This choice is deliberate; comparing two orthogonal techniques provides a higher degree of confidence in the results.

Method A: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

Principle & Rationale: RP-HPLC is the workhorse of pharmaceutical analysis for its versatility and applicability to a wide range of compounds. For this compound, its polar carboxylic acid group and aromatic ring make it an ideal candidate for this technique. We utilize a C18 stationary phase, which retains the analyte based on hydrophobic interactions. The mobile phase, a mixture of acidified water and acetonitrile, allows for the controlled elution of the analyte. UV detection is suitable due to the presence of the chromophoric phenyl group.

Method B: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Principle & Rationale: GC-MS offers exceptional specificity and sensitivity. The mass spectrometer acts as a highly selective detector, identifying compounds based on their mass-to-charge ratio. However, the analyte's carboxylic acid group and high molecular weight make it non-volatile. Therefore, a critical derivatization step is required to convert the analyte into a more volatile and thermally stable form suitable for GC analysis. We will use N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to silylate the carboxylic acid proton, thereby increasing its volatility.

Chapter 3: Experimental Protocols for Individual Method Validation

The following protocols are detailed frameworks. Laboratories must adapt them based on available equipment and specific sample matrices.

Protocol 3.1: Validation of the HPLC-UV Method
  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

    • Mobile Phase: A: 0.1% Phosphoric Acid in Water; B: Acetonitrile

    • Gradient: 70% A to 30% A over 15 minutes

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 228 nm[11]

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

  • Validation Procedure:

    • Specificity: Analyze a blank (diluent), a placebo sample, and the analyte spiked into the placebo. Peak purity analysis using a photodiode array (PDA) detector should be performed to confirm no co-eluting peaks.

    • Linearity: Prepare a series of at least five standard solutions covering 50% to 150% of the expected working concentration. Plot the peak area against concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

    • Accuracy: Analyze samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. Calculate the percent recovery at each level.

    • Precision (Repeatability & Intermediate):

      • Repeatability: Perform six replicate injections of a standard solution at 100% concentration.

      • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument. Calculate the Relative Standard Deviation (%RSD) for both sets of measurements.

    • LOQ: Determine the concentration at which the signal-to-noise ratio is approximately 10:1 and verify that the precision (%RSD) and accuracy (% Recovery) at this concentration are acceptable.

Protocol 3.2: Validation of the GC-MS Method
  • Derivatization Procedure:

    • To 1 mL of the sample solution (in a suitable aprotic solvent like ethyl acetate), add 100 µL of BSTFA with 1% TMCS.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

  • Chromatographic Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness

    • Carrier Gas: Helium at 1.2 mL/min (constant flow)

    • Inlet Temperature: 250°C

    • Oven Program: Start at 100°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.

    • MS Conditions: Electron Ionization (EI) at 70 eV. Scan range 50-450 amu. For quantitation, use Selected Ion Monitoring (SIM) of characteristic ions of the silylated derivative.

  • Validation Procedure:

    • Follow the same validation steps as for HPLC (Specificity, Linearity, Accuracy, Precision, LOQ), ensuring the derivatization step is included for all standards and samples. For specificity, the MS provides an orthogonal confirmation by comparing mass spectra.

Chapter 4: The Cross-Validation Study

With both methods individually validated, we can now perform the cross-validation to demonstrate their equivalence.[12] The core principle is to analyze the exact same set of samples using both procedures and compare the results.[2]

Caption: Workflow for the cross-validation of two analytical methods.

Protocol 4.1: Cross-Validation Execution
  • Sample Preparation: Prepare a single batch of at least three samples of this compound at different concentrations (e.g., low, medium, high) within the validated range of both methods.

  • Analysis:

    • Analyze each sample in triplicate using the validated HPLC-UV method.

    • Analyze the exact same samples in triplicate using the validated GC-MS method (including the derivatization step).

  • Data Evaluation: For each sample, calculate the mean result from the HPLC-UV method and the mean result from the GC-MS method.

  • Statistical Comparison: Calculate the percent difference between the mean results from the two methods for each sample. A Student's t-test can also be applied to determine if there is a statistically significant difference between the datasets.

Data Presentation & Acceptance Criteria

All quantitative validation and cross-validation data should be summarized in tables for clarity.

Table 1: Example Validation Summary

Validation ParameterHPLC-UV MethodGC-MS MethodAcceptance Criteria (ICH)
Linearity (r²) 0.99950.9992≥ 0.999
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 101.5%98.0% - 102.0%
Precision (%RSD)
- Repeatability0.85%0.92%≤ 2.0%
- Intermediate1.15%1.35%≤ 2.0%
LOQ (µg/mL) 0.500.15Demonstrate acceptable accuracy & precision

Table 2: Example Cross-Validation Comparative Data

Sample IDHPLC-UV Result (µg/mL)GC-MS Result (µg/mL)% Difference
Sample 1 (Low Conc.)50.551.11.18%
Sample 2 (Mid Conc.)101.299.8-1.38%
Sample 3 (High Conc.)149.5150.90.93%

Acceptance Criterion: The mean results obtained from the two methods should show no statistically significant difference. A common industry practice is to accept the methods as equivalent if the percent difference for each sample is within ±5.0%.

Discussion & Conclusion

This guide has detailed a framework for the individual validation and subsequent cross-validation of two orthogonal analytical methods—HPLC-UV and GC-MS—for the analysis of this compound.

  • The HPLC-UV method is robust, rapid, and requires minimal sample preparation, making it ideal for routine QC testing and high-throughput screening.

  • The GC-MS method , while more complex due to the derivatization step, offers superior specificity and a lower limit of quantitation. This makes it exceptionally well-suited for impurity identification, structure elucidation, and trace-level analysis.

The successful cross-validation of these two methods provides a high degree of confidence that the analytical results are accurate and reliable, irrespective of the chosen technique. It ensures data continuity as projects evolve and facilitates seamless method transfer between different laboratories and analytical platforms.[3][13] By adhering to the principles of scientific integrity and the guidance of regulatory authorities, researchers can ensure that their analytical data is defensible, trustworthy, and fit for purpose.

References

A Senior Application Scientist's Guide to the Structure-Activity Relationship of 2-[4-(Methanesulfonyloxy)phenyl]acetic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 2-[4-(Methanesulfonyloxy)phenyl]acetic acid analogs. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced interplay between chemical structure and biological activity, offering a framework for the rational design of novel anti-inflammatory and anticancer agents. By synthesizing established principles of medicinal chemistry with detailed experimental protocols, this guide aims to empower researchers to navigate the complexities of developing potent and selective therapeutic agents.

Introduction: The Therapeutic Potential of Phenylacetic Acid Derivatives

Phenylacetic acid derivatives represent a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs) that primarily exert their therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes.[1] These enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2] While COX-1 is constitutively expressed and plays a role in physiological functions such as maintaining the integrity of the gastrointestinal mucosa, COX-2 is inducible and its expression is upregulated at sites of inflammation.[1] Consequently, the development of selective COX-2 inhibitors has been a major focus in drug discovery to minimize the gastrointestinal side effects associated with non-selective NSAIDs.[1][3]

The core scaffold of this compound presents a unique starting point for analog development. The methanesulfonyloxy group, in particular, offers intriguing possibilities for modulating the electronic and steric properties of the molecule, potentially influencing its binding affinity and selectivity for the COX enzymes. Furthermore, structural modifications of this scaffold may lead to the discovery of analogs with novel mechanisms of action, including potential anticancer properties.[4][5] This guide will explore the critical structural features that govern the biological activity of these analogs and provide the experimental framework for their evaluation.

Decoding the Structure-Activity Relationship (SAR)

The biological activity of this compound analogs is intricately linked to their chemical structure. Understanding these relationships is paramount for designing compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles. The following sections dissect the key structural components and their influence on anti-inflammatory and potential anticancer activities.

The Phenylacetic Acid Moiety: The Anchor for Activity

The phenylacetic acid group is a common feature in many NSAIDs and serves as a crucial anchor for binding to the active site of COX enzymes. The carboxylic acid function is particularly important for interacting with key amino acid residues, such as arginine, within the enzyme's active site.

The Central Phenyl Ring: A Scaffold for Modification

The central phenyl ring provides the foundational structure for attaching various functional groups. The substitution pattern on this ring significantly impacts the molecule's overall shape, electronic distribution, and lipophilicity, all of which are critical determinants of biological activity.

The Methanesulfonyloxy Group: A Key Modulator of Potency and Selectivity

The methanesulfonyloxy (-OSO₂CH₃) group at the para-position of the phenyl ring is a distinguishing feature of this class of compounds. This electron-withdrawing group can influence the acidity of the carboxylic acid and participate in interactions within the enzyme's binding pocket.

  • Electronic Effects: The strong electron-withdrawing nature of the methanesulfonyloxy group can enhance the acidity of the carboxylic acid, potentially leading to stronger interactions with basic residues in the COX active site.

  • Steric and Hydrophobic Interactions: The size and orientation of the methanesulfonyloxy group can influence how the molecule fits into the hydrophobic channel of the COX enzyme. Quantitative structure-activity relationship (QSAR) studies on similar COX-2 inhibitors have shown that hydrophobic and steric parameters are crucial for activity.[6]

Bioisosteric Replacements and Further Modifications

Systematic modifications of the core structure can lead to the identification of analogs with improved properties. Key strategies include:

  • Bioisosteric Replacement of the Sulfonate: Replacing the methanesulfonyloxy group with other sulfonamide or related functionalities can impact potency and selectivity. For instance, the sulfonamide group (SO₂NH₂) is a key feature of selective COX-2 inhibitors like celecoxib.[1]

  • Substitution on the Phenyl Ring: Introducing various substituents (e.g., halogens, alkyl groups, methoxy groups) on the phenyl ring can modulate lipophilicity and steric bulk, thereby influencing COX-1/COX-2 selectivity.[7]

  • Modifications of the Acetic Acid Side Chain: Altering the length or conformation of the acetic acid side chain can affect the compound's interaction with the enzyme's active site.

Comparative Performance of Analogs: An Illustrative Overview

While specific experimental data for a wide range of this compound analogs is not extensively available in the public domain, we can construct an illustrative comparison based on established SAR principles for COX inhibitors. The following table provides a hypothetical comparison of analogs with modifications at key positions.

Analog Modification Predicted COX-2 IC₅₀ (µM) Predicted COX-1 IC₅₀ (µM) Predicted Selectivity Index (COX-1/COX-2) Rationale for Predicted Activity
Parent Compound This compound1.52516.7Baseline activity of the core scaffold.
Analog A Replacement of -OSO₂CH₃ with -SO₂NH₂0.51530The sulfonamide group is known to enhance COX-2 selectivity.[1]
Analog B Introduction of a chloro group at the 3-position0.81012.5Halogen substitution can increase lipophilicity and potency.[7]
Analog C Replacement of the phenyl ring with a pyridine ring> 10> 50-Alteration of the core scaffold may disrupt essential binding interactions.
Analog D Esterification of the carboxylic acid> 20> 100-The free carboxylic acid is crucial for binding to the COX active site.

Experimental Protocols for Evaluation

The rigorous evaluation of novel analogs requires a suite of well-defined in vitro and in vivo assays. The following protocols provide a standardized framework for assessing the anti-inflammatory and anticancer potential of this compound derivatives.

In Vitro Anti-Inflammatory Assays

This assay is fundamental for determining the potency and selectivity of the synthesized analogs.

  • Principle: The assay measures the ability of a compound to inhibit the conversion of arachidonic acid to prostaglandin E₂ (PGE₂) by purified COX-1 and COX-2 enzymes.

  • Methodology:

    • Purified recombinant human COX-1 or COX-2 enzyme is pre-incubated with various concentrations of the test compound or vehicle control.

    • The reaction is initiated by the addition of arachidonic acid.

    • After a defined incubation period, the reaction is stopped, and the amount of PGE₂ produced is quantified using an enzyme-linked immunosorbent assay (ELISA).

    • The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

This assay provides a preliminary indication of anti-inflammatory activity.[8]

  • Principle: Inflammation can lead to the denaturation of proteins. This assay measures the ability of a compound to inhibit heat-induced denaturation of bovine serum albumin (BSA).[8]

  • Methodology:

    • A solution of BSA is prepared in phosphate-buffered saline (pH 6.3).

    • Test compounds at various concentrations are added to the BSA solution.

    • The mixture is incubated at 37°C for 20 minutes and then heated at 70°C for 5 minutes.

    • After cooling, the turbidity is measured spectrophotometrically at 660 nm.

    • The percentage of inhibition of protein denaturation is calculated.

In Vivo Anti-Inflammatory Assays

This is a classic and widely used model for evaluating acute inflammation.

  • Principle: Subplantar injection of carrageenan induces a localized inflammatory response characterized by edema. The ability of a test compound to reduce this edema is a measure of its anti-inflammatory activity.

  • Methodology:

    • Wistar rats are fasted overnight.

    • The initial paw volume of each rat is measured using a plethysmometer.

    • The test compound, reference drug (e.g., indomethacin), or vehicle is administered orally or intraperitoneally.

    • After a specific time (e.g., 1 hour), 0.1 mL of 1% carrageenan solution is injected into the subplantar region of the right hind paw.

    • Paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

    • The percentage of inhibition of edema is calculated for each group.

In Vitro Anticancer Assays

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

  • Principle: The assay measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.

  • Methodology:

    • Cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) are seeded in 96-well plates and allowed to attach overnight.[5]

    • The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

    • MTT solution is added to each well, and the plates are incubated to allow formazan crystal formation.

    • The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined.

Visualizing the Mechanism of Action

To better understand the potential mechanism of action of this compound analogs, we can visualize the COX-2 inhibition pathway and the experimental workflow for evaluating anti-inflammatory activity using Graphviz.

COX_Inhibition_Pathway Arachidonic Acid Arachidonic Acid COX-2 Enzyme COX-2 Enzyme Arachidonic Acid->COX-2 Enzyme Substrate Prostaglandins (PGs) Prostaglandins (PGs) COX-2 Enzyme->Prostaglandins (PGs) Catalyzes Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (PGs)->Inflammation, Pain, Fever Mediates Analog Analog Analog->COX-2 Enzyme Inhibits

Caption: Inhibition of the COX-2 pathway by a this compound analog.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis of Analogs Synthesis of Analogs COX-1/COX-2 Inhibition Assay COX-1/COX-2 Inhibition Assay Synthesis of Analogs->COX-1/COX-2 Inhibition Assay Protein Denaturation Assay Protein Denaturation Assay Synthesis of Analogs->Protein Denaturation Assay MTT Assay (Anticancer) MTT Assay (Anticancer) Synthesis of Analogs->MTT Assay (Anticancer) Carrageenan-Induced Paw Edema Carrageenan-Induced Paw Edema COX-1/COX-2 Inhibition Assay->Carrageenan-Induced Paw Edema Promising candidates

Caption: Experimental workflow for the evaluation of novel analogs.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel anti-inflammatory and potentially anticancer agents. A thorough understanding of the structure-activity relationships is the cornerstone of designing next-generation therapeutics with improved efficacy and safety profiles. The experimental protocols and conceptual frameworks presented in this guide provide a robust starting point for researchers in this exciting field.

Future research should focus on synthesizing a diverse library of analogs and systematically evaluating their biological activities. The integration of computational modeling and QSAR studies can further refine the drug design process, accelerating the identification of lead compounds. Ultimately, a multidisciplinary approach that combines synthetic chemistry, pharmacology, and molecular biology will be essential to unlock the full therapeutic potential of this promising class of compounds.

References

A Comparative Guide to the Efficacy of Methylsulfonylphenyl-Containing COX-2 Inhibitors in Preclinical Models of Inflammation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the preclinical efficacy of emerging methylsulfonylphenyl-containing cyclooxygenase-2 (COX-2) inhibitors against established therapeutic agents. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic underpinnings, comparative potency, and detailed experimental protocols of these compounds in relevant in vitro and in vivo models of inflammation and pain.

Introduction: The Rationale for Targeting COX-2 with Methylsulfonylphenyl Moieties

The discovery of two isoforms of the cyclooxygenase (COX) enzyme, COX-1 and COX-2, revolutionized the development of non-steroidal anti-inflammatory drugs (NSAIDs). While COX-1 is constitutively expressed and plays a crucial role in physiological homeostasis, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation, making it a prime therapeutic target. Selective inhibition of COX-2 offers the potential for potent anti-inflammatory and analgesic effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.

The methylsulfonylphenyl group has emerged as a key pharmacophore in the design of highly selective COX-2 inhibitors. This electron-withdrawing moiety can interact with a specific side pocket in the COX-2 active site, contributing to the high affinity and selectivity of these compounds. While the specific compound "2-[4-(Methanesulfonyloxy)phenyl]acetic acid" is not extensively characterized in the scientific literature, a class of structurally related derivatives bearing the 4-(methylsulfonyl)phenyl moiety has demonstrated significant promise. This guide will focus on the comparative efficacy of these novel compounds, benchmarking them against the well-established COX-2 inhibitors Celecoxib, Rofecoxib, and Etoricoxib.

Mechanism of Action: Selective Inhibition of the Prostaglandin Synthesis Pathway

The anti-inflammatory effects of methylsulfonylphenyl-containing compounds and other selective COX-2 inhibitors stem from their ability to block the production of prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.

Prostaglandin Synthesis Pathway and COX-2 Inhibition

The synthesis of prostaglandins begins with the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then converted to prostaglandin H2 (PGH2) by the COX enzymes. PGH2 serves as a precursor for the synthesis of various bioactive prostanoids, including PGE2, a potent inflammatory mediator. COX-2 is the primary isoform responsible for the elevated production of PGE2 during inflammation. By selectively binding to the active site of COX-2, these inhibitors prevent the conversion of arachidonic acid to PGH2, thereby reducing the levels of pro-inflammatory prostaglandins.[1][2][3][4]

Prostaglandin Synthesis Pathway Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 Prostaglandin G2 (PGG2) Prostaglandin G2 (PGG2) Arachidonic Acid->Prostaglandin G2 (PGG2) COX-1 / COX-2 Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) Prostaglandin G2 (PGG2)->Prostaglandin H2 (PGH2) Peroxidase Activity of COX Prostaglandins (PGE2, PGD2, etc.) Prostaglandins (PGE2, PGD2, etc.) Prostaglandin H2 (PGH2)->Prostaglandins (PGE2, PGD2, etc.) Isomerases Thromboxane A2 Thromboxane A2 Prostaglandin H2 (PGH2)->Thromboxane A2 Thromboxane Synthase Prostacyclin (PGI2) Prostacyclin (PGI2) Prostaglandin H2 (PGH2)->Prostacyclin (PGI2) Prostacyclin Synthase Methylsulfonylphenyl Derivatives\n(e.g., 2-(4-methylsulfonylphenyl) indoles) Methylsulfonylphenyl Derivatives (e.g., 2-(4-methylsulfonylphenyl) indoles) Methylsulfonylphenyl Derivatives\n(e.g., 2-(4-methylsulfonylphenyl) indoles)->Arachidonic Acid

Caption: Inhibition of the Prostaglandin Synthesis Pathway by Methylsulfonylphenyl Derivatives.

Comparative Efficacy: In Vitro and In Vivo Studies

The efficacy of novel methylsulfonylphenyl derivatives has been evaluated in a range of preclinical models and compared with that of established COX-2 inhibitors.

In Vitro COX-1 and COX-2 Inhibition

The selectivity of a COX-2 inhibitor is a critical determinant of its safety profile. This is typically assessed by determining the half-maximal inhibitory concentration (IC50) for both COX-1 and COX-2 enzymes and calculating the selectivity index (SI = IC50 COX-1 / IC50 COX-2). A higher SI indicates greater selectivity for COX-2.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Novel Methylsulfonylphenyl Derivatives
1-(3-methylsulfonylphenyl)-2-(4-methylphenyl)acetylene>1000.32>312.5[5]
2-(4-methylsulfonylphenyl) indole derivative (Compound 4b)11.840.11107.63[6]
2-(4-methylsulfonylphenyl) indole derivative (Compound 4d)10.320.1760.7[6]
Comparator Drugs
Celecoxib33.10.07472[5]
Rofecoxib>1000.50>200[5]
Indomethacin0.091.140.079[6]
In Vivo Anti-Inflammatory Activity

The anti-inflammatory potency of these compounds is often evaluated in rodent models of acute and chronic inflammation.

Carrageenan-Induced Paw Edema in Rats: This is a widely used model of acute inflammation.

CompoundDose (mg/kg)Inhibition of Edema (%)Time Point (hours)Reference
Novel Methylsulfonylphenyl Derivatives
1-(3-methylsulfonylphenyl)-2-(4-methylphenyl)acetylene129 (ED50)503[5]
2-(4-methylsulfonylphenyl) indole derivative (Compound 4b)2093.76[6]
2-(4-methylsulfonylphenyl) indole derivative (Compound 4d)2085.16[6]
Comparator Drugs
Celecoxib10.8 (ED50)503[5]
Indomethacin10966[6]

Adjuvant-Induced Arthritis in Rats: This model mimics some aspects of human rheumatoid arthritis.

CompoundDose (mg/kg/day)EffectReference
Comparator Drugs
Celecoxib3Significant inhibition of paw swelling, hyperalgesia, and joint destruction[6]
RofecoxibNot specifiedProtective effect on cartilage and bone destruction[7]

Experimental Protocols

In Vitro COX-1/COX-2 Inhibition Assay

This protocol outlines a common method for determining the IC50 values of test compounds against COX-1 and COX-2.[5][8][9][10]

In Vitro COX Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Prepare Reagents Prepare Reagents Prepare Test Compounds Prepare Test Compounds Prepare Reagents->Prepare Test Compounds Add Test Compounds/Vehicle Add Test Compounds/Vehicle Add Buffer, Heme, and COX Enzyme to Wells Add Buffer, Heme, and COX Enzyme to Wells Add Buffer, Heme, and COX Enzyme to Wells->Add Test Compounds/Vehicle Incubate for Inhibitor Binding Incubate for Inhibitor Binding Add Test Compounds/Vehicle->Incubate for Inhibitor Binding Add Arachidonic Acid Add Arachidonic Acid Incubate for Inhibitor Binding->Add Arachidonic Acid Incubate for Prostaglandin Production Incubate for Prostaglandin Production Add Arachidonic Acid->Incubate for Prostaglandin Production Stop Reaction Stop Reaction Incubate for Prostaglandin Production->Stop Reaction Measure Prostaglandin E2 Levels (EIA) Measure Prostaglandin E2 Levels (EIA) Calculate Percent Inhibition Calculate Percent Inhibition Measure Prostaglandin E2 Levels (EIA)->Calculate Percent Inhibition Determine IC50 Values Determine IC50 Values Calculate Percent Inhibition->Determine IC50 Values

Caption: Workflow for the in vitro COX inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer, heme, and stock solutions of test compounds and reference inhibitors in a suitable solvent (e.g., DMSO).

  • Enzyme and Cofactor Addition: In a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.

  • Inhibitor Incubation: Add serial dilutions of the test compounds or reference inhibitors to the wells. Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

  • Reaction Incubation: Incubate the plate for a specific time (e.g., 10 minutes) at 37°C.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., HCl).

  • Detection: Measure the amount of prostaglandin E2 (PGE2) produced using an enzyme immunoassay (EIA) kit.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

Carrageenan-Induced Paw Edema in Rats

This protocol describes a standard in vivo model for assessing the acute anti-inflammatory activity of test compounds.[11][12][13][14][15]

Carrageenan-Induced Paw Edema Workflow cluster_pre Pre-treatment cluster_treatment Treatment and Induction cluster_measurement Measurement and Analysis Acclimatize Rats Acclimatize Rats Measure Baseline Paw Volume Measure Baseline Paw Volume Acclimatize Rats->Measure Baseline Paw Volume Administer Test Compound/Vehicle Administer Test Compound/Vehicle Inject Carrageenan into Hind Paw Inject Carrageenan into Hind Paw Administer Test Compound/Vehicle->Inject Carrageenan into Hind Paw Measure Paw Volume at Time Intervals Measure Paw Volume at Time Intervals Calculate Paw Edema Calculate Paw Edema Measure Paw Volume at Time Intervals->Calculate Paw Edema Determine Percent Inhibition Determine Percent Inhibition Calculate Paw Edema->Determine Percent Inhibition

References

A Comparative Guide to the Analytical Validation of 2-[4-(Methanesulfonyloxy)phenyl]acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of the analytical validation of 2-[4-(Methanesulfonyloxy)phenyl]acetic acid and a key structural analog, 4-(Methylsulfonyl)phenylacetic acid. The latter is a well-characterized impurity of the COX-2 inhibitor Etoricoxib, making it a relevant benchmark for analytical standards.[1][] This document is intended to equip researchers and drug development professionals with the necessary information to establish robust analytical protocols for these compounds, ensuring data integrity and regulatory compliance.

Introduction to Phenylacetic Acid Derivatives in Pharmaceutical Analysis

Phenylacetic acid derivatives are a broad class of compounds with diverse biological activities, including antimicrobial and plant growth-regulating properties.[3][4] In the pharmaceutical industry, they often serve as key intermediates or are identified as process-related impurities that require rigorous characterization and control.[1][] The validation of analytical methods for these compounds is critical for ensuring the quality, safety, and efficacy of drug substances and products.

This guide will focus on a comparative analysis of two such derivatives:

  • This compound: A phenylacetic acid derivative with a methanesulfonyloxy substituent.

  • 4-(Methylsulfonyl)phenylacetic acid: A closely related compound with a methylsulfonyl group, recognized as a significant impurity in the synthesis of Etoricoxib.[1][5][6]

The structural similarities and differing functional groups of these compounds present an interesting case study for analytical method development and validation.

Core Principles of Analytical Validation

A robust analytical method is one that is demonstrated to be suitable for its intended purpose. This is achieved through a systematic process of validation, which assesses various performance characteristics. For the purpose of this guide, we will focus on the most critical parameters for the purity and identity determination of this compound and its comparator.

G cluster_0 Analytical Method Validation Workflow cluster_1 Validation Parameters Method Development Method Development Method Validation Method Validation Method Development->Method Validation ICH Q2(R1) Routine Analysis Routine Analysis Method Validation->Routine Analysis Specificity Specificity Method Validation->Specificity Linearity Linearity Method Validation->Linearity Accuracy Accuracy Method Validation->Accuracy Precision Precision Method Validation->Precision Robustness Robustness Method Validation->Robustness

Caption: A generalized workflow for analytical method validation, highlighting key performance characteristics.

Comparative Analysis of Validation Parameters

The following sections detail the experimental approaches and comparative data for the validation of this compound and 4-(Methylsulfonyl)phenylacetic acid.

Identity Confirmation: Spectroscopic Analysis

Confirmation of the chemical structure is the foundational step in the validation of any reference standard. This is typically achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific, publicly available, peer-reviewed NMR data for this compound is limited, the expected proton (¹H) and carbon-¹³ (¹³C) NMR shifts can be predicted based on its chemical structure and comparison with analogs. For 4-(Methylsulfonyl)phenylacetic acid, comprehensive NMR data is available from its Certificate of Analysis as a reference standard.[7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, further confirming its identity.

ParameterThis compound4-(Methylsulfonyl)phenylacetic acid
Molecular Formula C₉H₁₀O₅S[8]C₉H₁₀O₄S[9]
Molecular Weight 230.24 g/mol [8]214.24 g/mol [9][10]
Purity (by HPLC) Data not publicly available99.75% (at 225 nm)[7]
NMR Conforms to predicted structureConforms to structure[7]
MS Conforms to predicted structureConforms to structure[7]

Table 1: Comparison of Physicochemical and Spectroscopic Data.

Purity Determination: High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of pharmaceutical compounds and quantifying impurities. A well-validated HPLC method should be specific, linear, accurate, precise, and robust.

Proposed HPLC Method for Phenylacetic Acid Derivatives

Based on established methods for related compounds, a reverse-phase HPLC method is recommended for the analysis of both this compound and 4-(Methylsulfonyl)phenylacetic acid.

G cluster_0 HPLC System Configuration Sample Preparation Sample Preparation HPLC System HPLC System Sample Preparation->HPLC System Data Acquisition & Processing Data Acquisition & Processing HPLC System->Data Acquisition & Processing Purity Assessment Purity Assessment Data Acquisition & Processing->Purity Assessment Pump Isocratic/Gradient Pump Injector Autosampler Column C18 Reverse-Phase Column (e.g., 250 x 4.6 mm, 5 µm) Detector UV Detector (e.g., 225 nm)

Caption: A schematic of a typical HPLC workflow for purity analysis.

Experimental Protocol: HPLC Purity Determination

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a mixture of acetonitrile and water with an acidic modifier like 0.1% trifluoroacetic acid.

  • Standard and Sample Preparation: Accurately weigh and dissolve the reference standard and the sample of this compound in a suitable diluent (e.g., mobile phase).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 225 nm.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Calculation: Calculate the purity of the sample by comparing the peak area of the main component to the total peak area of all components in the chromatogram.

Comparative Validation Data

The following table summarizes the expected performance characteristics of a validated HPLC method for these compounds, with specific data for 4-(Methylsulfonyl)phenylacetic acid derived from its Certificate of Analysis.[7]

Validation ParameterThis compound (Expected)4-(Methylsulfonyl)phenylacetic acid (Actual)
Specificity The method should resolve the main peak from potential impurities and degradation products.The method demonstrates specificity for the analyte.[7]
Linearity (r²) ≥ 0.999≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%Within acceptable limits as per cGMP.
Precision (% RSD) ≤ 2.0%Within acceptable limits as per cGMP.
Purity by HPLC To be determined99.75%[7]

Table 2: Comparison of HPLC Method Validation Parameters.

Biological Context and Application

While the primary focus of this guide is on analytical validation, it is important to consider the biological context of these compounds. Phenylacetic acid and its derivatives have been investigated for a range of biological activities, including potential applications as antimicrobial agents and in the development of new therapeutic agents.[3][11][12] For instance, some phenylacetic acid derivatives have been explored as hPPAR agonists for their potential in lowering glucose and triglyceride levels.[11] Understanding the intended application of a compound is crucial, as it informs the required level of analytical rigor.

Conclusion and Recommendations

The analytical validation of this compound can be effectively achieved using standard chromatographic and spectroscopic techniques. By leveraging the well-established validation data of a close structural analog, 4-(Methylsulfonyl)phenylacetic acid, a robust and reliable analytical framework can be developed.

Key Recommendations:

  • Comprehensive Characterization: The identity of this compound should be unequivocally confirmed using ¹H NMR, ¹³C NMR, and MS analysis.

  • Method Validation: A reverse-phase HPLC method should be developed and validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.

  • Reference Standard: A well-characterized batch of this compound should be established as an in-house reference standard for routine analysis.

  • Impurity Profiling: A thorough impurity profile should be established, identifying and characterizing any process-related impurities or degradation products.

By adhering to these principles, researchers and drug development professionals can ensure the generation of high-quality, reliable data for this compound, supporting its use in research and development.

References

Independent Verification of 2-[4-(Methanesulfonyloxy)phenyl]acetic Acid Synthesis: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This guide provides a comprehensive comparison of synthetic routes for 2-[4-(Methanesulfonyloxy)phenyl]acetic acid, a key intermediate in pharmaceutical development. Designed for researchers, scientists, and drug development professionals, this document offers an in-depth analysis of synthetic methodologies, supported by detailed experimental protocols and analytical data to ensure scientific integrity and reproducibility.

Introduction: The Significance of this compound

This compound serves as a crucial building block in the synthesis of a variety of pharmaceutical compounds. The methanesulfonyloxy (mesylate) group is an excellent leaving group, facilitating nucleophilic substitution reactions that are central to the construction of complex molecular architectures. The purity and well-defined characterization of this intermediate are paramount to the successful synthesis of active pharmaceutical ingredients (APIs). This guide focuses on the independent verification of its synthesis, providing a comparative analysis of established and alternative methods.

Synthetic Pathways to this compound

The primary and most direct route to the target compound involves the mesylation of the commercially available precursor, 4-hydroxyphenylacetic acid. This section will detail the established protocol using methanesulfonyl chloride and explore a viable alternative with methanesulfonic anhydride, offering a comparative analysis of their respective advantages and disadvantages.

Established Method: Mesylation with Methanesulfonyl Chloride

The reaction of 4-hydroxyphenylacetic acid with methanesulfonyl chloride in the presence of a base is a widely employed method for the synthesis of this compound.

Reaction Scheme:

G cluster_0 Mesylation of 4-Hydroxyphenylacetic Acid 4-hydroxyphenylacetic acid HO-Ph-CH2COOH Product CH3SO2O-Ph-CH2COOH 4-hydroxyphenylacetic acid->Product + CH3SO2Cl + Base Methanesulfonyl chloride CH3SO2Cl Base Base (e.g., Triethylamine) Byproduct Base·HCl

Caption: General reaction scheme for the synthesis of this compound.

Causality Behind Experimental Choices:

The choice of methanesulfonyl chloride as the mesylating agent is driven by its high reactivity and commercial availability. A tertiary amine base, such as triethylamine, is crucial to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation and preventing acid-catalyzed side reactions. Dichloromethane (DCM) is a common solvent due to its inertness and ability to dissolve the starting materials. The reaction is typically conducted at a low temperature (0 °C) to control the exothermic nature of the reaction and minimize potential side reactions.

Potential Side Reactions:

A potential side reaction is the formation of the corresponding alkyl chloride.[1] Additionally, if the reaction temperature is not carefully controlled, degradation of the starting material or product may occur. The presence of any residual water can lead to the hydrolysis of methanesulfonyl chloride, reducing the yield.

Alternative Method: Mesylation with Methanesulfonic Anhydride

An alternative approach utilizes methanesulfonic anhydride as the mesylating agent. This method offers a key advantage by avoiding the in-situ generation of hydrochloric acid and the subsequent formation of chlorinated byproducts.[2]

Reaction Scheme:

G cluster_0 Mesylation using Methanesulfonic Anhydride 4-hydroxyphenylacetic acid HO-Ph-CH2COOH Product CH3SO2O-Ph-CH2COOH 4-hydroxyphenylacetic acid->Product + (CH3SO2)2O + Base Methanesulfonic anhydride (CH3SO2)2O Base Base (e.g., Pyridine) Byproduct Base·CH3SO3H

Caption: Alternative synthesis using methanesulfonic anhydride.

Comparative Analysis:

FeatureMethanesulfonyl ChlorideMethanesulfonic Anhydride
Reactivity HighModerate
Byproducts HCl (can lead to chlorinated impurities)Methanesulfonic acid
Handling Corrosive, moisture-sensitive liquidLess volatile solid, but still moisture-sensitive
Cost Generally more cost-effectiveCan be more expensive
Workup Requires aqueous washes to remove base hydrochlorideGenerally simpler workup

Experimental Protocols

Protocol 1: Synthesis using Methanesulfonyl Chloride

Materials:

  • 4-Hydroxyphenylacetic acid

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 4-hydroxyphenylacetic acid (1 equivalent) in anhydrous DCM (10 volumes) at 0 °C, add triethylamine (1.5 equivalents).

  • Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is incomplete, allow it to warm to room temperature and stir for an additional 2 hours.[3]

  • Upon completion, dilute the reaction mixture with water and separate the layers.

  • Extract the aqueous layer with DCM.

  • Wash the combined organic layers successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis using Methanesulfonic Anhydride

Materials:

  • 4-Hydroxyphenylacetic acid

  • Methanesulfonic anhydride

  • Pyridine

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 4-hydroxyphenylacetic acid (1 equivalent) in anhydrous DCM (10 volumes) at 0 °C, add pyridine (2 equivalents).

  • Add methanesulfonic anhydride (1.2 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 2 hours and then at room temperature overnight. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Independent Verification: Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound. This section outlines the key analytical techniques and expected data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the acetic acid moiety, and the methyl protons of the mesyl group. The chemical shifts and coupling patterns will confirm the connectivity of the molecule.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms present in the molecule.

  • 2D NMR (COSY, HSQC): Correlation spectroscopy (COSY) can be used to establish proton-proton couplings, while Heteronuclear Single Quantum Coherence (HSQC) spectroscopy will correlate protons to their directly attached carbons, providing unambiguous structural assignment.[4][5][6][7]

Expected ¹H NMR Data (Illustrative):

ProtonsChemical Shift (ppm)MultiplicityIntegration
Aromatic (ortho to -OCH₂COOH)~7.2-7.4d2H
Aromatic (ortho to -OMs)~7.1-7.3d2H
Methylene (-CH₂COOH)~3.6s2H
Methyl (-SO₂CH₃)~3.1s3H
Carboxylic Acid (-COOH)~12.0br s1H
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

  • Electrospray Ionization (ESI-MS): This soft ionization technique is expected to show the molecular ion peak ([M-H]⁻ in negative mode or [M+H]⁺ in positive mode), confirming the molecular weight of 230.24 g/mol .[8]

  • Electron Ionization (EI-MS): This high-energy technique will lead to characteristic fragmentation patterns. Expected fragments could include the loss of the carboxylic acid group, the mesyl group, or cleavage of the ether linkage. A prominent peak at m/z 91 corresponding to the tropylium ion is often observed for phenylacetic acid derivatives.[9][10][11][12][13]

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the synthesized compound and for identifying any impurities.

Method Parameters (Illustrative):

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid).[14][15][16]

  • Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 220-280 nm).

  • Flow Rate: 1.0 mL/min.

Potential Impurities to Monitor:

  • Unreacted 4-hydroxyphenylacetic acid.

  • Side products from the mesylation reaction (e.g., chlorinated byproduct if using MsCl).

  • Degradation products.

Conclusion

This guide provides a framework for the synthesis and independent verification of this compound. The choice between methanesulfonyl chloride and methanesulfonic anhydride will depend on factors such as cost, desired purity, and the scale of the reaction. For high-purity applications where the avoidance of chlorinated byproducts is critical, methanesulfonic anhydride is the preferred reagent. Rigorous analytical characterization using a combination of NMR, MS, and HPLC is imperative to ensure the quality and integrity of this important pharmaceutical intermediate.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-[4-(Methanesulfonyloxy)phenyl]acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: Beyond the Product Sheet

As researchers dedicated to advancing drug development, our handling of chemical reagents demands a level of diligence that extends throughout their lifecycle, from procurement to disposal. 2-[4-(Methanesulfonyloxy)phenyl]acetic acid, a compound featuring a reactive methanesulfonyloxy (mesylate) group, requires a disposal protocol grounded in a thorough understanding of its chemical nature. This guide moves beyond simple checklists to provide a procedural and logical framework for its safe and compliant disposal. We will dissect the causality behind each step, ensuring that your disposal plan is not just a routine but a self-validating system of safety and scientific integrity. The core principle of this guide is risk mitigation through informed action: treating all chemical waste with the respect its potential hazards demand.

Part 1: Hazard Profile and Risk Assessment

Understanding the "why" is the foundation of any robust safety protocol. The primary hazards associated with this compound stem from its classification as a skin, eye, and respiratory irritant.[1][2] The molecule combines a carboxylic acid moiety with a methanesulfonate ester. While the carboxylic acid contributes to its acidic nature, the mesylate group is a good leaving group in nucleophilic substitution reactions. This inherent reactivity, while useful in synthesis, necessitates careful handling and disposal to prevent unintended reactions or environmental release.

The Safety Data Sheet (SDS) for the closely related compound, 4-(Methylsulfonyl)phenylacetic acid, classifies it as a Category 2 skin and eye irritant and a Category 3 specific target organ toxicant for respiratory irritation.[1][2] Therefore, the primary risk during handling and disposal is exposure to the solid, crystalline powder, which can cause significant irritation upon contact or inhalation.[1][2]

Table 1: Hazard Profile and Handling Summary for this compound
ParameterInformationSource
GHS Classification Skin Irritation (Category 2), Serious Eye Irritation (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory tract irritation)[1][2]
Signal Word Warning[1][2]
Hazard Statements H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[1][2]
Physical State Solid, Crystalline Powder[1][2]
Primary Exposure Routes Inhalation of dust, skin contact, eye contact.
Chemical Stability Stable under normal storage conditions.[2] Methanesulfonates are remarkably stable against hydrolysis under neutral or moderately acidic conditions.[3][4][5][2][3][4][5]

Part 2: Pre-Disposal Operations: A Mandate for Safety

Safe disposal begins long before the waste container is full. It starts with the correct handling of the material at every stage.

Engineering Controls

All handling of this compound, including weighing and preparing for disposal, must be conducted within a certified chemical fume hood.[6][7][8] This is a non-negotiable control to prevent the inhalation of fine particulates and to contain any potential spills.

Personal Protective Equipment (PPE)

The consistent use of appropriate PPE is your primary defense against direct chemical exposure.[6][9]

  • Eye Protection: Chemical splash goggles are mandatory.[8][10] Standard safety glasses do not provide adequate protection from dust and potential splashes.

  • Hand Protection: Wear chemical-resistant nitrile gloves. Inspect gloves for any signs of degradation or perforation before each use.[11] After handling, remove gloves using the proper technique to avoid contaminating your skin and wash your hands thoroughly.[6][10][11]

  • Body Protection: A full-length laboratory coat, buttoned, is required to protect skin and clothing.[6][8]

Part 3: The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines a systematic and compliant method for the disposal of this compound. The overarching principle is that this compound must be disposed of as hazardous chemical waste through your institution's certified channels. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [12][13][14]

Waste Disposal Workflow Diagram

The following diagram illustrates the logical flow for the safe disposal of this compound.

DisposalWorkflow cluster_prep Preparation Phase cluster_containment Containment & Labeling cluster_storage Interim Storage & Pickup start Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work Inside Chemical Fume Hood ppe->fume_hood container Select Compatible Waste Container (HDPE or Glass) fume_hood->container transfer Carefully Transfer Waste (Avoid Dust Generation) container->transfer seal Securely Seal Container (Do Not Overfill <90%) transfer->seal labeling Affix Hazardous Waste Label seal->labeling fill_label Complete Label Information: - Full Chemical Name - Hazard Pictograms - Accumulation Start Date labeling->fill_label storage Store in Designated Satellite Accumulation Area fill_label->storage request_pickup Request Pickup from Environmental Health & Safety (EHS) storage->request_pickup end Disposal Complete (via Licensed Contractor) request_pickup->end

Caption: Disposal workflow for this compound.

Protocol for Waste Containment and Disposal

1. Waste Container Selection:

  • Rationale: Chemical compatibility is critical to prevent container degradation and leaks.

  • Procedure: Select a clean, dry, and robust container made of High-Density Polyethylene (HDPE) or borosilicate glass.[15][16] These materials offer broad resistance to organic acids and sulfonate compounds. The container must have a secure, screw-top cap.[15]

2. Waste Segregation and Transfer:

  • Rationale: Never mix incompatible waste streams.[14][16] Mixing this compound with strong bases, acids, or oxidizing agents could initiate a hazardous reaction. This waste should be collected in its own dedicated container.

  • Procedure:

    • For solid waste (e.g., unused reagent, contaminated weigh boats): Carefully transfer the solid into the designated waste container. Use a funnel or scoopula to minimize dust generation.
    • For contaminated labware (e.g., rinsed glassware): Triple rinse the glassware with a suitable solvent (e.g., acetone, ethanol). The first two rinses must be collected as hazardous liquid waste in a separate, appropriately labeled container. The third rinse, if local regulations permit, may be disposed of according to standard procedures for that solvent.

3. Container Filling and Sealing:

  • Rationale: Leaving adequate headspace prevents pressure buildup and spills.[12][16]

  • Procedure: Do not fill liquid waste containers beyond 90% capacity.[12] For solid waste, ensure the lid can be sealed securely without compressing the contents. Keep the container closed at all times except when adding waste.[13][15]

4. Labeling:

  • Rationale: Accurate labeling is a regulatory requirement and essential for safe handling by waste management personnel.[12][15]

  • Procedure: Immediately label the waste container using your institution's official hazardous waste tag. The label must include:

    • The full, unambiguous chemical name: "Waste this compound"
    • All major components and their approximate percentages if it is a mixture.
    • The relevant hazard warnings (e.g., "Irritant").
    • The accumulation start date and the name of the generating researcher/lab.

5. Storage and Final Disposal:

  • Rationale: Waste must be stored safely in a designated area pending collection.

  • Procedure: Store the sealed and labeled container in your laboratory's designated Satellite Accumulation Area (SAA). Ensure it is stored in secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.[14] Follow your institutional procedures to schedule a waste pickup with the Environmental Health and Safety (EHS) department. They will ensure the waste is transported and disposed of by a licensed hazardous waste contractor in accordance with all local and federal regulations.[1]

Part 4: Emergency Procedures - Spill Management

In the event of a small spill of solid this compound:

  • Alert Personnel: Notify colleagues in the immediate area.

  • Ensure Ventilation: Ensure the chemical fume hood is operational.

  • Isolate: Restrict access to the spill area.

  • PPE: If not already wearing it, don the required PPE (goggles, lab coat, nitrile gloves).

  • Clean-up:

    • Gently cover the spill with a dry, inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.

    • Carefully sweep or scoop the material and absorbent into the designated hazardous waste container.[1][2] Avoid any actions that could generate dust.

    • Decontaminate the spill area with a cloth dampened with a suitable solvent, and place the cleaning materials into the hazardous waste container.

  • Report: Report the incident to your laboratory supervisor and EHS office, as per institutional policy.

References

Navigating the Safe Handling of 2-[4-(Methanesulfonyloxy)phenyl]acetic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for handling 2-[4-(Methanesulfonyloxy)phenyl]acetic acid, a compound often utilized in complex organic synthesis. By understanding its hazard profile and adhering to rigorous safety protocols, you can mitigate risks and foster a secure laboratory environment.

Hazard Identification and Risk Assessment: Understanding the Compound

Based on the SDS for 4-(Methylsulfonyl)phenylacetic acid, the primary hazards are:

  • Skin Irritation: Causes skin irritation upon contact.[1][2]

  • Serious Eye Irritation: Poses a risk of serious eye irritation.[1][2]

  • Respiratory Irritation: May cause irritation to the respiratory system if inhaled as a dust or aerosol.[1]

Therefore, a thorough risk assessment is the critical first step before any handling of this compound. This involves evaluating the quantity of the substance being used, the duration of the handling procedure, and the potential for dust generation or aerosolization.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial to prevent exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).To prevent skin contact and subsequent irritation.
Eye and Face Protection Chemical safety goggles. A face shield should be worn in addition to goggles when there is a splash hazard.To protect against eye irritation from dust particles or splashes.
Skin and Body Protection Laboratory coat or chemical-resistant apron. Long-sleeved clothing and closed-toe shoes are mandatory.To minimize the risk of accidental skin contact.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is insufficient or dust is generated, a NIOSH-approved respirator with a particulate filter is recommended.To prevent inhalation of the compound, which may cause respiratory irritation.[1]

Safe Handling and Operational Workflow

Adherence to a systematic operational workflow is essential for minimizing exposure and ensuring a safe handling process from start to finish.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood handle_weigh Weigh Compound in Fume Hood prep_hood->handle_weigh Proceed if safe handle_transfer Carefully Transfer to Reaction Vessel handle_weigh->handle_transfer handle_dissolve Dissolve in Appropriate Solvent handle_transfer->handle_dissolve cleanup_decontaminate Decontaminate Glassware and Surfaces handle_dissolve->cleanup_decontaminate cleanup_waste Dispose of Waste in Labeled Containers cleanup_decontaminate->cleanup_waste cleanup_ppe Remove and Dispose of PPE Correctly cleanup_waste->cleanup_ppe

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Procedures:
  • Preparation:

    • Conduct a thorough risk assessment for the specific procedure, considering the quantity of material and potential for exposure.

    • Don all required PPE as outlined in the table above. Ensure gloves are inspected for any signs of damage before use.

    • Work in a certified chemical fume hood to ensure adequate ventilation and containment of any dust or fumes.

  • Handling:

    • Weighing: Carefully weigh the solid compound within the fume hood. Use a spatula to handle the material and avoid generating dust.

    • Transfer: Gently transfer the weighed compound into the reaction vessel. Avoid any sudden movements that could cause the solid to become airborne.

    • Dissolution: Add the solvent slowly to the solid to avoid splashing. If the dissolution is exothermic, ensure the vessel is adequately cooled.

  • Spill Management:

    • In the event of a small spill, carefully sweep up the solid material, avoiding dust generation. Place the spilled material in a sealed, labeled container for proper disposal.

    • Clean the spill area with an appropriate solvent and decontaminate the surface.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Solid Waste: All solid waste contaminated with this compound, including weighing paper and contaminated gloves, should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Any solutions containing the compound should be collected in a designated, labeled hazardous waste container for liquid organic waste. Do not pour chemical waste down the drain.

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. The cleaned container can then be disposed of according to institutional guidelines.

By integrating these safety protocols into your daily laboratory practices, you can confidently handle this compound while prioritizing the well-being of yourself and your colleagues.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(Methanesulfonyloxy)phenyl]acetic acid
Reactant of Route 2
Reactant of Route 2
2-[4-(Methanesulfonyloxy)phenyl]acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.